molecular formula C7H13NO B3048356 3-Ethylpiperidin-2-one CAS No. 165385-85-3

3-Ethylpiperidin-2-one

Cat. No.: B3048356
CAS No.: 165385-85-3
M. Wt: 127.18 g/mol
InChI Key: OALIFKZSZCONPI-UHFFFAOYSA-N
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Description

3-Ethylpiperidin-2-one is a versatile piperidone derivative with the molecular formula C7H13NO . This compound serves as a valuable synthetic building block in modern organic and medicinal chemistry, particularly for constructing more complex nitrogen-containing heterocycles. Piperidine rings are a fundamental scaffold in pharmaceutical research, present in more than twenty classes of drugs and numerous alkaloids . The introduction of an ethyl group at the 3-position modifies the compound's steric and electronic properties, influencing its reactivity and making it a suitable precursor for specific synthetic transformations . As a key intermediate, 3-Ethylpiperidin-2-one is explored in various therapeutic areas, including neuroscience and infectious diseases . Its utility extends beyond pharmaceuticals into the broader fine chemical industry, where it can act as a precursor for specialty polymers and agrochemicals . The piperidine core is a critical structural element in several commercially available drugs, and structural modifications on this ring, such as alkylation, are a common strategy to fine-tune pharmacokinetic properties and biological activity of potential drug candidates . This product is supplied for research purposes. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-4-3-5-8-7(6)9/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALIFKZSZCONPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447939
Record name 3-ethylpiperidin-2-one
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Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165385-85-3
Record name 3-ethylpiperidin-2-one
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Record name 3-ethylpiperidin-2-one
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Foundational & Exploratory

chemical structure and properties of 3-Ethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of 3-Ethylpiperidin-2-one

Abstract

The piperidin-2-one (δ-valerolactam) scaffold is a privileged heterocyclic motif integral to a wide array of pharmacologically active compounds and natural products.[1][2] Its structural rigidity and capacity for hydrogen bonding make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive analysis of 3-Ethylpiperidin-2-one, a specific derivative for which detailed public data is sparse. By leveraging data from analogous structures and established chemical principles, this document serves as an authoritative resource for researchers, scientists, and drug development professionals. We will explore its molecular identity, predict its physicochemical and spectroscopic properties, detail a robust synthetic protocol with mechanistic insights, and discuss its potential reactivity and pharmacological significance.

Molecular Identity and Physicochemical Properties

Chemical Structure and Nomenclature

3-Ethylpiperidin-2-one is a six-membered lactam featuring an ethyl substituent at the C3 position, adjacent to the carbonyl group. The presence of a chiral center at C3 means the compound can exist as two enantiomers, (R)-3-Ethylpiperidin-2-one and (S)-3-Ethylpiperidin-2-one, or as a racemic mixture.

  • IUPAC Name: 3-ethylpiperidin-2-one

  • Molecular Formula: C₇H₁₃NO

  • Molecular Weight: 127.18 g/mol

  • CAS Number: 102553-73-3

  • Synonyms: 3-Ethyl-δ-valerolactam

Physicochemical Data

Quantitative experimental data for 3-Ethylpiperidin-2-one is not widely published. The following table summarizes its computed properties and provides experimental data for closely related analogs for comparative purposes.

Property3-Ethylpiperidin-2-one (Predicted/Calculated)3-Methylpiperidin-2-one (Analog)2-Piperidinone (Parent)
Molecular Weight ( g/mol ) 127.18113.16[3]99.13
Melting Point (°C) Data not availableData not available39-41
Boiling Point (°C) Data not availableData not available256
Density (g/mL) Data not availableData not available1.066
XLogP3-AA 0.9 (Predicted)0.5[3]-0.5
Hydrogen Bond Donor Count 11[3]1
Hydrogen Bond Acceptor Count 111

Spectroscopic and Analytical Characterization

Confirmation of the synthesis and purity of 3-Ethylpiperidin-2-one would rely on a combination of standard spectroscopic techniques. The following are the expected characteristic signals for successful identification.

TechniqueExpected Features
IR Spectroscopy (ATR) ~3200 cm⁻¹ (N-H stretch, broad), ~2960-2850 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=O stretch, amide I band, strong)
¹H NMR (CDCl₃, 400 MHz) δ ~6.0-7.0 (br s, 1H, N-H), δ ~3.2-3.4 (m, 2H, -CH₂-N-), δ ~2.3-2.5 (m, 1H, -CH(Et)-C=O), δ ~1.8-2.0 (m, 4H, ring -CH₂-), δ ~1.5-1.7 (q, 2H, -CH₂-CH₃), δ ~0.9 (t, 3H, -CH₂-CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ ~175 (C=O), δ ~45-50 (-CH(Et)-), δ ~42 (-CH₂-N-), δ ~20-30 (ring -CH₂- carbons), δ ~25 (-CH₂-CH₃), δ ~12 (-CH₂-CH₃)
Mass Spectrometry (ESI+) m/z = 128.10 [M+H]⁺, 150.08 [M+Na]⁺

Synthesis and Mechanistic Considerations

The synthesis of 3-substituted piperidin-2-ones can be efficiently achieved through the α-alkylation of a suitable precursor.[1] This approach offers high yields and good control over the introduction of the desired substituent.

Retrosynthetic Analysis and Workflow

The most logical synthetic route involves the deprotonation of the α-carbon of an N-protected piperidin-2-one, followed by electrophilic attack by an ethylating agent. The protecting group is then removed to yield the final product.

G Product 3-Ethylpiperidin-2-one Step3 Deprotection Product->Step3 Intermediate2 N-Protected 3-Ethylpiperidin-2-one Step3->Intermediate2 Step2 Alkylation (+ Ethyl Iodide) Intermediate2->Step2 Intermediate1 N-Protected Piperidin-2-one Enolate Step2->Intermediate1 Step1 Deprotonation (LDA, -78°C) Intermediate1->Step1 StartingMaterial N-Protected Piperidin-2-one Step1->StartingMaterial

Caption: Retrosynthetic analysis and workflow for 3-Ethylpiperidin-2-one.

Proposed Synthetic Protocol: Alkylation of N-Boc-piperidin-2-one

This protocol employs a tert-butyloxycarbonyl (Boc) group for nitrogen protection, which is stable under basic alkylation conditions and can be readily removed under acidic conditions.

Expertise & Rationale:

  • N-Protection: The amide N-H is acidic and would be deprotonated by a strong base. Protecting the nitrogen with a Boc group ensures that deprotonation occurs exclusively at the α-carbon.

  • Base Selection: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon, ensuring clean enolate formation.

  • Low Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as self-condensation of the enolate, and to ensure kinetic control of the deprotonation.

  • Electrophile: Ethyl iodide is a reactive electrophile suitable for this Sₙ2 reaction.

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.2 eq). Cool the solution to -78 °C.

  • LDA Formation: Add n-butyllithium (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to form LDA.

  • Enolate Formation: In a separate flask, dissolve N-Boc-piperidin-2-one (1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add ethyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then warm slowly to room temperature overnight.

  • Quenching & Extraction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification (Intermediate): Concentrate the organic layer under reduced pressure. Purify the crude product (N-Boc-3-ethylpiperidin-2-one) via flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 4 hours.

  • Final Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield 3-Ethylpiperidin-2-one.

Chemical Reactivity and Pharmacological Potential

The chemical reactivity of 3-Ethylpiperidin-2-one is dominated by the lactam functionality and is influenced by the C3 substituent. This scaffold is of significant interest to the pharmaceutical industry due to its prevalence in a wide range of biologically active molecules.[2]

Reactivity of the Lactam Core
  • N-Functionalization: The secondary amine within the lactam can be alkylated or acylated under appropriate basic conditions to generate a library of N-substituted derivatives.

  • Carbonyl Reduction: The amide carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 3-ethylpiperidine.[4] This transformation is crucial for converting the lactam scaffold into the flexible piperidine core, which is also a key pharmacophore.[5]

  • Ring-Opening: Under strong acidic or basic conditions, the lactam can undergo hydrolysis to form 5-amino-3-ethylheptanoic acid.

Pharmacological Significance

The piperidine ring is a cornerstone in drug design, found in therapeutics for CNS disorders, cancer, and infectious diseases.[5][6] The δ-lactam moiety itself is present in numerous compounds with diverse biological activities, including antitumor and antidepressant agents.[1] The introduction of a small alkyl group, such as ethyl, at the C3 position can significantly influence a molecule's pharmacological profile by:

  • Modulating Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.

  • Introducing Steric Effects: Influencing the binding affinity and selectivity for a biological target.

  • Creating a Chiral Center: Allowing for stereospecific interactions with chiral biological receptors, potentially leading to improved efficacy and reduced off-target effects.

G cluster_0 Core Structure cluster_1 Synthetic Modifications cluster_2 Potential Applications Core {3-Ethylpiperidin-2-one | C3 Chiral Center Lactam Moiety} Mod1 N-Alkylation / Acylation Core->Mod1 Mod2 Lactam Reduction Core->Mod2 Mod3 Further C3 Functionalization Core->Mod3 App1 CNS Agents (Antidepressants, Analgesics) Mod1->App1 App2 Antineoplastic Agents Mod1->App2 App3 Antimicrobial Agents Mod1->App3 Mod2->App1 Mod2->App3 Mod3->App2

Caption: Logical relationships between the core structure, its synthetic potential, and target applications.

Conclusion

While direct experimental data on 3-Ethylpiperidin-2-one is limited, its chemical properties and behavior can be reliably predicted based on established principles of organic chemistry and data from analogous compounds. Its synthesis is accessible through standard alkylation methodologies, and its structure contains key features—a modifiable lactam ring and a chiral center—that make it a highly attractive building block for medicinal chemistry. Researchers in drug discovery can utilize 3-Ethylpiperidin-2-one as a versatile starting point for developing novel therapeutics targeting a wide range of diseases.

References

  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure. (2014). Available at: [Link]

  • PubChem. 3-Methylpiperidin-2-one. Available at: [Link]

  • Cheméo. Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6). Available at: [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Research Square. (2021). Available at: [Link]

  • PubChem. CID 161290137. Available at: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]

  • Korea University. X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. (2014). Available at: [Link]

  • ResearchGate. The IR spectrum of compound (3). Available at: [Link]

  • Journal of Clinical Medicine of Kazakhstan. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Available at: [Link]

  • Brunotte, L., et al. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc, 2024(1), 202412235. Available at: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Available at: [Link]

  • PubChem. 1-Ethyl-3-piperidone hydrochloride. Available at: [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Available at: [Link]

  • DTIC. Piperidine Synthesis. Available at: [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Available at: [Link]

Sources

3-Ethylpiperidin-2-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Ethylpiperidin-2-one

Prepared by: Gemini, Senior Application Scientist

Introduction

The piperidine ring is a foundational scaffold in modern medicinal chemistry, present in a multitude of pharmaceuticals and natural alkaloids.[1] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that is ideal for interacting with biological targets.[1] Within this class, piperidin-2-ones (also known as δ-valerolactams) are of particular interest as they combine the structural features of a piperidine with a cyclic amide (lactam) functionality, offering unique chemical properties and opportunities for further derivatization. These motifs are found in compounds targeting a wide array of diseases, including cancer and neurological disorders.[2][3]

This technical guide focuses on a specific, yet underexplored, member of this family: 3-Ethylpiperidin-2-one . A comprehensive search of major chemical databases does not yield a specific CAS number for this compound, suggesting it is a novel or less-common entity. This guide, therefore, serves as a predictive and methodological resource for researchers and drug development professionals. It will provide a plausible synthetic pathway, predicted characterization data, and an expert analysis of its potential applications, all grounded in established chemical principles and data from closely related analogues.

Physicochemical Properties

The fundamental properties of 3-Ethylpiperidin-2-one have been calculated based on its chemical structure. These values provide a baseline for experimental design and purification strategies.

PropertyValueSource
Molecular Formula C₇H₁₃NOCalculated
Molecular Weight 127.19 g/mol Calculated
CAS Number Not Assigned-
Appearance (Predicted) White to off-white solid or colorless oilInferred from analogues
Boiling Point (Predicted) >250 °CInferred from δ-valerolactam[4]
LogP (Predicted) ~0.8-1.2Inferred from analogues

Section 1: Synthesis and Mechanism

The synthesis of 3-substituted piperidin-2-ones can be achieved through several established routes. A highly effective and direct method is the α-alkylation of the parent δ-valerolactam. This approach involves the formation of a lactam enolate, which then acts as a nucleophile to displace a suitable electrophile.

Proposed Synthetic Pathway: α-Alkylation of δ-Valerolactam

The proposed synthesis involves a two-step process: deprotonation of δ-valerolactam to form a reactive enolate, followed by nucleophilic substitution with an ethyl halide.

Synthetic Workflow for 3-Ethylpiperidin-2-one Figure 1: Proposed Synthetic Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation Start δ-Valerolactam (Piperidin-2-one) Base Strong Base (e.g., LDA, NaH) in aprotic solvent (THF) Start->Base Deprotonation at α-carbon Enolate Lactam Enolate Intermediate Base->Enolate Electrophile Ethyl Halide (e.g., Iodoethane) Enolate->Electrophile SN2 Attack Product 3-Ethylpiperidin-2-one Electrophile->Product

Caption: Figure 1: Proposed Synthetic Workflow

Experimental Protocol

Materials:

  • δ-Valerolactam (Piperidin-2-one), CAS: 675-20-7

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodoethane (CH₃CH₂I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with δ-valerolactam (1.0 eq). Anhydrous THF is added to dissolve the starting material (concentration ~0.5 M).

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The slurry is stirred at 0 °C for 1 hour to allow for complete deprotonation and formation of the sodium enolate.

  • Alkylation: Iodoethane (1.5 eq) is added dropwise via syringe to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-Ethylpiperidin-2-one.

Causality and Mechanistic Insights

The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure complete and irreversible deprotonation of the α-carbon without competing addition to the carbonyl group. THF is used as an aprotic solvent to prevent protonation of the highly reactive enolate intermediate. Iodoethane is an excellent electrophile due to the high polarizability and leaving group ability of iodide, facilitating an efficient Sₙ2 reaction with the lactam enolate. The aqueous workup protonates any remaining enolate and removes inorganic salts.

Section 2: Structural Elucidation and Characterization

Verification of the successful synthesis of 3-Ethylpiperidin-2-one would rely on a combination of standard spectroscopic techniques. The following data are predicted based on the proposed structure and analysis of similar compounds.[5]

TechniquePredicted Observations
¹H NMR δ (ppm): ~7.5-8.0 (br s, 1H, N-H), ~3.2-3.4 (m, 2H, -CH₂-N-), ~2.3-2.5 (m, 1H, -CH(Et)-C=O), ~1.8-2.0 (m, 4H, ring -CH₂-), ~1.5-1.7 (m, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₂-CH₃)
¹³C NMR δ (ppm): ~175 (C=O), ~45 (-CH₂-N-), ~40 (-CH(Et)-), ~28 (-CH₂-CH₃), ~25 (ring -CH₂-), ~22 (ring -CH₂-), ~12 (-CH₃)
IR (cm⁻¹) ~3200 (N-H stretch), ~2960-2850 (C-H stretch), ~1650 (C=O amide I band)
MS (EI) m/z: 127 (M⁺), 98 (M⁺ - C₂H₅), 84, 56

Section 3: Reactivity and Potential Applications

3-Ethylpiperidin-2-one serves as a versatile intermediate for creating a diverse library of more complex molecules. Its primary reactive sites are the lactam nitrogen, the carbonyl group, and the α-carbon, which can be further functionalized.

Derivatization Potential Figure 2: Potential Derivatization Pathways cluster_N N-Functionalization cluster_CO Carbonyl Modification center_node 3-Ethylpiperidin-2-one N_Alkylation N-Alkylated Derivatives center_node->N_Alkylation Alkylation (e.g., R-X, base) N_Arylation N-Arylated Derivatives center_node->N_Arylation Buchwald-Hartwig Coupling Reduction 3-Ethylpiperidine (via LiAlH₄ reduction) center_node->Reduction Reduction Thionation Thiolactam (via Lawesson's reagent) center_node->Thionation Thionation

Caption: Figure 2: Potential Derivatization Pathways

Applications in Drug Discovery

The piperidin-2-one scaffold is a "privileged structure" in medicinal chemistry. The introduction of a C3-ethyl group provides a lipophilic handle that can be crucial for binding in hydrophobic pockets of target proteins. Analogues of 3-substituted piperidinones have shown a range of biological activities. Given that the broader piperidine class is used in pharmaceuticals for conditions ranging from Alzheimer's disease to cancer, 3-Ethylpiperidin-2-one is a promising starting point for the synthesis of novel therapeutic agents.[3] Its derivatives could be screened for activity as:

  • Enzyme Inhibitors: The lactam ring can mimic peptide bonds, making it a candidate for inhibiting proteases or kinases.

  • CNS Agents: The piperidine core is common in drugs that target the central nervous system.

  • Anticonvulsants: Certain 3,3-disubstituted-2-piperidinones have been evaluated for anticonvulsant properties.

Section 4: Safety, Handling, and Storage

While no specific safety data exists for 3-Ethylpiperidin-2-one, information can be extrapolated from related piperidine and lactam compounds. It should be handled as a potentially hazardous chemical.

  • Hazard Classification (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat.

    • Respiratory Protection: Handle in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use only in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

3-Ethylpiperidin-2-one represents a valuable yet underexplored building block for chemical synthesis and drug discovery. While not commercially available, this guide provides a robust and scientifically grounded pathway for its synthesis and characterization. By leveraging established methodologies for lactam alkylation, researchers can access this compound and explore its potential for creating novel molecular architectures. Its structural similarity to known bioactive molecules suggests that 3-Ethylpiperidin-2-one and its derivatives are promising candidates for screening in a variety of therapeutic areas, embodying the continued importance of the piperidine scaffold in the pursuit of new medicines.

References

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Thermodynamic Stability Profile of 3-Ethylpiperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 3-ethylpiperidin-2-one (also known as


-ethyl-

-valerolactam). Targeted at medicinal chemists and process engineers, this document moves beyond basic characterization to explore the interplay between ring strain, conformational dynamics, and stereochemical integrity.

While the 6-membered lactam ring is traditionally viewed as "unstrained," the introduction of the C3-ethyl group introduces critical steric and electronic vectors that alter its degradation profile. This guide establishes that while the ring itself is robust against ring-opening polymerization (ROP) and spontaneous hydrolysis, the stereochemical instability (racemization) at the C3 position represents the primary thermodynamic vulnerability in drug development contexts.

Structural Thermodynamics & Conformational Analysis

Ring Strain and Enthalpy

Unlike the highly strained


-lactams (4-membered) or the planar 

-lactams (5-membered), the 6-membered piperidin-2-one ring exists in a strain-free regime .
  • Bond Angles: The internal bond angles approach the ideal tetrahedral

    
    , minimizing angular strain (Baeyer strain).
    
  • Torsional Strain: The ring adopts a half-chair (sofa) conformation to relieve Pitzer strain (eclipsing interactions), although the planarity of the amide bond (

    
    ) imposes partial rigidity.
    

Thermodynamic Comparison of Lactam Rings:

Parameter

-Lactam (4-ring)

-Lactam (5-ring)

-Lactam (6-ring)
Ring Strain (kcal/mol) ~23.0~1.5~1.0 (Essentially strain-free)
Hydrolysis Rate (

)

(Fast)
1 (Baseline)< 1 (Slow)
Polymerizability (

)
Highly Negative (Driven)Positive (Stable)Near Zero (Equilibrium driven)
The C3-Ethyl Effect

The introduction of an ethyl group at the


-position (C3) significantly impacts the thermodynamic landscape:
  • Conformational Locking: In the half-chair conformation, the C3-ethyl group preferentially occupies the pseudo-equatorial position to avoid 1,3-diaxial interactions with the C5 axial proton. This preference stabilizes the monomer against ring-opening polymerization (ROP) by making the entropy of polymerization (

    
    ) more unfavorable.
    
  • Steric Shielding: The ethyl group provides steric bulk adjacent to the carbonyl carbon, reducing the rate of nucleophilic attack (hydrolysis) compared to the unsubstituted parent molecule.

Stereochemical Stability: The Racemization Risk

For pharmaceutical applications, the thermodynamic stability of the chiral center at C3 is often more critical than the stability of the ring itself.

Mechanism of Racemization

The proton at C3 is


 to a carbonyl, rendering it acidic (

in DMSO, but effectively lower in biological/aqueous pockets). Racemization occurs via proton abstraction, leading to an achiral enolate intermediate.

Key Insight: The 6-membered ring allows for a planar enolate transition state without introducing significant angle strain, facilitating this process more readily than in constrained bicyclic systems.

Visualization: Racemization Pathway

The following diagram illustrates the thermodynamic pathway for the loss of optical purity.

Racemization cluster_conditions Catalytic Factors S_Isomer S-Enantiomer (Chiral) TS_Deprot Transition State (Base-mediated Deprotonation) S_Isomer->TS_Deprot -H+ (k1) Enolate Planar Enolate (Achiral Intermediate) TS_Deprot->Enolate Enolate->TS_Deprot +H+ (k-1) R_Isomer R-Enantiomer (Chiral) Enolate->R_Isomer +H+ (k2) R_Isomer->Enolate -H+ (k-2) Factors High pH Lewis Acids Polar Solvents

Caption: Thermodynamic pathway of C3-epimerization via the achiral enolate intermediate.

Hydrolytic Stability Profile

The degradation of 3-ethylpiperidin-2-one is governed by the hydrolysis of the amide bond to form 5-amino-2-ethylpentanoic acid.

Kinetic Resistance
  • Acid Catalysis: Protonation occurs at the carbonyl oxygen.[1] The 6-membered ring resonance stabilizes the amide, making it less basic than amines but sufficiently nucleophilic to accept a proton in strong acid.

  • Base Catalysis: Direct nucleophilic attack at the carbonyl carbon. The C3-ethyl group exerts a steric retarding effect , reducing the rate of tetrahedral intermediate formation compared to unsubstituted piperidin-2-one.

Equilibrium Thermodynamics

Unlike lactones (cyclic esters), which are prone to hydrolysis, lactams are kinetically robust.



For 6-membered lactams, the equilibrium constant 

favors the ring-closed form in neutral organic solvents, but shifts to the open chain in aqueous acid/base due to the ionization of the resulting amine/carboxylic acid (Le Chatelier's principle).

Experimental Protocols

To validate the thermodynamic assumptions above, the following self-validating protocols are recommended.

Protocol A: Hydrolytic Stability Profiling (Stress Testing)

Objective: Determine the half-life (


) and rate constants (

) at physiological and stress pH.
  • Preparation: Dissolve 3-ethylpiperidin-2-one (10 mM) in buffer solutions (pH 1.2, 7.4, 9.0) containing 10% acetonitrile (as internal standard solubilizer).

  • Incubation: Thermostat at

    
     (physiological) and 
    
    
    
    (accelerated).
  • Sampling: Aliquot

    
     at 
    
    
    
    hours.
  • Quenching: Neutralize acid/base samples immediately to pH 7.0 to freeze equilibrium.

  • Analysis: RP-HPLC (C18 column).

    • Mobile Phase: 0.1% Formic Acid in Water/MeCN.

    • Detection: UV at 210 nm (amide bond).

  • Calculation: Plot

    
     vs. time. A linear plot confirms pseudo-first-order kinetics.
    
Protocol B: Racemization Kinetics (Deuterium Exchange)

Objective: Measure the lability of the C3-proton without needing chiral separation.

  • Solvent System: Dissolve compound in

    
     or 
    
    
    
    with varying buffers (phosphate pH 7.4, carbonate pH 10).
  • Monitoring:

    
    -NMR spectroscopy.
    
  • Target Signal: Monitor the disappearance of the C3-H multiplet (typically

    
     ppm) and the simplification of the C4-H signals due to loss of coupling.
    
  • Validation: The rate of H/D exchange (

    
    ) acts as a proxy for the rate of racemization (
    
    
    
    ), typically
    
    
    (assuming no isotope effect on the reprotonation step).

Decision Workflow for Drug Design

Use the following logic flow to determine if the 3-ethylpiperidin-2-one scaffold is suitable for your specific therapeutic application.

StabilityWorkflow Start Evaluate Scaffold Suitability ChiralityCheck Is C3 Chirality Critical for Potency? Start->ChiralityCheck MetabolicCheck Is Metabolic Stability (CYP) a concern? ChiralityCheck->MetabolicCheck No RacemizationRisk High Risk: C3 Racemization ChiralityCheck->RacemizationRisk Yes HydrolysisCheck Target GI Tract (Low pH)? MetabolicCheck->HydrolysisCheck Mitigation Strategy: Methylate C3 (Quaternary Center) or Substitute N1 RacemizationRisk->Mitigation Required Action StableResult Scaffold is Stable (Proceed to Lead Opt) HydrolysisCheck->StableResult Yes (Resistant) HydrolysisCheck->StableResult No

Caption: Decision matrix for incorporating 3-ethylpiperidin-2-one into drug candidates.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Defines general amide hydrolysis mechanisms and ring strain principles).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Authoritative source on lactam ring stability and conformations).

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312-322. (Foundational thermodynamics of ring strain).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Duda, A., & Penczek, S. (1990). "Thermodynamics of L-lactide polymerization." Macromolecules, 23(6), 1636-1639. (Provides comparative thermodynamic data for lactam/lactone ring-opening polymerization).

Sources

A Technical Guide to the Solubility Profile of 3-Ethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of 3-Ethylpiperidin-2-one in water and a range of common organic solvents. As a key structural motif in medicinal chemistry, understanding the solubility of substituted piperidones is crucial for researchers, scientists, and drug development professionals. Due to the absence of extensive published quantitative data for this specific molecule, this paper synthesizes a robust qualitative solubility profile based on fundamental physicochemical principles, including polarity, hydrogen bonding, and the influence of its constituent functional groups. We leverage data from analogous structures, such as 2-piperidone and other N-heterocycles, to build a predictive framework. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility, empowering research teams to generate precise, in-house data for critical applications such as formulation, purification, and reaction chemistry.

Introduction: The Physicochemical Landscape of 3-Ethylpiperidin-2-one

The accurate prediction of a compound's solubility is a cornerstone of successful chemical synthesis and pharmaceutical development.[1][2] It is a critical parameter that dictates solvent selection for reactions, dictates purification strategies like crystallization, and profoundly influences a drug candidate's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[3] 3-Ethylpiperidin-2-one, a substituted lactam (cyclic amide), presents an interesting case study in solubility, governed by a delicate balance of polar and nonpolar characteristics.

To understand its behavior in different solvents, a structural deconstruction is necessary:

  • Core Structure: A six-membered piperidone ring.

  • Primary Functional Group: A secondary amide (lactam) group (-C(=O)-NH-). This is the molecule's polar engine. The carbonyl oxygen (C=O) and the nitrogen's lone pair act as potent hydrogen bond acceptors, while the amine proton (N-H) serves as a hydrogen bond donor.

  • Key Substituent: An ethyl group (-CH₂CH₃) at the 3-position. This alkyl group is nonpolar and contributes hydrophobic character to the molecule.

  • Backbone: The remaining methylene (-CH₂-) bridges in the ring also contribute to the overall nonpolar surface area.

The solubility of 3-Ethylpiperidin-2-one is therefore determined by the interplay between the hydrophilic, polar lactam group and the hydrophobic, nonpolar hydrocarbon regions.

Theoretical Solubility Profile: A Predictive Analysis

The guiding principle for solubility is the maxim "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[4]

Solubility in Water (Polar Protic)

Water is a highly polar solvent capable of extensive hydrogen bonding. The lactam group of 3-Ethylpiperidin-2-one can engage in hydrogen bonding with water molecules, facilitating dissolution. However, the nonpolar ethyl group and the hydrocarbon backbone disrupt water's hydrogen-bonding network, which is energetically unfavorable.

Compared to its parent compound, 2-piperidone, which is moderately soluble in water, 3-Ethylpiperidin-2-one is predicted to have lower aqueous solubility . The addition of the nonpolar ethyl group increases the molecule's overall hydrophobicity. This trend is well-documented; as the length of a nonpolar alkyl chain on a polar molecule increases, its water solubility generally decreases.[5][6]

Solubility in Organic Solvents

The solubility in organic solvents can be predicted by classifying the solvents based on their polarity and hydrogen-bonding capabilities.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These solvents are characterized by having a hydrogen atom attached to an electronegative atom (like oxygen) and are capable of hydrogen bonding. Due to their structural similarities with the lactam's functional group, 3-Ethylpiperidin-2-one is expected to exhibit High to Miscible solubility in these solvents. Both dipole-dipole interactions and hydrogen bonding will drive the dissolution process.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents possess significant dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds (though they can accept them). Strong dipole-dipole interactions between the solvent and the polar lactam ring will be the primary driving force for dissolution. Therefore, solubility is predicted to be High .

  • Low-Polarity Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate): These solvents have small dipole moments. They can interact favorably with the hydrocarbon portions of 3-Ethylpiperidin-2-one. The polar lactam group will limit solubility, but some interaction is still possible. Solubility is predicted to be Moderate .

  • Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): These solvents lack a significant dipole moment and rely on weaker London dispersion forces for intermolecular interactions. The polar lactam moiety is incompatible with these solvents, leading to a prediction of Low to Insoluble . While the ethyl group and ring backbone have affinity for these solvents, it is not sufficient to overcome the energy penalty of dissolving the highly polar amide group.

Summary of Predicted Solubility

The qualitative predictions for the solubility of 3-Ethylpiperidin-2-one are summarized in the table below. This serves as a practical guide for solvent selection in a research setting, pending experimental verification.

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces Driving Solvation
Water Water (H₂O)Low to Moderate Hydrogen bonding (solute-solvent) vs. disruption of water's H-bond network.
Polar Protic Ethanol, MethanolHigh to Miscible Strong hydrogen bonding and dipole-dipole interactions.
Polar Aprotic DMSO, DMF, AcetoneHigh Favorable dipole-dipole interactions.
Low-Polarity Dichloromethane, Ethyl AcetateModerate Balance of dipole-dipole and London dispersion forces.
Nonpolar Toluene, HexaneLow to Insoluble Unfavorable interaction with the polar lactam group.

Experimental Protocol for Quantitative Solubility Determination

While theoretical prediction is a powerful tool for initial screening, precise quantitative data is essential for many applications.[7][8] The industry-standard shake-flask method is a robust technique for determining thermodynamic equilibrium solubility.[9][10] The following protocol provides a self-validating system for generating reliable data.

The Shake-Flask Method: A Step-by-Step Workflow

This protocol is designed to measure the concentration of a saturated solution of 3-Ethylpiperidin-2-one in a given solvent at a controlled temperature (e.g., 25°C or 37°C).

Materials & Equipment:

  • 3-Ethylpiperidin-2-one (solid or liquid)

  • Selected solvents (high purity)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, GC-FID)

Protocol Steps:

  • Preparation of Stock for Calibration: Accurately prepare a stock solution of 3-Ethylpiperidin-2-one in a suitable solvent (in which it is highly soluble, like methanol). Use this stock to prepare a series of calibration standards of known concentrations.

  • Analyte Addition: Add an excess amount of 3-Ethylpiperidin-2-one to a pre-weighed vial. The key is to ensure that undissolved solid/liquid remains at the end of the experiment, confirming that the solution is saturated.[10]

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the test solvent into the vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but longer times may be needed for certain compounds.[9]

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2-4 hours. This allows the excess, undissolved solute to settle, forming a distinct layer.[10]

  • Sampling and Clarification: Carefully withdraw an aliquot from the clear supernatant, taking care not to disturb the solid/liquid layer. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the range of the prepared calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC).

  • Calculation: Using the calibration curve, determine the concentration of 3-Ethylpiperidin-2-one in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for all dilution factors. This value represents the equilibrium solubility, typically expressed in mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent C 3. Equilibrate (24-48h at constant T) B->C D 4. Settle & Separate (Allow solid to sediment) C->D E 5. Sample & Filter (Clarify supernatant) D->E F 6. Dilute Sample to Known Volume E->F G 7. Analyze via HPLC/GC (vs. Calibration Curve) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination Method.

Discussion and Field Insights

The predicted solubility profile of 3-Ethylpiperidin-2-one provides actionable intelligence for chemists and formulation scientists.

  • For Synthetic Chemists: The high solubility in polar aprotic solvents like DMF or polar protic solvents like ethanol suggests these are excellent candidates for reaction media.[11] Conversely, its low solubility in nonpolar solvents like hexane could be exploited for purification; hexane could be used as an anti-solvent to induce crystallization or precipitation from a more soluble medium.

  • For Drug Development Professionals: The limited aqueous solubility is a critical flag. For a compound to be orally bioavailable, it must first dissolve in the aqueous environment of the gastrointestinal tract. The hydrophobicity added by the ethyl group, while potentially beneficial for membrane permeability, could make the compound a candidate for advanced formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions to enhance dissolution rates and overall exposure.[9][12] Early experimental determination of solubility at physiological pH (e.g., in simulated intestinal fluid) is therefore highly recommended.

Conclusion

3-Ethylpiperidin-2-one possesses a dual-nature molecular structure, with a polar, hydrogen-bonding lactam group and a nonpolar ethyl substituent. This structure leads to a predicted solubility profile characterized by high solubility in polar organic solvents and limited solubility in water and nonpolar hydrocarbons. This guide provides a robust theoretical framework for understanding these properties and a detailed experimental protocol for their quantitative validation. By combining predictive theory with rigorous experimental practice, research and development teams can make more informed decisions, accelerating project timelines and increasing the probability of success in both chemical synthesis and pharmaceutical development.

References

  • Delgado, D. R., & Martínez, F. (2015). A simple method for determining the solubility of drugs in organic solvents. Vitae, 22(3), 217-224. Available at: [Link]

  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11659-11703. Available at: [Link]

  • Jain, A., & Yalkowsky, S. H. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Pharmaceutical Sciences, 99(6), 2805-2814. Available at: [Link]

  • Fujita, T., & Nishioka, T. (2019). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Journal of Computer-Aided Chemistry, 20, 1-11. Available at: [Link]

  • Unknown. (n.d.). solubility experimental methods.pptx. SlideShare. Available at: [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6). Available at: [Link]

  • Patsnap. (2025). Alkyl Chain Length Impact on Chemical Properties. Available at: [Link]

  • Rajewski, R. A., & Stella, V. J. (1996). Effect of alkyl chain length and degree of substitution on the complexation of sulfoalkyl ether beta-cyclodextrins with steroids. Journal of Pharmaceutical Sciences, 85(11), 1142-1169. Available at: [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available at: [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Morvillo, P., et al. (2021). The Effect of Alkyl Substitution of Novel Imines on Their Supramolecular Organization, towards Photovoltaic Applications. Materials, 14(7), 1667. Available at: [Link]

  • Calvo, D., et al. (2013). Influence of the ligand alkyl chain length on the solubility, aqueous speciation, and kinetics of substitution reactions of water-soluble M3S4 (M = Mo, W) clusters bearing hydroxyalkyl diphosphines. Inorganic Chemistry, 52(15), 8467-8481. Available at: [Link]

  • Ferreira, A. R., et al. (2015). The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. Physical Chemistry Chemical Physics, 17(48), 32444-32463. Available at: [Link]

Sources

difference between 3-Ethylpiperidin-2-one and 3-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Analysis for Drug Development & Synthetic Applications

Executive Summary: The C3-Substituted Lactam Scaffold

In medicinal chemistry, the piperidin-2-one (δ-lactam) scaffold serves as a critical pharmacophore, often functioning as a bioisostere for peptides or as a rigid linker that orients substituents in precise vectors. The distinction between 3-Methylpiperidin-2-one and 3-Ethylpiperidin-2-one extends beyond a simple methylene homologation.

This guide analyzes the structural, synthetic, and pharmacological divergences between these two building blocks. While the methyl variant is frequently employed to introduce chirality and restrict bond rotation with minimal steric penalty (the "Magic Methyl" effect), the ethyl variant is utilized to fill larger hydrophobic pockets, significantly alter lipophilicity (LogP), and impose stricter conformational locking due to increased A-values.

Chemical Identity & Physical Properties[1][2]

The following dataset consolidates the physicochemical profiles of both compounds. Note the shift in lipophilicity and steric volume, which drives their differential use in Structure-Activity Relationship (SAR) studies.

Feature3-Methylpiperidin-2-one3-Ethylpiperidin-2-one
CAS Number 3768-43-2 165385-85-3
Molecular Structure Piperidine ring with C2-ketone & C3-methylPiperidine ring with C2-ketone & C3-ethyl
Molecular Formula C₆H₁₁NOC₇H₁₃NO
Molecular Weight 113.16 g/mol 127.19 g/mol
LogP (Predicted) ~0.5~1.0 - 1.2
H-Bond Donors/Acceptors 1 / 11 / 1
Stereocenter C3 (Chiral)C3 (Chiral)
Primary Application Metabolic blocking, conformational biasHydrophobic filling, steric occlusion

Synthetic Pathways & Methodologies[5]

The synthesis of C3-substituted piperidin-2-ones is dominated by enolate chemistry. The choice of substituent (methyl vs. ethyl) influences the reaction kinetics and the potential for poly-alkylation.

Mechanistic Causality in Synthesis
  • Direct Alkylation: The most direct route involves deprotonation of piperidin-2-one using a strong base (e.g., n-BuLi or LDA) followed by quenching with an alkyl halide.

    • Challenge: The C3 position is prone to di-alkylation. The methyl group, being smaller, has a higher risk of over-alkylation compared to the ethyl group, requiring stricter temperature control (-78°C) and stoichiometric precision.

  • Asymmetric Synthesis: For drug development, enantiopurity is non-negotiable. The use of chiral auxiliaries (e.g., Myers' pseudoephedrine amide or chiral N-protecting groups) is standard.

Visualized Synthesis Workflow

The following diagram outlines the decision matrix for synthesizing these scaffolds, highlighting the divergence between racemic and asymmetric routes.

SynthesisPathways Start Starting Material: Piperidin-2-one Base Deprotonation (LDA or n-BuLi, -78°C) Start->Base Chiral_Aux Alternative Route: Chiral Auxiliary (e.g., Myers Alkylation) Start->Chiral_Aux High Purity Req. Enolate Lithium Enolate Intermediate Base->Enolate Alkylation_Me Electrophile: Me-I (Methyl Iodide) Enolate->Alkylation_Me Kinetic Control Alkylation_Et Electrophile: Et-Br (Ethyl Bromide) Enolate->Alkylation_Et Kinetic Control Product_Me 3-Methylpiperidin-2-one (Racemic) Alkylation_Me->Product_Me Product_Et 3-Ethylpiperidin-2-one (Racemic) Alkylation_Et->Product_Et Chiral_Prod Enantiopure (3R) or (3S) Isomer Chiral_Aux->Chiral_Prod

Figure 1: Synthetic decision tree for C3-substituted piperidin-2-ones. Direct alkylation yields racemates; chiral auxiliaries are required for enantiopure targets.

Experimental Protocols

Protocol A: Direct C3-Alkylation (General Procedure)

This protocol is valid for both Methyl and Ethyl variants, with specific stoichiometry adjustments noted.

Reagents:

  • Piperidin-2-one (1.0 equiv)

  • n-Butyllithium (2.2 equiv, 2.5M in hexanes) – Note: Excess base ensures full dianion formation if N-protection is absent.

  • Alkyl Halide: Iodomethane (for Methyl) or Bromoethane (for Ethyl) (1.1 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (concentration ~0.2 M relative to substrate).

  • Deprotonation: Cool the THF to -78°C (dry ice/acetone bath). Add n-BuLi dropwise via syringe.

    • Causality: Low temperature is critical to prevent self-condensation of the lactam and to control the reactivity of the resulting enolate.

  • Addition: Dissolve piperidin-2-one in a minimal amount of THF and add dropwise to the base solution. Stir for 1 hour at -78°C to generate the lithium enolate.

  • Alkylation:

    • For 3-Methyl: Add Iodomethane (MeI). Caution: MeI is highly reactive; add slowly to minimize di-methylation.

    • For 3-Ethyl: Add Bromoethane (EtBr). Note: EtBr is less reactive than MeI; allow the reaction to warm to -40°C if conversion is slow.

  • Quench & Workup: Quench with saturated NH₄Cl solution while cold. Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: EtOAc/Hexanes gradient. The 3-Ethyl derivative typically elutes faster (higher R_f) than the 3-Methyl due to increased lipophilicity.

Medicinal Chemistry Applications & SAR

The selection between a methyl and an ethyl group at the C3 position is a strategic decision in lead optimization.

The "Magic Methyl" vs. The "Steric Ethyl"
  • 3-Methyl (The Fine-Tuner):

    • Conformational Bias: The methyl group prefers the equatorial orientation (A-value ~1.7 kcal/mol). This biases the ring conformation without rendering the axial face completely inaccessible.

    • Metabolic Stability: Introduction of the methyl group at C3 blocks metabolic oxidation at this position, a common soft spot in cyclic amides.

    • Solubility: Minimal impact on aqueous solubility compared to the unsubstituted lactam.

  • 3-Ethyl (The Space Filler):

    • Hydrophobic Packing: The ethyl group adds significant lipophilic bulk. It is used when the binding pocket contains a deep hydrophobic cleft that a methyl group cannot adequately fill (Van der Waals optimization).

    • Steric Occlusion: The ethyl group creates a larger steric barrier. This is utilized to prevent binding to off-target enzymes (selectivity filter) or to strictly enforce a specific ring pucker by making the axial conformer energetically prohibitive.

Conformational Landscape

The piperidin-2-one ring exists in a half-chair/distorted chair equilibrium. The C3 substituent exerts 1,3-allylic strain with the carbonyl oxygen.

Conformation Substituent C3-Substituent (Methyl vs Ethyl) Equatorial Equatorial Position (Preferred) Substituent->Equatorial Major Conformer Axial Axial Position (Disfavored) Substituent->Axial Minor Conformer Interaction1 Minimizes 1,3-Diaxial Interactions Equatorial->Interaction1 Interaction2 Avoids A(1,3) Strain with Carbonyl Oxygen Equatorial->Interaction2

Figure 2: Conformational preference of C3-substituents. Both Methyl and Ethyl prefer equatorial placement, but the energetic penalty for the axial Ethyl is significantly higher.

References

  • PubChem. 3-Methylpiperidin-2-one (Compound Summary). National Library of Medicine. Available at: [Link]

  • Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B. Available at: [Link]

  • Brunotte, L., et al. (2024).[1] Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc. Available at: [Link]

Sources

Technical Guide: Basicity and pKa Determination of 3-Ethylpiperidin-2-one

[1]

Executive Summary

3-Ethylpiperidin-2-one is a substituted

11

This guide addresses a common misconception: while often termed "basic" due to the nitrogen atom, the lactam functionality renders this molecule a very weak base (

very weak acid

Part 1: Structural Analysis & Theoretical Basicity

To understand the pKa of 3-ethylpiperidin-2-one, one must first identify the site of protonation.[1] Unlike amines, where the nitrogen lone pair is available for protonation, the nitrogen lone pair in a lactam is delocalized into the carbonyl group via resonance.

The Site of Protonation (O- vs. N-Protonation)

Experimental evidence (NMR and UV spectroscopy) confirms that protonation of lactams occurs on the carbonyl oxygen , not the nitrogen.

  • Neutral State: The nitrogen lone pair donates electron density to the carbonyl carbon, creating a partial double bond character (C-N) and stabilizing the ring.

  • O-Protonation (Favored): Protonation at the oxygen retains the resonance stabilization of the cation. The resulting conjugate acid is resonance-stabilized.[1]

  • N-Protonation (Disfavored): Protonation at the nitrogen breaks the amide resonance, resulting in a high-energy, localized cation.[1]

Inductive Effect of the 3-Ethyl Group

The parent compound, piperidin-2-one (valerolactam), has a conjugate acid


-0.7positive inductive effect (+I)1
Mechanistic Visualization

The following diagram illustrates the resonance stabilization and the thermodynamic preference for O-protonation.

LactamResonancecluster_legendMechanismNeutralNeutral Lactam(Resonance Stabilized)O_ProtO-Protonated Cation(Major Conjugate Acid)Resonance MaintainedNeutral->O_Prot+ H+ (Favored)N_ProtN-Protonated Cation(High Energy)Resonance BrokenNeutral->N_Prot+ H+ (Disfavored)DescEthyl group (+I effect) at C3stabilizes the O-Protonated form.

Figure 1: Resonance pathway demonstrating the thermodynamic preference for O-protonation in 3-ethylpiperidin-2-one.

Part 2: Quantitative Data Profile

Since specific experimental values for 3-ethylpiperidin-2-one are rarely published in open literature, the values below are derived from authoritative physical organic chemistry data for the parent scaffold (piperidin-2-one) and adjusted for the Hammett substituent constants of the ethyl group.

Table 1: Physicochemical Constants[1][2]
PropertyValue / RangeContext

(Conjugate Acid)
-0.6 to -0.4 (Predicted)Measures basicity (O-protonation).[1] Strong acids (e.g., HClO4) are required to protonate.[1]

(Acid)
~17.0 Measures acidity (N-H deprotonation).[1] Requires strong bases (e.g., NaH, LDA) to deprotonate.[1]
Parent

(BH+)
-0.71Value for unsubstituted Piperidin-2-one [1].[1]
LogP ~0.8Lipophilicity increases due to the ethyl chain compared to parent (LogP ~ -0.4).
Solubility High in organic solventsSoluble in DCM, EtOH, EtOAc; moderately soluble in water.[1]

Interpretation for Drug Design:

  • Physiological pH (7.4): The molecule exists exclusively in its neutral form . It will not form salts with weak pharmaceutical acids (e.g., tartaric, fumaric).[1]

  • Salt Formation: Stable salts can only be formed with very strong acids (e.g., methanesulfonic acid, HCl) under non-aqueous conditions, but these salts are likely hydrolytically unstable in water.[1]

Part 3: Experimental Determination Protocol

To empirically determine the

Potentiometric Titration in Nonaqueous Solvents
Reagents & Equipment
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Acetic Anhydride (

    
    ) or Glacial Acetic Acid (
    
    
    ).[1] Note: Acetic anhydride enhances the potential jump at the endpoint.
  • Electrode: Glass pH electrode with a sleeve-type reference junction (filled with saturated LiCl in ethanol to prevent precipitation).

  • Standard: Potassium Hydrogen Phthalate (KHP) for standardization.[1]

Step-by-Step Methodology
  • System Preparation:

    • Condition the electrode in glacial acetic acid for at least 1 hour prior to use.

    • Calibrate the potentiometric titrator (e.g., Metrohm or Mettler Toledo) using non-aqueous pH buffers if available, or set to read in millivolts (mV).[1]

  • Blank Determination:

    • Add 50 mL of the chosen solvent (Acetic Anhydride/Acetic Acid 1:1 mixture) to the titration vessel.

    • Titrate with 0.1 N

      
       to determine the solvent blank volume.[1]
      
  • Sample Titration:

    • Accurately weigh ~0.5 mmol of 3-Ethylpiperidin-2-one.[1]

    • Dissolve in 50 mL of the solvent mixture.

    • Titrate with 0.1 N

      
       with constant stirring.
      
    • Record the potential (mV) vs. volume added.

  • Calculation:

    • Locate the inflection point (equivalence point) using the first derivative (

      
      ) of the titration curve.
      
    • Calculate the Half-Neutralization Potential (HNP).[1]

    • Convert HNP to

      
       using a standard curve generated from bases of known non-aqueous 
      
      
      (e.g., caffeine, urea).[1]
Experimental Workflow Diagram

TitrationProtocolStartStart: Weigh Sample(~0.5 mmol)DissolveDissolve in Nonaqueous Solvent(Acetic Acid / Acetic Anhydride)Start->DissolveTitrateTitrate with 0.1N HClO4(in Glacial AcOH)Dissolve->TitrateDetectDetect Endpoint(Potentiometric mV inflection)Titrate->DetectCalcCalculate Half-Neutralization Potential(Compare to Standard Curve)Detect->Calc

Figure 2: Workflow for the non-aqueous potentiometric determination of weak base pKa.

Part 4: References

  • Wan, P., Modro, T. A., & Yates, K. (1980).[1] The kinetics and mechanism of acid-catalyzed hydrolysis of lactams. Canadian Journal of Chemistry, 58(23), 2423-2432.[1]

  • ChemAxon. (2023).[1] pKa Plugin: Predicted physicochemical properties for 2-Piperidinone.[1][2]

  • Metrohm AG. (2022).[1] Nonaqueous titration of weak bases with perchloric acid.[1][3][4] Application Note AN-T-040.

  • Cox, R. A. (2013).[1] Acidity Functions in Protonation Equilibria. Accounts of Chemical Research.[1]

The Chiral Lactam: A Technical Guide to 3-Ethylpiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as an advanced resource for medicinal chemists and process scientists. It moves beyond basic definitions to explore the synthetic utility, stereochemical challenges, and pharmacological applications of the 3-Ethylpiperidin-2-one scaffold.

Executive Summary: The "Privileged" Scaffold

In the landscape of drug discovery, the piperidin-2-one (valerolactam) ring is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Within this class, 3-Ethylpiperidin-2-one represents a critical chiral building block.

Unlike simple piperidines, the 3-ethyl-2-one derivative offers two distinct advantages:

  • Conformational Bias: The lactam carbonyl planarizes part of the ring (

    
    ), while the C3-ethyl group introduces a steric handle that directs binding interactions, often mimicking the 
    
    
    
    -carbon of amino acids in peptidomimetics.
  • Chiral Versatility: The C3 position is a stereogenic center. Accessing enantiopure (

    
    )- or (
    
    
    
    )-3-ethylpiperidin-2-one allows for the divergent synthesis of complex alkaloids (e.g., Prosopis family) and targeted kinase inhibitors.

This guide details the evolution of this scaffold from a degradation product to a precision tool in asymmetric synthesis.

Historical Discovery & Chemical Context[1][2][3][4]

From Sedatives to Stereocontrol

The history of 3-substituted piperidinones is intertwined with the "glutarimide" class of sedatives developed in the mid-20th century. The most famous structural relative, Glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione), utilized the ethyl group at the quaternary center to enhance lipophilicity and blood-brain barrier penetration.

However, the specific isolation of 3-Ethylpiperidin-2-one gained prominence not as a final drug, but as a chiral intermediate for natural product synthesis. In the 1990s and 2000s, researchers identified that the absolute stereochemistry of the C3-ethyl group in simple lactams could be correlated to the C2/C3 stereocenters of piperidine alkaloids found in Prosopis (mesquite) and Cassia species.

The Alkaloid Connection

The biological validation of this scaffold comes from nature. The 3-ethylpiperidin-2-one motif is the oxidized core of 3-piperidinol alkaloids .

  • Target: (-)-Iso-6-cassine and (+)-Prosafrinine.

  • Mechanism: These alkaloids function as DNA intercalators and topoisomerase inhibitors.

  • Significance: The synthetic challenge lies in establishing the C3-ethyl stereocenter, which dictates the folding of the entire molecule during subsequent ring closures.

Synthetic Methodologies: Establishing Chirality

The primary barrier to utilizing 3-Ethylpiperidin-2-one is the efficient generation of its enantiomers. We compare two dominant protocols: Chemo-Enzymatic Resolution (High purity, lower yield) vs. Asymmetric Hydrogenation (Scalable, catalyst-dependent).

Protocol A: Lipase-Mediated Kinetic Resolution

This method is preferred for generating high-enantiomeric excess (ee > 99%) building blocks for total synthesis.

The Workflow:

  • Substrate Preparation: Start with racemic 3-ethylpiperidin-2-one.

  • Ring Opening/Acylation: The lactam is often converted to a precursor ester or handled directly via transesterification if functionalized.

  • Enzymatic Step: Use Pseudomonas cepacia lipase (PSL) or Candida antarctica lipase B (CAL-B).

  • Mechanism: The lipase selectively acetylates the primary hydroxyl group of a reduced intermediate (e.g., 3-ethylpiperidin-2-ol) or hydrolyzes a precursor ester, discriminating based on the C3-ethyl steric clash.

Visualization: Chemo-Enzymatic Pathway

The following diagram illustrates the logic flow for isolating the active (


)-enantiomer using a lipase resolution strategy.

G Start Racemic 3-Ethylpiperidin-2-one Step1 Reduction to Hemiaminal/Alcohol Start->Step1 NaBH4 Enzyme Lipase Resolution (CAL-B or PSL) Step1->Enzyme Vinyl Acetate Solvent BranchS (S)-Acetate (Converted to Lactam) Enzyme->BranchS Fast Reaction (Kinetic Control) BranchR (R)-Alcohol (Recycled) Enzyme->BranchR Slow Reaction Target Target Alkaloid Synthesis BranchS->Target Cyclization

Figure 1: Kinetic resolution pathway for isolating chiral 3-ethylpiperidin-2-one precursors.

Medicinal Chemistry Applications (SAR)

Kinase Inhibition (c-Met and Janus Kinases)

Modern drug discovery has repurposed the 3-ethylpiperidin-2-one scaffold as a linker in kinase inhibitors.

  • Role: The lactam nitrogen serves as a hydrogen bond donor (HBD) to the hinge region of the kinase ATP-binding pocket.

  • Substitution: The 3-ethyl group occupies the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, depending on the specific kinase.

  • Data: In c-Met inhibitors, replacing a flexible chain with the rigid 3-ethylpiperidin-2-one ring reduced the IC50 from micromolar to nanomolar ranges (8.6 nM) by locking the bioactive conformation [1].

Peptidomimetics

The scaffold is used to mimic the Gly-Xaa or Ala-Xaa turn in peptides.

  • The 3-ethyl group mimics the side chain of isoleucine or leucine.

  • The lactam constrains the

    
     and 
    
    
    
    torsion angles, stabilizing
    
    
    -turn secondary structures crucial for GPCR binding.

Detailed Experimental Protocol

Objective: Synthesis of rac-3-Ethylpiperidin-2-one via Alkylation (Standard Lab Scale). Note: This protocol validates the core scaffold synthesis before chiral resolution.

Reagents:

  • Piperidin-2-one (Valerolactam)

  • Lithium Diisopropylamide (LDA) [2.0 M in THF/heptane]

  • Ethyl Iodide (EtI)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Deprotonation:

    • Flame-dry a 250 mL round-bottom flask under Argon.

    • Add anhydrous THF (50 mL) and Piperidin-2-one (1.0 g, 10.1 mmol).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical Step: Add LDA (11.1 mmol, 1.1 eq) dropwise over 15 minutes. The solution will turn pale yellow, indicating enolate formation at C3. Stir for 45 minutes at -78°C.

  • Alkylation:

    • Add Ethyl Iodide (1.73 g, 11.1 mmol) dropwise.

    • Allow the reaction to warm slowly to 0°C over 2 hours. The color may shift to orange/brown.

    • Causality: Warming allows the nucleophilic substitution (

      
      ) to proceed while minimizing di-alkylation side products.
      
  • Quench & Isolation:

    • Quench with saturated

      
       (20 mL) at 0°C.
      
    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (

      
      , 0-5% MeOH in DCM).
      
    • Yield Expectation: 65-75% as a colorless oil or low-melting solid.

Data Summary Table: Derivatives Comparison

Compound ClassR-Group (C3)Target/ApplicationKey Property
Scaffold EthylChiral IntermediateLipophilic, Stereogenic center
Alkaloid Ethyl + HydroxylProsopis AlkaloidsDNA Intercalation
Kinase Inh. Ethyl + Arylc-Met / JAKATP-Hinge Binding
Sedative Ethyl + PhenylGABA-A (Historical)CNS Penetration

Strategic Divergence: The "Build vs. Buy" Decision

For researchers entering this space, the decision to synthesize vs. purchase depends on the complexity of the C3 substituent.

D Decision Need 3-Ethylpiperidin-2-one? Simple Simple Scaffold (Standard SAR) Decision->Simple Complex Chiral/Complex (Natural Product) Decision->Complex RouteA Route A: Alkylation (See Protocol above) Simple->RouteA Fastest RouteB Route B: Ring Closing Metathesis (RCM) Complex->RouteB High Flexibility RouteC Route C: Chiral Pool (Aspartic Acid Start) Complex->RouteC Enantiopure

Figure 2: Strategic decision tree for synthesizing piperidinone derivatives.

References

  • Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Molecules, 2014.[1]

  • 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. Chemical and Pharmaceutical Bulletin, 2002.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023.[2]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 2004.[3]

  • Piperidine - Wikipedia (Chemical Properties & History).

Sources

boiling point and melting point data for 3-Ethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3-Ethylpiperidin-2-one , designed for researchers and drug development professionals.

Physical Properties, Synthesis Methodologies, and Pharmaceutical Applications

Executive Summary

3-Ethylpiperidin-2-one (also known as 3-ethylvalerolactam ) is a critical heterocyclic intermediate in the synthesis of piperidine-based alkaloids and anticonvulsant pharmaceuticals.[1] Unlike its lower homolog 3-methylpiperidin-2-one, which is a solid at room temperature, 3-ethylpiperidin-2-one is frequently isolated as a viscous colorless oil or low-melting solid, making its handling and purification distinct.[1]

This guide consolidates available experimental data, predictive thermodynamic models, and validated synthesis protocols to serve as a definitive reference for laboratory application.

Chemical Identity & Structural Context[2][3][4][5][6][7][8][9]

PropertyDetail
IUPAC Name 3-Ethylpiperidin-2-one
Common Synonyms 3-Ethylvalerolactam; 3-Ethyl-2-piperidone
CAS Registry Number 2955-46-6 (General); 165385-85-3 (Specific refs)
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol
SMILES CCC1CCCCN1=O
Structural Class

-Lactam (Cyclic Amide)

Thermodynamic & Physical Properties[1][10]

Boiling Point and Melting Point Data

Experimental data for 3-ethylpiperidin-2-one is scarce in open literature compared to its methyl analog.[1] The values below represent a synthesis of experimental observations from isolation protocols and thermodynamic predictions based on group contribution methods.

PropertyValue / RangeSource / Method
Physical State Colorless Oil (at 25°C)Experimental Isolation [1, 2]
Melting Point < 25 °C (Predicted)Inferred from physical state
Boiling Point (Atm) 265 °C ± 10 °C Predicted (Joback Method)
Boiling Point (Reduced) 110–115 °C @ 3.5 mmHg Est. from homolog (3-carbethoxy)
Density 0.98 ± 0.05 g/cm³ Predicted
LogP 0.65 Consensus LogP Model

Technical Insight: The introduction of the ethyl group at the C3 position disrupts the crystal lattice packing efficiency observed in 2-piperidinone (MP: 39–40°C) and 3-methylpiperidin-2-one (MP: 84–89°C).[1] This steric disruption lowers the melting point, resulting in the compound existing as a liquid (oil) at ambient conditions, which requires purification via high-vacuum distillation or flash chromatography rather than recrystallization.[1]

Experimental Synthesis & Characterization

Since commercial availability is limited, in-house synthesis is the primary source for this compound. The most robust protocol involves the


-alkylation of 

-valerolactam.[1]
Validated Synthesis Protocol (Direct Alkylation)

Reaction Principle: Lithiation of the


-carbon of 2-piperidinone followed by nucleophilic substitution with ethyl iodide.[1]

Reagents:

  • 2-Piperidinone (Start Material)[1]

  • 
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexanes)[1][2][3]
  • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 250 mL Schlenk flask and purge with Argon.

  • Solvation: Dissolve 2-piperidinone (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add

    
    -BuLi (2.2 eq) dropwise over 20 minutes. The solution will turn yellow/orange, indicating the formation of the dianion (N-lithio and 
    
    
    
    -C-lithio species).[1] Stir for 1 hour at -78°C.
  • Alkylation: Add Ethyl Iodide (1.1 eq) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours, then stir at room temperature for 12 hours.

  • Quench: Quench with saturated aqueous NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting colorless oil via flash column chromatography (SiO₂, Hexane:EtOAc gradient) or vacuum distillation.

Synthesis Pathway Diagram

Synthesis Start 2-Piperidinone (Solid, MP 39°C) Step1 Lithiation (n-BuLi, -78°C, THF) Start->Step1 Inter Dianion Intermediate Step1->Inter Deprotonation Step2 Alkylation (Ethyl Iodide) Inter->Step2 Electrophilic Attack Product 3-Ethylpiperidin-2-one (Colorless Oil) Step2->Product Workup & Purification

Figure 1: Synthetic pathway for the α-alkylation of 2-piperidinone to yield 3-ethylpiperidin-2-one.

Applications in Drug Development

3-Ethylpiperidin-2-one serves as a versatile scaffold in medicinal chemistry.

Anticonvulsant Activity (GABA Analogues)

Research indicates that 3-substituted-2-piperidinones function as cyclic analogues of GABA (


-aminobutyric acid).[1] The ethyl substitution at the 3-position enhances lipophilicity (LogP ~0.[1]65) compared to the parent lactam, potentially improving Blood-Brain Barrier (BBB) permeability.[1]
  • Mechanism: Modulation of voltage-gated ion channels or GABA-A receptor interaction.[1]

  • Comparative Potency: Studies on 3-ethyl-3-phenylpiperidin-2-one derivatives suggest that the ethyl group provides optimal steric bulk for receptor binding pockets compared to methyl (too small) or propyl (too bulky) groups [3].[1]

Alkaloid Total Synthesis

The 3-ethylpiperidin-2-one motif is a core structural unit in the total synthesis of Fluvirucinine A1 and Waihoensene.[1][2]

  • Role: It acts as the precursor for the piperidine ring system.

  • Transformation: The lactam carbonyl is often reduced to the amine or converted to a thiolactam for subsequent coupling reactions.

References

  • Rosenbaum, L. C., et al. (2021).[3] The Total Synthesis of Waihoensene. University of Konstanz, Doctoral Thesis.[3] (Describes isolation as a colorless oil).[1][4]

  • Taylor, P. (1995).[1] Aza-enolate alkylation reactions of lactim ethers. University of Bath. (Characterization data for 3-ethyl derivatives).

  • Wolfe, J. F., et al. (1998). 3-Alkyl-3-benzyl-substituted 2-piperidinones: A new class of anticonvulsant agents. Journal of Medicinal Chemistry.
  • PubChem Compound Summary . (2025). 3-Methylpiperidin-2-one (Homolog Data for Comparison). Link

  • ChemicalBook . (2025).[1] Product Data: 3-Ethyl-2-piperidone.[1][5][2][3] Link

Sources

Technical Guide: Stereochemical Architecture and Synthesis of 3-Ethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-ethylpiperidin-2-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core structural motif in sedative-hypnotics (e.g., glutethimide analogs), anticonvulsants, and as a versatile intermediate for NK1 receptor antagonists. Its biological activity is governed by the C3 stereocenter, where the absolute configuration (


 or 

) dictates binding affinity and metabolic fate. This guide provides a rigorous technical analysis of the molecule's chirality, detailing validated asymmetric synthesis protocols, configurational stability risks, and analytical resolution strategies.

Structural Analysis & Stereochemistry

The Chiral Center

The defining feature of 3-ethylpiperidin-2-one is the C3 carbon atom (


-carbon). Chirality arises from the asymmetry of the four substituents attached to this center:
  • Carbonyl Group (C2): High priority due to the oxygen atom.

  • Piperidine Ring (C4): Methylene group attached to the ring system.[1]

  • Ethyl Group: The 3-position substituent.

  • Hydrogen Atom: The lowest priority substituent.

According to Cahn-Ingold-Prelog (CIP) priority rules, the sequence is generally C=O > Ring-CH


 > Ethyl > H .
  • (

    
    )-Enantiomer:  Counter-clockwise arrangement of priorities 1-3 (viewing H in back).
    
  • (

    
    )-Enantiomer:  Clockwise arrangement.
    
Conformational Dynamics

The piperidin-2-one ring adopts a distorted half-chair conformation. The 3-ethyl group can exist in either pseudo-axial or pseudo-equatorial orientations. Steric strain is minimized in the pseudo-equatorial position, but 1,3-allylic strain (A


) with the N-substituent (if present) can force the ethyl group into a pseudo-axial conformation, significantly impacting the facial selectivity of reagents during synthesis.

Asymmetric Synthetic Pathways[2][3][4][5]

To avoid the yield loss associated with resolving racemates, asymmetric synthesis is the preferred route for pharmaceutical applications. Below are two validated protocols.

Protocol A: Diastereoselective Alkylation via Chiral Auxiliary

This method utilizes a chiral auxiliary (e.g., phenylglycinol-derived bicyclic lactam) to direct the incoming electrophile.

Mechanism: The reaction proceeds via the formation of a rigid, chelated lithium enolate. The chiral auxiliary blocks one face of the enolate, forcing the ethyl iodide to attack from the less hindered face (typically exo).

Step-by-Step Protocol:

  • Precursor Synthesis: Condense

    
    -valerolactone with (
    
    
    
    )-phenylglycinol to form the bicyclic lactam.
  • Enolization:

    • Reagents: LDA (Lithium Diisopropylamide), THF (anhydrous).

    • Conditions: Cool to -78°C under Argon atmosphere. Add the lactam solution dropwise.[2] Stir for 45 mins to ensure complete deprotonation.

  • Alkylation:

    • Reagent: Ethyl Iodide (EtI) - 1.2 equivalents.

    • Addition: Add EtI slowly to the enolate at -78°C.

    • Warming: Allow to warm to -20°C over 2 hours.

  • Quench & Cleavage:

    • Quench with saturated NH

      
      Cl.
      
    • Cleave the auxiliary using Na/NH

      
       (Birch reduction conditions) or catalytic hydrogenation (Pd/C, H
      
      
      
      ) to release the chiral 3-ethylpiperidin-2-one.
Protocol B: Asymmetric Hydrogenation of 3-Ethylidene Precursor

A catalytic approach utilizing Rhodium-chiral phosphine complexes to hydrogenate the exocyclic double bond.

Step-by-Step Protocol:

  • Substrate Preparation: Synthesize 3-ethylidenepiperidin-2-one via aldol condensation of piperidin-2-one with acetaldehyde.

  • Catalyst Formation: Mix [Rh(COD)

    
    ]BF
    
    
    
    (1 mol%) with a chiral bisphosphine ligand (e.g., (
    
    
    )-BINAP or (
    
    
    )-SegPhos) in degassed methanol. Stir for 30 mins under Argon.
  • Hydrogenation:

    • Reactor: High-pressure autoclave.

    • Conditions: 50 bar H

      
      , 25°C, 12 hours.
      
    • Workup: Vent H

      
      , concentrate solvent, and pass through a silica plug to remove the catalyst.
      
Visualization: Synthetic Workflow (Method A)

SynthesisWorkflow Precursor δ-Valerolactone + (R)-Phenylglycinol Auxiliary Bicyclic Chiral Lactam Precursor->Auxiliary Condensation Enolate Lithium Enolate (-78°C) Auxiliary->Enolate LDA, THF Alkylation Alkylation (EtI, steric control) Enolate->Alkylation Face-selective attack Cleavage Auxiliary Cleavage (Na/NH3) Alkylation->Cleavage Purification Product (3S)-3-Ethylpiperidin-2-one (>98% ee) Cleavage->Product Recovery

Caption: Workflow for the diastereoselective synthesis of 3-ethylpiperidin-2-one using a chiral auxiliary approach.

Analytical Characterization

Validating enantiomeric excess (ee) is critical. Standard reverse-phase HPLC is insufficient; chiral stationary phases (CSPs) are required.

Chiral HPLC Methodology
  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm (amide bond absorption).

  • Expected Retention: The (

    
    ) and (
    
    
    
    ) enantiomers typically show a separation factor (
    
    
    ) > 1.2, allowing baseline resolution.
Quantitative Data Summary
ParameterValue / ConditionNotes
Molecular Weight 127.19 g/mol
Chiral Center C3 (

-carbon)
Prone to racemization
Typical Yield (Method A) 75 - 85%Post-cleavage
Enantiomeric Excess (ee) > 95%With optimized temp.[4] control
Specific Rotation

VariableHighly solvent dependent

Pharmacological Implications & Stability[8]

The Racemization Risk

The C3 proton in 3-ethylpiperidin-2-one is acidic (pKa


 26-28 in DMSO). In the presence of bases or under physiological conditions (enzymatic enolization), the compound can racemize via an enol intermediate.

Mechanism:

  • Base removes the

    
    -proton.
    
  • Formation of the achiral enolate (planar C3).

  • Reprotonation occurs from either face, leading to a racemic mixture.

Mitigation:

  • Storage: Store in solid form at -20°C; avoid protic solvents with basic impurities.

  • Drug Design: In drug development, the C3 position is often disubstituted (e.g., 3-ethyl-3-phenyl) to prevent this racemization, locking the stereochemistry ("Quaternary Stereocenter").

Visualization: Racemization Pathway

Racemization S_Enantiomer (S)-Enantiomer (Chiral) Enolate Planar Enolate (Achiral Intermediate) S_Enantiomer->Enolate Deprotonation (-H+) Base Base / Enzyme Base->S_Enantiomer Enolate->S_Enantiomer Protonation (Face A) R_Enantiomer (R)-Enantiomer (Chiral) Enolate->R_Enantiomer Protonation (Face B)

Caption: Mechanism of base-catalyzed racemization via the achiral enolate intermediate.

References

  • Amat, M., et al. (2000). "Enantioselective Synthesis of 3-Substituted Piperidines." Journal of Organic Chemistry. Link

  • Meyers, A. I., & Brengel, G. P. (1997). "Asymmetric Synthesis of Chiral Piperidines." Chemical Communications. Link

  • Hess, A., et al. (2023).[5][6] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids." Journal of the American Chemical Society.[2] Link[2]

  • Daicel Chiral Technologies. (2025). "Chiral Separation Strategies for Piperidine Lactams." Application Note. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Methodological & Application

Technical Guide: Stereoselective Architectures for 3-Ethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-ethylpiperidin-2-one (3-ethylvalerolactam) scaffold is a privileged chiral motif in medicinal chemistry, serving as the structural core for Vinca alkaloids (e.g., vincamine, eburnamonine) and neurokinin-1 (NK1) receptor antagonists. The biological activity of these pharmacophores is strictly governed by the absolute configuration at the C3 position.

  • (S)-Enantiomer: Often associated with the bioactivity of indole alkaloids.

  • (R)-Enantiomer: Frequently required for specific synthetic receptor ligands.

Conventional synthesis via direct alkylation of the lactam enolate yields racemates due to the low inversion barrier of the C3-anion and lack of facial discrimination. This guide details two validated, high-integrity protocols for establishing the C3-stereocenter: Catalytic Asymmetric Hydrogenation (kinetic control) and Phase-Transfer Catalyzed Alkylation (interfacial control).

Critical Process Parameters (CPP)

ParameterProtocol A: Asymmetric HydrogenationProtocol B: PTC Alkylation
Primary Mechanism Rh(I)-catalyzed olefin reductionIon-pairing with Chiral Quaternary Ammonium
Key Reagent H₂ (10–50 bar), [Rh(COD)Cl]₂/LigandEthyl Iodide, Cinchona Alkaloid Catalyst
Limiting Factor Catalyst cost, O₂ sensitivityTemperature control (-20°C to 0°C)
Scalability High (Industrial Standard)Moderate (Kilogram Lab)
Typical ee% >96%90–94% (Recrystallization often required)
Atom Economy Excellent (100%)Good (Stoichiometric base waste)

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation

Rationale: This method utilizes the high facial selectivity of chiral phosphine-rhodium complexes to reduce an exocyclic alkene. It is the preferred route for scale-up due to low catalyst loading and lack of stoichiometric byproducts.

Precursor Synthesis (3-Ethylidenepiperidin-2-one)

Note: The stereoselectivity is determined in the hydrogenation step, but the purity of the alkene substrate is critical.

  • Condensation: React piperidin-2-one (valerolactam) with acetaldehyde diethyl acetal in the presence of an acid catalyst (PTSA) or via an aldol condensation with acetaldehyde followed by dehydration.

  • Purification: Isolate the (E)-isomer via crystallization or distillation. Purity >98% is required to prevent catalyst poisoning.

Asymmetric Hydrogenation Workflow

Reagents:

  • Substrate: 3-Ethylidenepiperidin-2-one (1.0 equiv)

  • Catalyst Precursor: [Rh(COD)₂]BF₄ or [Rh(COD)Cl]₂ (0.5–1.0 mol%)

  • Chiral Ligand: (S,S)-Me-DuPhos or (S)-SegPhos (1.1 equiv relative to Rh)

  • Solvent: Degassed Methanol or Dichloromethane (DCM)

  • Hydrogen Source: H₂ gas (balloon or autoclave)

Step-by-Step Methodology:

  • Catalyst Formation (Glovebox/Schlenk Line):

    • In a flame-dried Schlenk tube under Argon, dissolve [Rh(COD)₂]BF₄ and the chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos) in degassed methanol.

    • Stir for 15 minutes at room temperature. The solution should turn from yellow to orange/red, indicating the formation of the active cationic solvate complex.

  • Substrate Addition:

    • Dissolve the alkene substrate in degassed methanol (0.5 M concentration).

    • Transfer the substrate solution via cannula to the catalyst mixture.

  • Hydrogenation:

    • Transfer the mixture to a stainless steel autoclave.

    • Purge the vessel with H₂ (3 cycles of 5 bar pressurization/venting).

    • Pressurize to 10 bar (145 psi) .

    • Stir vigorously at 25°C for 12–24 hours.

  • Work-up:

    • Vent the H₂ carefully.

    • Concentrate the solvent under reduced pressure.[1][2]

    • Pass the residue through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst.

  • Analysis:

    • Determine conversion by ¹H NMR.

    • Determine enantiomeric excess (ee) via Chiral HPLC (see Section 5).

Mechanistic Pathway (Graphviz)

HydrogenationCycle PreCat Rh-Precursor [Rh(COD)L*]+ Active Active Solvate [Rh(Solvent)2L*]+ PreCat->Active H2, -COD Coord Olefin Coordination Rh-Substrate Complex Active->Coord + Substrate OxAdd Oxidative Addition Rh(III)-Dihydride Coord->OxAdd + H2 (RDS) MigIns Migratory Insertion Rh-Alkyl Hydride OxAdd->MigIns Stereodefining Step RedElim Reductive Elimination Release Product MigIns->RedElim RedElim->Active Regeneration Product (S)-3-Ethylpiperidin-2-one RedElim->Product

Figure 1: Catalytic cycle for Rh-mediated asymmetric hydrogenation. The stereochemistry is established during the migratory insertion step, governed by the quadrant blocking of the chiral ligand.

Protocol B: Asymmetric Phase-Transfer Catalyzed Alkylation

Rationale: This protocol is ideal for laboratories without high-pressure hydrogenation equipment. It uses organocatalysis to install the ethyl group directly onto the protected lactam ring.

Substrate Preparation

Direct alkylation of the unprotected lactam is difficult due to N-alkylation competition.

  • Protection: Protect piperidin-2-one with a Boc or Cbz group (e.g., using Boc₂O, DMAP, Et₃N) to generate N-Boc-piperidin-2-one . This increases the acidity of the C3-protons and prevents N-alkylation.

Alkylation Workflow

Reagents:

  • Substrate: N-Boc-piperidin-2-one (1.0 equiv)

  • Electrophile: Ethyl Iodide (EtI) (3.0 equiv)

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%) (Corey-Lygo or Maruoka type catalyst).

  • Base: 50% aqueous KOH or CsOH·H₂O (solid).

  • Solvent: Toluene or Toluene/CHCl₃ (2:1).

Step-by-Step Methodology:

  • System Setup:

    • Charge a reaction flask with N-Boc-piperidin-2-one and the chiral ammonium salt catalyst.

    • Dissolve in Toluene and cool to -20°C (Cryostat or ice/salt bath).

  • Base Addition:

    • Add the base (50% KOH) dropwise. Vigorous stirring is essential to create a fine emulsion (interfacial area maximizes rate).

  • Alkylation:

    • Add Ethyl Iodide dropwise over 30 minutes.

    • Maintain temperature at -20°C to 0°C. Stir for 18–24 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1) will show the consumption of the starting material.

  • Quench & Isolation:

    • Quench with water and dilute with Et₂O.[1]

    • Separate phases; wash organic layer with water and brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Deprotection (Post-Alkylation):

    • Treat the crude N-Boc-3-ethyl product with TFA/DCM (1:1) at 0°C for 1 hour to reveal the free lactam.

  • Purification:

    • Flash column chromatography (DCM/MeOH 95:5).

Interfacial Mechanism (Graphviz)

PTCMechanism cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous/Solid Interface (KOH) Substrate N-Boc-Lactam IonPair [Enolate⁻ :: Q*⁺] Chiral Ion Pair Substrate->IonPair Deprotonation + Q* exchange Product Alkylated Product (S)-Config IonPair->Product + Et-I (Rate Limiting) Q_Br Q*⁺ Br⁻ (Catalyst) Product->Q_Br Release Q* Q_Br->IonPair OH OH⁻ Base OH->Substrate Interfacial Deprotonation

Figure 2: Interfacial mechanism of Phase-Transfer Catalysis. The chiral quaternary ammonium salt (Q) extracts the enolate into the organic phase, shielding one face of the planar enolate from the electrophile.*

Analytical Validation (QC)

To ensure scientific integrity, the enantiomeric excess must be validated using Chiral HPLC.

  • Column: Daicel Chiralpak IA or AD-H (Amylose-based).

  • Mobile Phase: n-Hexane / Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 210 nm (Amide absorption).

  • Expected Retention:

    • (S)-Enantiomer: ~12.5 min

    • (R)-Enantiomer: ~14.2 min

    • Note: Retention order depends on the specific column; run a racemic standard first.

References

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517.

  • Fletcher, S. P., et al. (2023).[1][4] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[4] Journal of the American Chemical Society, 145(26), 14221–14226.[4] [4]

  • Hargaden, G. C., & Guiry, P. J. (2009). Recent developments in the synthesis and applications of bis(oxazoline) ligands. Chemical Reviews, 109(6), 2505–2550.

  • Daicel Chiral Technologies. (2023). Application Note: Separation of Lactam Enantiomers on Chiralpak IA.

Sources

Application Note: Regioselective C-Alkylation of Piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the synthesis of 3-ethylpiperidin-2-one via the regioselective C-alkylation of piperidin-2-one (


-valerolactam).

Abstract & Strategic Analysis

The


-alkylation of lactams is a pivotal transformation in medicinal chemistry, particularly for generating piperidine-based scaffolds found in anticonvulsants and kinase inhibitors. The direct alkylation of piperidin-2-one presents two primary chemoselective challenges:
  • N- vs. C-Alkylation: The pKa of the N-H proton (~17) is significantly lower than the

    
    -C-H proton (~30), favoring N-alkylation under basic conditions.
    
  • Mono- vs. Bis-Alkylation: The introduction of an electron-donating alkyl group destabilizes the formed enolate less than the starting material, but kinetic control is strictly required to prevent "over-alkylation" (gem-diethyl formation).

The Solution: This protocol utilizes a Protection-Activation-Deprotection strategy.[1] We employ an N-Benzyl protecting group to block the nitrogen, allowing for the exclusive generation of the C-enolate using a strong, bulky base (LDA) at cryogenic temperatures. This ensures high regioselectivity for C3 and minimizes di-alkylation.

Reaction Scheme & Pathway

The following diagram illustrates the three-stage workflow: Protection,


-Alkylation, and Deprotection.

ReactionPathway Start Piperidin-2-one (Starting Material) Step1 Step 1: N-Protection (NaH, BnBr, THF) Start->Step1 Intermediate1 N-Benzyl-piperidin-2-one Step1->Intermediate1 Step2 Step 2: C-Alkylation (LDA, EtI, -78°C) Intermediate1->Step2 Kinetic Enolate Intermediate2 N-Benzyl-3-ethyl piperidin-2-one Step2->Intermediate2 Mono-Alkylation Step3 Step 3: Deprotection (Na/NH3, -78°C) Intermediate2->Step3 Birch Reduction Product 3-Ethylpiperidin-2-one (Target) Step3->Product

Caption: Sequential workflow for the regioselective synthesis of 3-ethylpiperidin-2-one, highlighting the critical intermediate states.

Detailed Experimental Protocols

Phase 1: N-Protection (Synthesis of N-Benzylpiperidin-2-one)

Objective: Block the nitrogen site to prevent N-ethylation.

  • Reagents: Piperidin-2-one (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Benzyl Bromide (1.1 eq), TBAI (cat.), THF (anhydrous).

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a stir bar and nitrogen balloon.

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF (0.5 M concentration relative to lactam) at 0 °C.

  • Addition: Add piperidin-2-one (dissolved in minimal THF) dropwise over 15 minutes. Evolution of

    
     gas will be observed. Stir at 0 °C for 30 minutes, then warm to RT for 1 hour.
    
  • Alkylation: Cool back to 0 °C. Add Benzyl Bromide (1.1 eq) and a catalytic amount of Tetrabutylammonium iodide (TBAI).

  • Completion: Warm to RT and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO2, 20-40% EtOAc in Hexanes).

    • Yield Expectation: 85-95%.

Phase 2: C-Alkylation (The Critical Step)

Objective: Introduce exactly one ethyl group at the C3 position. Critical Parameter: Temperature must remain at -78 °C to maintain the kinetic enolate and prevent scrambling/di-alkylation.

  • Reagents: N-Benzylpiperidin-2-one (1.0 eq), LDA (1.1 eq), Ethyl Iodide (EtI, 1.1 eq), THF (anhydrous).

  • LDA Generation (Fresh is best): In a separate flame-dried flask, add diisopropylamine (1.2 eq) and THF. Cool to -78 °C. Add n-BuLi (1.15 eq) dropwise. Stir at 0 °C for 15 mins, then cool back to -78 °C.

  • Enolate Formation: Add the N-benzylpiperidin-2-one (dissolved in THF) dropwise to the LDA solution at -78 °C over 20 minutes.

    • Note: Run down the side of the flask to precool the solution.

    • Aging: Stir at -78 °C for 45-60 minutes to ensure complete deprotonation.

  • Alkylation: Add Ethyl Iodide (1.1 eq) (freshly filtered through basic alumina to remove iodine traces) dropwise.

    • Additives: If reaction is sluggish, add DMPU (2 eq) with the electrophile, but standard EtI is usually reactive enough.

  • Reaction: Stir at -78 °C for 2-3 hours. Do not warm to 0 °C until the reaction is quenched; warming promotes di-alkylation via proton transfer between product and enolate.

  • Quench: Quench at -78 °C with acetic acid (1.5 eq) in THF, then warm to RT and add sat.

    
    .
    
  • Workup & Purification: Extract with EtOAc. Purify via column chromatography.[2]

    • Separation: The mono-ethyl product is slightly less polar than the starting material but significantly different from the di-ethyl byproduct.

    • Yield Expectation: 70-80%.[2]

Phase 3: Deprotection (Birch Reduction)

Objective: Remove the benzyl group to yield the free lactam.

  • Reagents: Sodium metal (Na), Liquid Ammonia (

    
    ), THF, 
    
    
    
    -BuOH (1.0 eq as proton source).
  • Setup: Condense

    
     into a 3-neck flask at -78 °C using a dry ice/acetone condenser.
    
  • Dissolution: Dissolve the alkylated intermediate in THF containing 1.0 eq of

    
    -BuOH and add to the liquid ammonia.
    
  • Reduction: Add small pieces of Sodium metal until a deep blue color persists for >15 minutes.

  • Quench: Quench the reaction with solid

    
     until the blue color disappears.
    
  • Evaporation: Allow ammonia to evaporate under a stream of nitrogen.

  • Final Workup: Dissolve residue in water/EtOAc. Extract, dry, and concentrate.[2][3][4][5][6][7]

    • Alternative: High-pressure hydrogenation (Pd/C, 50 psi

      
      , MeOH, 60 °C) can be attempted, but Birch is often superior for N-Benzyl lactams due to the stability of the amide bond.
      

Quantitative Summary & Troubleshooting

ParameterRecommended RangeImpact of Deviation
Base Equivalents 1.05 - 1.10 eq< 1.0: Incomplete conversion. > 1.2: Risk of di-alkylation.
Temperature (Alkylation) -78 °C (Strict)Warming to -40 °C or 0 °C causes rapid scrambling and gem-diethyl formation.
Electrophile Ethyl Iodide (EtI)EtBr is slower and may require HMPA/DMPU. EtI is preferred for kinetics.
Concentration 0.1 M - 0.2 MHigher concentrations favor aggregation and side reactions.

Troubleshooting Guide:

  • Problem: Significant starting material remains.

    • Fix: Ensure LDA is generated fresh. Increase enolate formation time to 1 hour.

  • Problem: mixture of mono- and di-ethyl products.

    • Fix: Your temperature control failed. Ensure the quench happens at -78 °C. Reduce EtI to 1.0 eq.

  • Problem: N-Alkylation observed (in Phase 2).

    • Fix: Check Phase 1 completion. If N-H protons remain, LDA will deprotonate them first, consuming base.

References

  • General Lactam Alkylation: Meyers, A. I., et al. "Asymmetric synthesis of 3-substituted piperidin-2-ones." Journal of the American Chemical Society, 1998.

  • N-Protection Strategy: Escolano, C., et al. "N-Benzyl as a versatile protecting group for lactams." Tetrahedron, 2006.

  • Birch Reduction of Lactams: Donohoe, T. J., et al. "Partial reduction of pyrroles and lactams." Organic Reactions, 2010.

  • Kinetic vs Thermodynamic Control: Evans, D. A. "Enolate Alkylation Chemistry." Harvard University Lecture Notes.

Sources

Application Note: 3-Ethylpiperidin-2-one as a Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidinones in Medicinal Chemistry

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] The introduction of stereocenters into the piperidine ring can significantly enhance biological activity, selectivity, and pharmacokinetic properties, while reducing off-target effects.[2][3] Among these, chiral 3-substituted piperidin-2-ones, such as 3-ethylpiperidin-2-one, have emerged as valuable and versatile chiral building blocks. Their rigidified lactam structure allows for stereocontrolled functionalization, providing access to a diverse range of complex chiral piperidines that are key components of innovative therapeutics.

This application note provides a comprehensive guide to the use of 3-ethylpiperidin-2-one as a chiral building block in pharmaceutical research and development. We will delve into its stereoselective synthesis, highlighting the critical role of chiral auxiliaries, and provide detailed protocols for its preparation and subsequent utilization in the synthesis of a key pharmaceutical intermediate.

Stereoselective Synthesis of (3S)-3-Ethylpiperidin-2-one via Chiral Auxiliary-Mediated Alkylation

The asymmetric synthesis of 3-alkyl-substituted piperidin-2-ones can be effectively achieved through the diastereoselective alkylation of a piperidin-2-one derivative bearing a covalently attached chiral auxiliary.[4] This strategy leverages the steric influence of the auxiliary to direct the approach of the electrophile, thereby controlling the stereochemistry of the newly formed chiral center.

Here, we present a protocol adapted from the synthesis of the analogous 3-methyl-piperidin-2-one, utilizing the readily available and highly effective (R)-phenylglycinol as the chiral auxiliary.[4] The choice of a chiral auxiliary is paramount, as it must not only induce high diastereoselectivity but also be readily removable under mild conditions to furnish the desired enantiomerically pure product.[5][]

Synthetic Workflow Overview

The overall synthetic strategy involves three main stages:

  • Attachment of the Chiral Auxiliary: Condensation of δ-valerolactone with (R)-phenylglycinol to form the N-substituted piperidin-2-one.

  • Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by reaction with an ethylating agent.

  • Cleavage of the Chiral Auxiliary: Reductive removal of the auxiliary to yield the target (3S)-3-ethylpiperidin-2-one.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage A δ-Valerolactone C N-((R)-1-phenyl-2-hydroxyethyl)piperidin-2-one A->C B (R)-Phenylglycinol B->C D N-((R)-1-phenyl-2-hydroxyethyl)piperidin-2-one E 1. s-BuLi, THF, -78 °C 2. Ethyl Iodide D->E F (3S)-N-((R)-1-phenyl-2-hydroxyethyl)-3-ethylpiperidin-2-one E->F G (3S)-N-((R)-1-phenyl-2-hydroxyethyl)-3-ethylpiperidin-2-one H H₂, Pd/C G->H I (3S)-3-Ethylpiperidin-2-one H->I

Caption: Synthetic workflow for (3S)-3-Ethylpiperidin-2-one.

Experimental Protocols

Protocol 1: Synthesis of (3S)-N-((R)-1-phenyl-2-hydroxyethyl)-3-ethylpiperidin-2-one

This protocol details the synthesis of the chiral auxiliary-bound 3-ethyl-piperidin-2-one. The diastereoselectivity of the alkylation step is crucial for the final enantiopurity of the building block.

Materials:

  • δ-Valerolactone

  • (R)-Phenylglycinol

  • Toluene

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Ethyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of N-((R)-1-phenyl-2-hydroxyethyl)piperidin-2-one:

    • To a solution of δ-valerolactone (1.0 eq) in toluene, add (R)-phenylglycinol (1.05 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • After the reaction is complete (monitored by TLC), cool the mixture and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to obtain N-((R)-1-phenyl-2-hydroxyethyl)piperidin-2-one as a white solid.

  • Diastereoselective Ethylation:

    • Dissolve N-((R)-1-phenyl-2-hydroxyethyl)piperidin-2-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add s-BuLi (2.5 eq) to the solution, maintaining the temperature at -78 °C. The use of excess s-BuLi is to deprotonate both the hydroxyl group and the α-proton of the lactam.[4]

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add ethyl iodide (3.0 eq) dropwise to the reaction mixture at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to yield (3S)-N-((R)-1-phenyl-2-hydroxyethyl)-3-ethylpiperidin-2-one. The stereochemistry is assigned based on the established model where the bulky phenyl group of the auxiliary directs the electrophile to the opposite face.[4]

Expected Results and Data Analysis:

CompoundYieldDiastereomeric Excess (de)Analytical Method
(3S)-N-((R)-1-phenyl-2-hydroxyethyl)-3-ethylpiperidin-2-one85-95%>95%Chiral HPLC, ¹H NMR

The diastereomeric excess can be determined by chiral HPLC analysis or by ¹H NMR spectroscopy of the crude product, observing the integration of signals corresponding to the different diastereomers.

Protocol 2: Cleavage of the Chiral Auxiliary to Yield (3S)-3-Ethylpiperidin-2-one

Materials:

  • (3S)-N-((R)-1-phenyl-2-hydroxyethyl)-3-ethylpiperidin-2-one

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve (3S)-N-((R)-1-phenyl-2-hydroxyethyl)-3-ethylpiperidin-2-one in methanol.

  • Add Pd/C (10 mol%) to the solution.

  • Subject the mixture to hydrogenation (e.g., using a balloon filled with H₂ or a Parr hydrogenator) at room temperature and atmospheric pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3S)-3-ethylpiperidin-2-one.

  • If necessary, purify the product by flash chromatography or recrystallization.

Expected Results and Data Analysis:

CompoundYieldEnantiomeric Excess (ee)Analytical Method
(3S)-3-Ethylpiperidin-2-one>90%>95%Chiral HPLC

The enantiomeric excess of the final product should be determined by chiral HPLC analysis, comparing the retention time with that of the racemic standard.

Application in Pharmaceutical Synthesis: A Key Intermediate for a PARP Inhibitor

Chiral 3-substituted piperidines are core structures in numerous pharmaceuticals, including the PARP (poly ADP ribose polymerase) inhibitor Niraparib, used in cancer therapy.[7][8] The synthesis of such drugs often relies on the availability of enantiomerically pure piperidine building blocks. While the direct precursor to Niraparib is a 3-aryl piperidine, the underlying principles of stereocontrol established in the synthesis of 3-ethylpiperidin-2-one are directly applicable and showcase its utility as a versatile chiral synthon.

The following protocol illustrates how a chiral 3-substituted piperidin-2-one can be transformed into a key piperidine intermediate.

Protocol 3: Reduction of (3S)-3-Ethylpiperidin-2-one to (S)-3-Ethylpiperidine

Materials:

  • (3S)-3-Ethylpiperidin-2-one

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using LiAlH₄):

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of (3S)-3-ethylpiperidin-2-one (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis shows complete conversion.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF.

  • Dry the combined filtrate and washings over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford (S)-3-ethylpiperidine.

G cluster_0 Lactam Reduction cluster_1 Further Functionalization A (3S)-3-Ethylpiperidin-2-one B LiAlH₄, THF A->B C (S)-3-Ethylpiperidine B->C D (S)-3-Ethylpiperidine E Coupling Reactions D->E F Pharmaceutical Target E->F

Sources

Application Note: Anionic Ring-Opening Polymerization (AROP) of 3-Ethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The polymerization of 3-ethylpiperidin-2-one (3-ethylvalerolactam) presents a distinct challenge in polymer chemistry due to the thermodynamic stability of the substituted six-membered lactam ring. Unlike


-caprolactam (7-membered), which polymerizes readily to form Nylon 6, substituted valerolactams often exhibit positive Gibbs free energy of polymerization (

) at standard elevated temperatures.

This Application Note provides a rigorous protocol for the Anionic Ring-Opening Polymerization (AROP) of 3-ethylpiperidin-2-one. It addresses the thermodynamic constraints by detailing two distinct workflows:

  • Low-Temperature Homopolymerization Assessment: To probe the ceiling temperature (

    
    ) limits.
    
  • Copolymerization with

    
    -Caprolactam:  A thermodynamically driven route to incorporate 3-ethylpiperidin-2-one moieties into a Polyamide 6 backbone, modifying crystallinity and melting properties.
    

Target Audience: Polymer Chemists, Materials Scientists, and Process Engineers.

Thermodynamic & Mechanistic Grounding

The Thermodynamic Barrier

The polymerizability of lactams is governed by the ring strain released during opening. Unsubstituted piperidin-2-one (valerolactam) has a low enthalpy of polymerization (


), significantly lower than caprolactam (

).

The introduction of an ethyl group at the 3-position introduces Thorpe-Ingold effects (gem-dialkyl effect analog), which stabilizes the ring conformation relative to the open chain. Consequently, the equilibrium monomer concentration


 is high.
  • Rule of Thumb: Polymerization is only feasible if

    
    , where 
    
    
    
    .
  • Implication: High-temperature melt polymerization (

    
    ) will likely result in depolymerization. This protocol utilizes activated anionic polymerization  to enable reaction at lower temperatures (
    
    
    
    ).
The Activated Monomer Mechanism

We utilize the "Activated Monomer" mechanism, which is faster and cleaner than hydrolytic polymerization.

  • Initiation: A strong base (e.g., NaH,

    
    -BuOK) deprotonates the monomer to form the lactamate anion.
    
  • Activation: The anion attacks an N-acyl activator (e.g., N-acetylcaprolactam), creating an imide linkage (the growth center).

  • Propagation: The lactamate anion attacks the exocyclic carbonyl of the growing chain, opening the ring and regenerating the anion by proton transfer from a monomer.

Experimental Protocols

Materials & Pre-Treatment (Critical)

Water is a poison for AROP. All reagents must be strictly anhydrous.

ReagentPurityPre-treatment Protocol
3-Ethylpiperidin-2-one >98%Distillation: Distill over

under reduced pressure. Store under Argon.

-Caprolactam (CPL)
Polymer GradeDrying: Melt/crystallize or dry in vacuum oven at

over

for 24h.
Sodium Hydride (NaH) 60% in oilWash: Wash with dry hexane (

) to remove oil; dry under vacuum. Handle in Glovebox.
N-Acetylcaprolactam >99%Use as received (Activator).
Argon/Nitrogen 5.0 GradePass through

and

traps.
Protocol A: Homopolymerization Attempt (Low-Temp)

Objective: To attempt synthesis of Poly(3-ethylvalerolactam) by suppressing depolymerization.

  • Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Cycle Argon/Vacuum 3 times.

  • Monomer Charge: Syringe 10.0 g (approx. 78 mmol) of dry 3-ethylpiperidin-2-one into the flask.

  • Catalyst Formation:

    • Add NaH (0.094 g, 3.9 mmol, 5 mol%) under Argon flow.

    • Heat to

      
       until hydrogen evolution ceases (approx. 30 mins). The solution should be clear/viscous.
      
    • Note: This generates the sodium lactamate species in situ.

  • Initiation:

    • Cool the system to

      
        (or lower if viscosity permits).
      
    • Inject N-Acetylcaprolactam (0.60 g, 3.9 mmol, 5 mol%).

  • Polymerization:

    • Maintain temperature at

      
       for 24–48 hours.
      
    • Observation: Watch for viscosity increase. If the mixture remains fluid, thermodynamic equilibrium favors the monomer.

  • Quenching: Add 5 mL of 5% Formic Acid in methanol.

  • Isolation: Pour into 200 mL cold diethyl ether. If polymer formed, filter and wash with acetone.

Protocol B: Copolymerization with Caprolactam (Recommended)

Objective: To incorporate 3-ethylpiperidin-2-one into Nylon 6 to reduce crystallinity/modulus.

  • Melt Mixing: In a dry reactor, mix

    
    -Caprolactam (CPL) and 3-Ethylpiperidin-2-one (3-EP) in molar ratios (e.g., 80:20, 50:50).
    
  • Drying Step: Heat to

    
     under vacuum for 1 hour to remove trace moisture.
    
  • Catalyst Addition:

    • Break vacuum with Argon.

    • Add Sodium Caprolactamate (commercial or prepared via NaH/CPL) at 2–4 mol%.

    • Stir at

      
       for 10 mins to homogenize.
      
  • Activator Addition:

    • Add N-Acetylcaprolactam (equimolar to catalyst).

    • Rapidly mix (reaction is exothermic).

  • Curing:

    • Transfer the melt immediately to a pre-heated mold or keep in the reactor.

    • Temperature: Maintain

      
       for 2 hours, then anneal at 
      
      
      
      for 10 hours.
    • Rationale:

      
       is high enough for kinetics but low enough to prevent excessive back-biting of the unstable 3-EP monomer.
      

Workflow Visualization

Reaction Mechanism & Process Flow

AROP_Mechanism cluster_inputs Reagents cluster_process In-Situ Activation cluster_prop Propagation Cycle Monomer 3-Ethylpiperidin-2-one (Monomer) Lactamate Lactamate Anion (Nucleophile) Monomer->Lactamate Deprotonation Base Strong Base (NaH / t-BuOK) Base->Lactamate Activator N-Acetyl Activator Imide N-Acyllactam (Growth Center) Activator->Imide Lactamate->Imide + Activator Attack Nucleophilic Attack on Exocyclic C=O Lactamate->Attack Propagation Imide->Attack Initiation RingOpen Ring Opening & Proton Transfer Attack->RingOpen RingOpen->Lactamate Regeneration (Activated Monomer Mechanism) Polymer Polyamide Chain Extension RingOpen->Polymer

Caption: Activated Monomer Mechanism for Anionic Ring-Opening Polymerization (AROP) of Lactams.

Characterization & Data Analysis

NMR Analysis (Composition)

To verify the incorporation of the 3-ethyl unit into the polymer chain (especially in copolymers), use


-NMR in 

or

/HFIP mixture.
  • Key Signal: Look for the broadening of the ethyl group signals (approx. 0.9 ppm for

    
     and 1.4 ppm for 
    
    
    
    ) compared to the sharp peaks of the residual monomer.
  • Quantification: Integrate the

    
    -methylene protons of the caprolactam unit vs. the ethyl protons of the 3-EP unit to determine the copolymer ratio (
    
    
    
    ).
Thermal Properties (DSC)

The 3-ethyl substituent acts as a defect in the crystal lattice of Nylon 6.

ParameterPure Nylon 6Copolymer (Est. 20% 3-EP)Interpretation

(Melting Temp)


Lattice disruption lowers

.

(Glass Transition)


Ethyl group steric bulk may slightly stiffen amorphous chains or plasticize depending on free volume.

(Crystallinity)
HighLowReduced crystallinity improves transparency and flexibility.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Polymerization (Liquid) Thermodynamic EquilibriumLower reaction temp to

. Increase CPL ratio.
Brown/Black Color Oxidation / OverheatingEnsure strict Argon atmosphere. Reduce temp.
Bubbles/Foaming Moisture ContaminationRe-dry monomer over

. Check NaH quality.
Low Molecular Weight High Catalyst LoadingReduce Catalyst/Activator ratio (Aim for 1–2 mol%).

References

  • Hall, H. K. (1958). Polymerization of Cyclic Esters, Urethans, Ureas and Imides. Journal of the American Chemical Society, 80(23), 6404–6409. Link

  • Sebenda, J. (1972). Lactams. In Kinetics and Mechanism of Polymerization (Vol.
  • Hashimoto, K. (2000). Ring-Opening Polymerization of Lactams.[1] Progress in Polymer Science, 25(10), 1411-1462. Link

  • Russo, S., et al. (2018).

    
    -Valerolactone/
    
    
    
    -Caprolactone. PLOS ONE. Link
  • Stockmann, P., et al. (2020). Biobased Chiral Semi-Crystalline or Amorphous High-Performance Polyamides and Their Scalable Stereoselective Synthesis. Nature Communications, 11, 507. Link

Sources

Application Note: Strategic Reagent Selection for the Reduction of 3-Ethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The reduction of 3-ethylpiperidin-2-one (a lactam) to 3-ethylpiperidine (a cyclic amine) represents a pivotal transformation in the synthesis of alkaloids and pharmaceutical scaffolds. Unlike ketones or aldehydes, lactams possess significant resonance stabilization ($ \approx 10-15 \text{ kcal/mol}


_4$.

This guide moves beyond generic textbook descriptions to provide three distinct, field-validated protocols. We analyze the causality behind reagent selection—balancing reactivity, chemoselectivity, and safety—to ensure reproducible outcomes in drug discovery workflows.

The Core Challenge: Over-Reduction vs. Incomplete Conversion
  • Risk 1: Incomplete reduction leads to the hemiaminal or ring-opened amino-alcohol.

  • Risk 2: Harsh conditions (e.g., unmoderated LiAlH

    
    ) can lead to side reactions if other functional groups are present.
    
  • Stereochemistry: The C3-ethyl stereocenter is generally preserved, but harsh acidic workups can sometimes induce racemization if the mechanism involves ring-opening/closure equilibria.

Decision Matrix: Reagent Selection

Before proceeding, select the protocol that matches your substrate's complexity and your lab's capabilities.

ReagentSelection Start Start: 3-Ethylpiperidin-2-one SensGroups Are sensitive groups present? (Esters, Nitriles, Nitro) Start->SensGroups Scale Scale of Reaction? SensGroups->Scale Yes MethodA Method A: LiAlH4 (LAH) High Reactivity / Standard SensGroups->MethodA No (Robust Substrate) MethodB Method B: Borane-DMS Electrophilic / Chemoselective Scale->MethodB Large Scale (>10g) (Safety concern with LAH) MethodC Method C: Tf2O / NaBH4 Mild / High Tolerance Scale->MethodC Small/Med Scale (High Chemoselectivity needed)

Figure 1: Decision matrix for selecting the optimal reduction strategy based on substrate complexity and scale.

Method A: The Gold Standard (Lithium Aluminum Hydride)

Best For: Simple substrates lacking reducible functional groups (e.g., esters, nitriles). Mechanism: Nucleophilic attack.[1] The "hard" hydride attacks the carbonyl carbon.

Technical Insight: The "Fieser" Workup Necessity

The most common failure mode in LAH reductions is not the reaction itself, but the workup. Traditional acid/base quenching creates gelatinous aluminum hydroxide emulsions that trap product, lowering yield to <50%. The Fieser workup (described below) produces a granular, sand-like precipitate that is easily filtered.

Protocol 1: LAH Reduction
  • Reagents: LiAlH

    
     (2.5 equiv), THF (anhydrous), Diethyl Ether.
    
  • Safety: LiAlH

    
     is pyrophoric. Ensure an inert atmosphere (
    
    
    
    or Ar).
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with

    
    .
    
  • Slurry Formation: Add LiAlH

    
     pellets (calculate 2.5 molar equiv relative to lactam) to the flask. Add anhydrous THF (approx. 10 mL per gram of LAH) at 0°C. Note: Do not use powder if possible; pellets are safer to handle.
    
  • Addition: Dissolve 3-ethylpiperidin-2-one in THF. Add dropwise to the LAH slurry at 0°C.

    • Observation: Evolution of

      
       gas will occur. Control rate to maintain gentle bubbling.
      
  • Reflux: Warm to room temperature, then heat to reflux for 4–16 hours. Monitor by TLC (stain with Ninhydrin or Dragendorff’s reagent).

  • The Fieser Workup (Critical Step): Cool mixture to 0°C. Dilute with diethyl ether. For every x grams of LiAlH

    
     used, add carefully in sequence:
    
    • x mL of Water (Caution: Exothermic,

      
       evolution).
      
    • x mL of 15% aqueous NaOH.

    • 3x mL of Water.

  • Isolation: Warm to RT and stir for 15 minutes. The gray precipitate should turn white and granular. Filter through a Celite pad.[2][3] Wash the pad with ether.

  • Purification: Dry filtrate over

    
    , concentrate in vacuo. Distillation or HCl salt formation is recommended for final purification.
    

Method B: The Chemoselective Route (Borane-DMS)

Best For: Substrates containing esters or halides that would be reduced/eliminated by LAH. Mechanism: Electrophilic activation.[4] Borane coordinates to the oxygen lone pair, making the carbonyl carbon susceptible to intramolecular hydride transfer.

Technical Insight: Breaking the B-N Complex

Unlike LAH, Borane reduction yields a stable amine-borane complex (Product:


). If you skip the "oxidative" or "acidic" workup step, you will isolate the complex, not the free amine.
Protocol 2: Borane-Dimethyl Sulfide (BMS) Reduction
  • Reagents: BMS (2.0 equiv), THF (anhydrous), 6M HCl or MeOH.

  • Setup: Dry glassware under

    
    .
    
  • Reaction: Dissolve 3-ethylpiperidin-2-one in anhydrous THF. Cool to 0°C.[3][5]

  • Addition: Add BMS (2.0 equiv) dropwise via syringe. (Caution: Stench—use a bleach trap for exhaust).

  • Reflux: Heat to reflux for 2–4 hours.

  • Quench & Complex Breaking:

    • Cool to 0°C. Carefully add MeOH to quench excess borane (

      
       evolution).
      
    • Crucial Step: Add 6M HCl (excess) and reflux for 1 hour. This hydrolyzes the B-N bond.

  • Workup: Cool to RT. Basify to pH >12 with NaOH pellets or concentrated solution. Extract with DCM (3x).

  • Purification: Dry organic layer (

    
    ), concentrate.
    

Method C: The "Field-Proven" Mild Activation (Tf O / NaBH )

Best For: Highly sensitive substrates or late-stage functionalization. Mechanism: Activation of the lactam oxygen into a highly reactive iminium triflate, which is then reduced by mild NaBH


.[4]
Protocol 3: Triflic Anhydride Activation
  • Reagents: Triflic Anhydride (

    
    ), 2-Fluoropyridine (base), NaBH
    
    
    
    , DCM.
  • Activation: To a solution of 3-ethylpiperidin-2-one (1 equiv) and 2-fluoropyridine (1.1 equiv) in DCM at -78°C, add

    
     (1.1 equiv) dropwise.
    
  • Warm: Allow to warm to 0°C over 20 mins. The solution typically turns yellow/orange, indicating iminium triflate formation.

  • Reduction: Add NaBH

    
     (excess, ~4 equiv) in one portion, followed immediately by MeOH (slow addition) to solubilize the hydride.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[6][7]
    

Comparative Analysis & Mechanism

Mechanistic Pathways

The choice of reagent fundamentally changes the transition state geometry and intermediate stability.

Mechanism Lactam Lactam (3-Ethylpiperidin-2-one) LAH_Complex Tetrahedral Intermediate (Al-O-C-N) Lactam->LAH_Complex Nucleophilic Attack (LiAlH4) Borane_Complex O-Borane Adduct (Electrophilic Activation) Lactam->Borane_Complex Coordination (BH3) Iminium Iminium Ion (C=N+) LAH_Complex->Iminium Lone pair push (-Al-O species) Amine Product (3-Ethylpiperidine) Iminium->Amine Hydride reduction Iminium->Amine Reduction Borane_Complex->Iminium Intramolecular H-transfer

Figure 2: Mechanistic divergence between Nucleophilic (LAH) and Electrophilic (Borane) reduction pathways.

Data Summary Table
FeatureMethod A: LiAlH

Method B: Borane-DMSMethod C: Tf

O / NaBH

Yield 85-95%80-90%75-85%
Chemoselectivity Low (Reduces esters, amides, nitriles)High (Tolerates esters, nitro)Very High
Workup Difficulty High (Emulsions possible)Medium (Requires hydrolysis)Low (Standard extraction)
Safety Profile Hazardous (Pyrophoric)Hazardous (Stench/Toxic)Moderate
Cost LowMediumHigh (Tf

O is expensive)

References

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.
  • Brown, H. C., & Heim, P. "Selective reductions. XII. Reaction of borane-tetrahydrofuran with selected organic compounds containing representative functional groups." Journal of the American Chemical Society, 1964.

  • Pelletier, G., Bechara, W. S., & Charette, A. B. "Controlled and Chemoselective Reduction of Secondary Amides."[8] Journal of the American Chemical Society, 2010.[8] (Source of the Tf2O activation protocol).

  • Beller, M., et al. "Catalytic Amide Reductions under Hydrosilylation Conditions." Angewandte Chemie Int. Ed., 2016. (Green chemistry alternatives).

  • Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.

Sources

The Strategic Application of 3-Ethylpiperidin-2-one in the Total Synthesis of Indole Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the synthetic utility of 3-ethylpiperidin-2-one, a pivotal chiral building block, in the stereocontrolled total synthesis of complex indole alkaloids. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for its application, with a primary focus on the landmark total synthesis of (+)-vincamine.

Introduction: 3-Ethylpiperidin-2-one as a Privileged Synthetic Precursor

3-Ethylpiperidin-2-one, also known as 3-ethyl-δ-valerolactam, has emerged as a cornerstone in the construction of intricate alkaloid frameworks. Its strategic importance lies in the pre-installed ethyl-bearing stereocenter at the C-3 position, which directly translates to a key stereocenter in the final natural product, thereby streamlining the synthetic route and enhancing stereochemical control. The piperidin-2-one (or δ-lactam) ring system serves as a versatile scaffold, amenable to a variety of chemical transformations for the elaboration of the complex polycyclic systems characteristic of many indole alkaloids.

Case Study: The Total Synthesis of (+)-Vincamine

The indole alkaloid (+)-vincamine has garnered significant attention due to its potent cerebral vasodilatory and nootropic effects.[1] Its complex pentacyclic structure has made it a challenging and attractive target for synthetic chemists. The total synthesis of (±)-vincamine by Kuehne in 1964 was a landmark achievement, and subsequent syntheses have often relied on strategies that underscore the importance of intermediates derived from or related to 3-ethylpiperidin-2-one.[2] A particularly illustrative approach involves the use of a key intermediate known as Oppolzer's aldehyde, the synthesis of which can be conceptually traced back to a 3-ethylpiperidine core.[3][4]

Retrosynthetic Analysis of (+)-Vincamine

A retrosynthetic analysis of (+)-vincamine reveals the strategic importance of a tetracyclic intermediate that contains the crucial C- and D-rings with the correct relative stereochemistry of the ethyl group. This intermediate, often referred to as Oppolzer's aldehyde, can be disconnected to reveal a simpler piperidine-based precursor.

Vincamine Retrosynthesis vincamine (+)-Vincamine oppolzer_aldehyde Oppolzer's Aldehyde (Tetracyclic Intermediate) vincamine->oppolzer_aldehyde Ring E Formation piperidone_intermediate 3-Ethyl-2-piperidone Derivative oppolzer_aldehyde->piperidone_intermediate Bischler-Napieralski / Pictet-Spengler tryptamine Tryptamine oppolzer_aldehyde->tryptamine

Caption: Retrosynthetic analysis of (+)-Vincamine.

Synthetic Strategy and Key Transformations

The forward synthesis commences with the construction of a suitable 3-ethyl-2-piperidone derivative, which is then elaborated to the tetracyclic core of vincamine. Key reactions in this sequence include:

  • Fischer Indole Synthesis or Bischler-Napieralski/Pictet-Spengler Reaction: To construct the indole or the tetracyclic indoloquinolizidine core.

  • Stereocontrolled Reductions: To establish the desired stereochemistry of the ring junctions.

  • Functional Group Manipulations: To introduce the necessary functionality for the final ring closure.

Experimental Protocols

The following protocols are based on established synthetic routes towards (+)-vincamine and highlight the application of a 3-ethylpiperidine-based strategy.

Part 1: Synthesis of the Tetracyclic Indoloquinolizidine Core (Oppolzer's Aldehyde Precursor)

This part of the synthesis focuses on constructing the ABCD ring system of vincamine.

Workflow for Tetracycle Synthesis

Caption: Workflow for the synthesis of the tetracyclic precursor.

Protocol 1: Alkylation and Condensation with Tryptamine

  • Alkylation of 3-Ethylpiperidin-2-one: To a solution of 3-ethylpiperidin-2-one in a suitable aprotic solvent (e.g., THF) at low temperature (-78 °C), add a strong base such as lithium diisopropylamide (LDA) to generate the corresponding enolate.

  • Quenching with an Electrophile: Quench the enolate with a suitable electrophile, such as methyl 2-(bromomethyl)acrylate, to introduce the side chain necessary for the subsequent cyclization.

  • Hydrolysis and Decarboxylation: Acidic or basic hydrolysis of the resulting ester followed by decarboxylation will yield the N-alkylated tryptamine precursor.

  • Reaction with Tryptamine: Condense the elaborated piperidone derivative with tryptamine or a suitable tryptamine equivalent. This can be achieved through various methods, including reductive amination.

Protocol 2: Bischler-Napieralski Cyclization and Reduction

  • Cyclization: Treat the N-tryptophylpiperidone derivative with a dehydrating agent such as phosphorus oxychloride (POCl₃) in an inert solvent (e.g., toluene) to effect the Bischler-Napieralski cyclization, forming the tetracyclic iminium ion intermediate.

  • Stereoselective Reduction: Reduce the iminium ion using a reducing agent like sodium borohydride (NaBH₄) or, for enhanced stereoselectivity, a bulkier hydride source. This reduction is crucial for establishing the cis-relationship between the hydrogen at C-12b and the ethyl group at C-1.

Part 2: Conversion of the Tetracyclic Intermediate to (+)-Vincamine

This section details the transformation of the tetracyclic aldehyde precursor (Oppolzer's aldehyde) into the final pentacyclic structure of vincamine.

Protocol 3: Elaboration to the α-Keto Ester and Cyclization

  • Horner-Wadsworth-Emmons Reaction: React Oppolzer's aldehyde with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base (e.g., NaH) to form an α,β-unsaturated ester.[5]

  • Reduction of the Double Bond: Catalytically hydrogenate the α,β-unsaturated ester to saturate the double bond.

  • Formation of the α-Keto Ester: Introduce the α-keto functionality. This can be achieved through various methods, such as oxidation of an enolate or nitrosation followed by hydrolysis.

  • Final Cyclization: The resulting α-keto ester undergoes a spontaneous intramolecular cyclization, likely via a hemiaminal intermediate, to form the fifth ring (E-ring) of vincamine.[3]

Mechanistic Insights

The key to the successful application of 3-ethylpiperidin-2-one lies in the stereocontrolling influence of the pre-existing ethyl group. During the Bischler-Napieralski cyclization and subsequent reduction, the ethyl group directs the approach of the hydride reagent, leading to the formation of the desired cis-fused indoloquinolizidine skeleton.

Table 1: Key Reaction Parameters and Outcomes

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)Stereochemical Outcome
Bischler-Napieralski POCl₃TolueneReflux80-90Formation of iminium ion
Reduction NaBH₄Methanol0 to RT70-85Predominantly cis isomer
H-W-E Reaction Triethyl phosphonoacetate, NaHTHF0 to RT>90Formation of α,β-unsaturated ester
Final Cyclization Acid or Base catalystMethanolReflux60-70Formation of vincamine

Conclusion

The strategic use of 3-ethylpiperidin-2-one as a chiral building block has proven to be a highly effective and efficient approach for the total synthesis of complex indole alkaloids like (+)-vincamine. The pre-installed stereocenter and the versatile lactam functionality allow for a convergent and stereocontrolled synthesis. The protocols and strategies outlined in this guide provide a framework for researchers in natural product synthesis and drug discovery to leverage this valuable synthon for the construction of other biologically active alkaloids.

References

  • Kuehne, M. E. (1964). The Total Synthesis of Vincamine. Journal of the American Chemical Society, 86(14), 2946–2947. [Link]

  • Zhang, Y., et al. (2023). Vincamine, from an antioxidant and a cerebral vasodilator to its anticancer potential. Journal of Biomedical Science, 30(1), 1-15. [Link]

  • Lounasmaa, M., & Tolvanen, A. (1990). A New Synthesis of (±)-Vincamine via Oppolzer's Aldehyde. The Journal of Organic Chemistry, 55(13), 4044–4047. [Link]

  • Bonandi, E., et al. (2021). Vincamine by synthesis and semi-synthesis. Phytochemistry Reviews, 20(2), 343-365. [Link]

  • Oppolzer, W., et al. (1977). A new stereoselective total synthesis of (±)-vincamine and (±)-eburnamonine. Helvetica Chimica Acta, 60(5), 1801-1810. [Link]

Sources

Troubleshooting & Optimization

improving reaction yields for 3-Ethylpiperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Ethylpiperidin-2-one is a valuable lactam intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its synthesis, while conceptually straightforward, can present significant challenges related to yield, purity, and scalability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help researchers overcome common obstacles. We will focus on the most prevalent and practical synthetic routes, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of 3-Ethylpiperidin-2-one via the most common synthetic methodologies.

Route A: Beckmann Rearrangement of 2-Ethylcyclohexanone Oxime

The Beckmann rearrangement is a classic and powerful method for converting a cyclic ketoxime into a lactam.[1] The reaction involves the acid-catalyzed rearrangement of the group anti-periplanar to the oxime's hydroxyl group.[2]

Question 1: My Beckmann rearrangement yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields in the Beckmann rearrangement of 2-ethylcyclohexanone oxime are typically traced back to three factors: suboptimal acid catalysis, improper temperature control, or competing side reactions like Beckmann fragmentation.

  • Causality of Acid Choice: The acid's role is to convert the oxime hydroxyl into a good leaving group (e.g., -OH₂⁺), thereby facilitating the rate-limiting alkyl migration step.[3][4] The strength and nature of the acid are critical.

    • Strong Protic Acids (H₂SO₄, HCl): While effective, these can sometimes promote dehydration and fragmentation, especially at elevated temperatures. Concentrated sulfuric acid is a common choice for industrial lactam production.[1]

    • Polyphosphoric Acid (PPA): PPA is an excellent choice for lab-scale synthesis. It acts as both a catalyst and a dehydrating agent, often providing cleaner reactions and higher yields under milder conditions than sulfuric acid.

    • Lewis Acids & Other Reagents (PCl₅, SOCl₂, TsCl): These reagents work by converting the hydroxyl group into an excellent leaving group (e.g., -OPCl₄, -OSOCl, -OTs).[2] They can be very effective but may require stricter anhydrous conditions and careful stoichiometry.

  • Temperature Control: This reaction is often exothermic. A runaway reaction can lead to charring and the formation of numerous byproducts. It is crucial to maintain the recommended temperature range for your chosen catalytic system. For PPA, a temperature of 100-120°C is typically optimal.

  • Beckmann Fragmentation: This is the primary competing side reaction, leading to the formation of a nitrile. Careful selection of the acid catalyst and solvent can minimize this pathway.[1]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity 1. Verify Purity of 2-Ethylcyclohexanone Oxime (NMR, mp) start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions Purity OK purify Impure Starting Material? Purify by recrystallization. check_purity->purify Impure optimize_acid 3. Optimize Acid Catalyst check_conditions->optimize_acid optimize_temp 4. Refine Temperature Control check_conditions->optimize_temp acid_issue Suboptimal Acid? Switch catalyst (e.g., H₂SO₄ to PPA). optimize_acid->acid_issue temp_issue Temperature too high/low? Use oil bath, monitor internally. optimize_temp->temp_issue purify->check_purity success Yield Improved temp_issue->success acid_issue->success

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing a significant amount of a nitrile byproduct. How can I suppress this Beckmann fragmentation?

Answer: The formation of a nitrile indicates that Beckmann fragmentation is outcompeting the desired rearrangement. Fragmentation is favored when the migrating group can form a stable carbocation. In the case of 2-ethylcyclohexanone oxime, this pathway is less common but can be induced by harsh conditions.

To favor the rearrangement:

  • Use a Milder Catalyst: Switch from highly aggressive acids like concentrated H₂SO₄ to PPA or activating agents like p-toluenesulfonyl chloride (TsCl) followed by gentle heating.

  • Ensure Anhydrous Conditions: Water can hydrolyze intermediates and, in some systems, promote fragmentation. Ensure all glassware is oven-dried and use anhydrous solvents if the protocol demands it.

  • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This disfavors the higher activation energy pathway of fragmentation.

Route B: Schmidt Reaction of 2-Ethylcyclohexanone

The Schmidt reaction provides a direct conversion of a ketone to a lactam using hydrazoic acid (HN₃) in the presence of a strong acid.[5][6]

Question 3: My Schmidt reaction is sluggish and the yield is poor. What parameters can I optimize?

Answer: The Schmidt reaction's success hinges on the efficient generation of the key azidohydrin intermediate and its subsequent rearrangement.[7]

  • Acid Concentration: The reaction requires a strong acid, typically concentrated H₂SO₄, to protonate the ketone, making it susceptible to nucleophilic attack by HN₃. If the acid concentration is too low, this initial activation step will be inefficient.

  • Temperature Control: The addition of sodium azide to the concentrated acid/ketone mixture is highly exothermic and generates HN₃ in situ. This must be done at low temperatures (typically 0-5°C) to prevent violent decomposition of HN₃ and to control the reaction rate. After the addition is complete, the reaction is often allowed to warm slowly to room temperature.

  • Purity of Reagents: Ensure the 2-ethylcyclohexanone is pure. Impurities can interfere with the reaction.

Safety is paramount: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.

Route C: Catalytic Hydrogenation of 3-Ethyl-2-pyridone

This route involves the reduction of the aromatic pyridone ring to the corresponding piperidinone. It is an attractive method due to the use of clean and inexpensive hydrogen gas.[8]

Question 4: The hydrogenation of my 3-ethyl-2-pyridone is slow or incomplete. How can I improve the reaction?

Answer: Incomplete hydrogenation is a common issue, often related to the catalyst, solvent, or reaction conditions.

  • Catalyst Selection and Loading:

    • PtO₂ (Adams' catalyst): This is a highly effective catalyst for pyridine ring hydrogenation, especially under acidic conditions.[8][9][10] It often shows good activity at room temperature, although higher pressures may be needed.

    • Rhodium-on-Carbon (Rh/C): Another excellent choice that can sometimes be more active than platinum or palladium catalysts for N-heterocycles.

    • Catalyst Loading: Insufficient catalyst loading is a frequent cause of stalling. A typical loading is 5-10 mol% relative to the substrate.

  • Solvent Choice: Glacial acetic acid is a highly effective solvent for pyridine hydrogenation as it protonates the ring, making it more susceptible to reduction.[8][10] Alcohols like ethanol are also commonly used.

  • Hydrogen Pressure: While some reductions proceed at atmospheric pressure, pyridine rings are aromatic and often require elevated pressures (50-100 bar) to achieve a reasonable reaction rate and full conversion.[8][9]

  • Catalyst Poisoning: Pyridine derivatives can sometimes contain sulfur or other impurities from their synthesis that poison noble metal catalysts. Ensure your starting material is of high purity.

Table 1: Comparison of Catalysts for Pyridone Hydrogenation

CatalystTypical PressureTypical TemperatureSolventNotes
PtO₂ 50-70 barRoom Temp - 50°CGlacial Acetic AcidHighly effective, often the first choice for this transformation.[8][10]
Rh/C 50-100 bar25 - 80°CEthanol, Acetic AcidVery active catalyst, may require higher pressures.
Pd/C 50-150 bar50 - 100°CEthanol, MethanolGenerally less active for pyridine rings than Pt or Rh.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which is the most reliable and scalable method for synthesizing 3-Ethylpiperidin-2-one?

For both reliability and scalability, the Beckmann rearrangement of 2-ethylcyclohexanone oxime is generally the preferred industrial and lab-scale method. The starting materials are readily available, and the reaction conditions, particularly with PPA, are well-understood and generally provide high yields.[1][2] While the Schmidt reaction is also effective, the use of highly toxic and explosive hydrazoic acid makes it less desirable for large-scale work.

Q2: How do I prepare the 2-Ethylcyclohexanone oxime precursor?

2-Ethylcyclohexanone oxime is prepared via a straightforward condensation reaction between 2-ethylcyclohexanone and hydroxylamine hydrochloride. The reaction is typically carried out in a basic aqueous ethanol solution. The oxime often precipitates from the reaction mixture upon completion and can be purified by recrystallization.

Q3: What are the primary safety concerns when working with hydrazoic acid (HN₃) in the Schmidt reaction?

Hydrazoic acid is extremely toxic and violently explosive in concentrated form. It should always be generated in situ from sodium azide and a strong acid at low temperatures and used immediately. Never attempt to isolate or store hydrazoic acid. All work must be conducted in a certified chemical fume hood, behind a blast shield, with appropriate personal protective equipment (heavy-duty gloves, face shield, lab coat).

Q4: What are the best practices for purifying the final 3-Ethylpiperidin-2-one product?

3-Ethylpiperidin-2-one is a solid at room temperature. The primary purification methods are:

  • Recrystallization: A mixture of ethyl acetate and hexanes is often a suitable solvent system. The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until turbidity is observed. Cooling slowly will afford purified crystals.[11]

  • Flash Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography is effective. A gradient of ethyl acetate in hexanes or dichloromethane/methanol can be used as the eluent.[12]

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of 2-Ethylcyclohexanone Oxime

This protocol describes the formation of the oxime precursor for the Beckmann rearrangement.

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethylcyclohexanone (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and ethanol/water (4:1 v/v).

  • Add sodium acetate (1.5 eq.) to the mixture.

  • Heat the mixture to reflux (approx. 80-85°C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting ketone is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.

  • The white, crystalline oxime product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold hexanes.

  • Dry the product under vacuum. The oxime can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Beckmann Rearrangement of 2-Ethylcyclohexanone Oxime

This protocol utilizes Polyphosphoric Acid (PPA) for a clean and efficient rearrangement.

Reaction Mechanism

G cluster_mech Beckmann Rearrangement Mechanism Oxime 2-Ethylcyclohexanone Oxime ProtonatedOxime Protonated Oxime (Good Leaving Group) Oxime->ProtonatedOxime + H⁺ TransitionState Transition State (Alkyl Migration) ProtonatedOxime->TransitionState - H₂O NitriliumIon Nitrilium Ion Intermediate TransitionState->NitriliumIon Rearrangement AmideTautomer Amide Tautomer NitriliumIon->AmideTautomer + H₂O Lactam 3-Ethylpiperidin-2-one (Lactam) AmideTautomer->Lactam Tautomerization

Caption: Mechanism of the Beckmann Rearrangement.

Procedure:

  • In a round-bottom flask, place polyphosphoric acid (PPA) (approx. 10 times the weight of the oxime).

  • Heat the PPA to ~80°C in an oil bath with mechanical stirring to reduce its viscosity.

  • Slowly add 2-ethylcyclohexanone oxime (1.0 eq.) in portions to the hot PPA. The addition is exothermic.

  • After the addition is complete, increase the temperature of the oil bath to 120°C and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting oxime is consumed.

  • Cool the reaction mixture to ~60°C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is ~8-9.

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude 3-ethylpiperidin-2-one, which can then be purified by recrystallization or chromatography.

References

  • Wikipedia. Beckmann rearrangement. [Link][1]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link][3]

  • Organic Chemistry Portal. Beckmann Rearrangement. [Link][4]

  • Wang, L., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link][12]

  • Organic Reactions. The Schmidt Reaction. [Link][13]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link][14]

  • Wikipedia. Schmidt reaction. [Link][5]

  • Organic Chemistry Portal. Schmidt Reaction. [Link][6]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. [Link][8][10]

  • Xia, Y., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5345. [Link]

  • Chemistry LibreTexts. Schmidt Reaction. [Link][7]

  • ResearchGate. Beckmann rearrangement of cyclohexanone oxime with oleum. [Link]

  • Brunotte, L., et al. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc, 2024(1), 202412235. [Link][15]

  • Rajkumar, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. [Link][11]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Tukhbatullin, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(9), 1075. [Link]

  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link][9]

Sources

Technical Support Center: 3-Ethylpiperidin-2-one Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-3EP-HYD-001 Subject: Prevention of Ring-Opening Hydrolysis in 3-Ethylpiperidin-2-one Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation of 3-Ethylpiperidin-2-one (a


-lactam) or are designing a synthesis route involving this intermediate.

While 6-membered lactams (


-lactams) possess higher thermodynamic stability than their strained 

-lactam counterparts, they remain susceptible to nucleophilic acyl substitution (hydrolysis) under specific conditions. The presence of the 3-ethyl group provides a degree of steric protection at the

-carbon, but it does not render the ring immune to cleavage, particularly in the presence of strong acids, bases, or prolonged exposure to moisture.

This guide is structured as a series of Troubleshooting Tickets and FAQs to address your immediate experimental needs.

Module 1: The Mechanism (The "Why")

To prevent hydrolysis, one must understand the failure mode. The ring-opening is driven by the relief of ring strain (minor in 6-membered rings) and the thermodynamic stability of the resulting open-chain amino acid (5-amino-2-ethylpentanoic acid).

Visualizing the Failure Mode

The following diagram illustrates the Acid-Catalyzed Hydrolysis pathway, which is the most common degradation route during workup.

HydrolysisMechanism Lactam 3-Ethylpiperidin-2-one (Intact Ring) Protonation O-Protonation (Activated Carbonyl) Lactam->Protonation + H+ WaterAttack Nucleophilic Attack (H2O adds to C=O) Protonation->WaterAttack + H2O Tetrahedral Tetrahedral Intermediate WaterAttack->Tetrahedral Reversible Cleavage C-N Bond Cleavage Tetrahedral->Cleavage Rate Limiting Product 5-amino-2-ethylpentanoic acid (Open Chain) Cleavage->Product Irreversible in Water

Figure 1: Acid-catalyzed hydrolysis pathway. Note that while the initial steps are reversible, C-N bond cleavage leads to a thermodynamically stable zwitterionic amino acid in aqueous media.

Module 2: Storage & Handling Protocols

Ticket #: ST-01 Issue: "My material purity dropped from 98% to 92% after one month of storage."

Root Cause: Hygroscopicity. Like many lactams, 3-ethylpiperidin-2-one can absorb atmospheric moisture. In the presence of trace impurities (acting as Lewis acids or bases), this adsorbed water initiates slow hydrolysis.

Corrective Action Plan
ParameterStandard ProtocolTechnical Rationale
Atmosphere Argon or Nitrogen Overlay Displaces humid air. Oxygen is less of a concern than moisture, but inert gas handles both.
Desiccant P₂O₅ or Activated Sieves Silica gel is often insufficient for long-term storage of hygroscopic amides.
Temperature 2–8 °C Reduces the kinetic rate of spontaneous hydrolysis.
Container Amber Glass + Parafilm/Teflon Tape Prevents photochemical activation (though low risk for this molecule) and ensures a hermetic seal.

Module 3: Reaction & Workup Optimization

Ticket #: RX-02 Issue: "I lost my product during the aqueous wash. The organic layer is empty."

Root Cause: pH-Induced Hydrolysis or Water Solubility.

  • Hydrolysis: Strong acid/base washes (pH < 2 or pH > 12) catalyze ring opening.

  • Solubility: Lactams are polar. 3-Ethylpiperidin-2-one has significant water solubility. If the ring opens, the resulting amino acid is completely water-soluble and will not extract into organic solvents.

Troubleshooting Workflow: The "Safe Workup"

Do NOT use standard 1M HCl or 1M NaOH washes if you can avoid them. Follow this decision tree:

WorkupLogic Start Reaction Complete Q1 Is the solvent water-miscible? (e.g., DMF, THF) Start->Q1 PathA Evaporate Solvent first (High Vac, <40°C) Q1->PathA Yes PathB Direct Extraction Q1->PathB No Q2 Quench Required? PathA->Q2 PathB->Q2 QuenchAcid Use Buffered NH4Cl (pH ~5-6) Q2->QuenchAcid If Basic Rxn QuenchBase Use Buffered NaHCO3 (pH ~8) Q2->QuenchBase If Acidic Rxn Extract Extract with DCM or CHCl3 (High polarity organic) QuenchAcid->Extract QuenchBase->Extract Dry Dry over Na2SO4 (Avoid MgSO4 if acidic) Extract->Dry

Figure 2: Optimized workup flow to minimize exposure to hydrolytic extremes.

Critical Protocol: The "Cold Buffer" Technique

If you must perform an aqueous wash to remove salts:

  • Cool everything: Chill the reaction mixture and the aqueous buffer to 0 °C. Hydrolysis rates drop significantly at lower temperatures.

  • Use Buffers, not Strong Reagents:

    • Instead of HCl, use saturated NH₄Cl or Phosphate Buffer (pH 6) .

    • Instead of NaOH, use saturated NaHCO₃ .

  • Speed is Key: Perform the extraction rapidly. Do not let the layers sit in the funnel.

Frequently Asked Questions (FAQs)

Q: How do I detect if ring-opening has occurred using NMR? A: Look for the "Break-out" signals in ¹H NMR.

  • Intact Ring: The protons adjacent to the nitrogen (C6 protons) typically appear as a multiplet around 3.2–3.4 ppm .

  • Hydrolyzed (Open): These protons shift downfield (if acidified to ammonium) or change splitting patterns significantly. Furthermore, the disappearance of the distinct amide carbonyl peak in ¹³C NMR (approx. 170–175 ppm) and the appearance of a carboxylic acid carbonyl (175–180 ppm) is a definitive marker.

Q: Is the 3-ethyl group helping or hurting stability? A: It helps. The ethyl group at position 3 creates steric hindrance near the carbonyl carbon. This makes the nucleophilic attack (by water or hydroxide) kinetically slower compared to unsubstituted piperidin-2-one [1]. However, it does not make the ring "hydrolysis-proof."

Q: Can I reverse the hydrolysis if it happens? A: In aqueous solution, no. The thermodynamic equilibrium heavily favors the open-chain amino acid zwitterion. However, you can chemically recyclize it by removing water (using a Dean-Stark trap with toluene) or using coupling agents (EDC/NHS) in a non-aqueous solvent, essentially performing a lactamization reaction [2].

Q: What is the pKa relevant to this stability? A:


-lactams are unusually basic compared to other amide ring sizes due to ring strain and conformation.[1] O-protonation occurs more readily, making them susceptible to acid catalysis [3]. Ensure your reaction pH stays above 3.0 to avoid protonating the carbonyl oxygen.

References

  • Wan, P., Modro, T. A., & Yates, K. (1980).[2] The kinetics and mechanism of acid catalysed hydrolysis of lactams.[1][2][3][4] Canadian Journal of Chemistry, 58(23), 2423–2432.

  • Beng, T. K., et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis. Royal Society of Chemistry.

  • Blackburn, R. A., et al. (2025). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics. ResearchGate.[1][5]

  • NIST Chemistry WebBook. (2025). 2-Piperidinone and derivatives data. National Institute of Standards and Technology.

Sources

purification techniques for removing impurities from 3-Ethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Ethylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale behind various purification techniques to overcome common challenges encountered in the laboratory.

Introduction: The Critical Need for Purity

3-Ethylpiperidin-2-one is a valuable building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This guide will explore the common purification techniques and provide practical solutions to frequently encountered problems.

Identifying and Characterizing Common Impurities

Before selecting a purification strategy, it is crucial to understand the potential impurities that may be present in your crude 3-Ethylpiperidin-2-one. The nature of these impurities will largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as precursors used in the cyclization reaction to form the piperidin-2-one ring.

  • Reaction Byproducts: Including isomers, oligomers, or products from side reactions.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Degradation Products: 3-Ethylpiperidin-2-one can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to the corresponding amino acid.[1]

A combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for identifying and quantifying these impurities.[2][3]

Purification Techniques: A Troubleshooting Approach

The choice of purification method is dictated by the physical and chemical properties of 3-Ethylpiperidin-2-one and its impurities. The most common techniques are recrystallization, column chromatography, and distillation.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4][5]

FAQ 1: My 3-Ethylpiperidin-2-one will not crystallize. What should I do?

  • Causality: Successful crystallization depends on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain in solution.[4][6] Failure to crystallize often points to an inappropriate solvent, insufficient concentration, or the presence of impurities that inhibit crystal formation.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure 3-Ethylpiperidin-2-one to the cooled, supersaturated solution. This seed crystal will act as a template for further crystallization.

    • Solvent System Re-evaluation:

      • If single-solvent systems fail, a two-solvent system may be effective.[7] Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. The ideal solvent pair must be miscible.[4]

    • Increase Concentration: If the solution is too dilute, the solubility limit may not be reached upon cooling. Carefully evaporate some of the solvent to increase the concentration of your compound and attempt to cool again.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which 3-Ethylpiperidin-2-one has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or methanol can be suitable starting points for polar compounds like lactams.[8]

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude 3-Ethylpiperidin-2-one until it is completely dissolved.[4][7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4][6] Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

FAQ 2: The purity of my 3-Ethylpiperidin-2-one did not improve after recrystallization. Why?

  • Causality: This issue can arise if the impurities have very similar solubility profiles to 3-Ethylpiperidin-2-one in the chosen solvent. It can also occur if the cooling process is too rapid, causing impurities to become trapped within the crystal lattice.

  • Troubleshooting Steps:

    • Optimize the Solvent: Experiment with different solvents or solvent mixtures to find a system where the solubility difference between your product and the impurities is maximized.

    • Slow Down the Cooling: Ensure the crystallization process is slow and undisturbed to allow for the formation of a well-ordered crystal lattice that excludes impurities.[6]

    • Perform a Second Recrystallization: A second recrystallization step can often significantly improve purity.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

FAQ 3: I am seeing poor separation of 3-Ethylpiperidin-2-one from an impurity on my silica gel column. What can I do?

  • Causality: Poor separation is often due to an inappropriate mobile phase (eluent) polarity. If the eluent is too polar, all compounds will travel quickly with the solvent front, resulting in no separation. If it's not polar enough, the compounds may not move from the origin.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • The key is to find a solvent system that provides a good separation factor between 3-Ethylpiperidin-2-one and the impurity. Use thin-layer chromatography (TLC) to screen different solvent systems before running the column. A good starting point for lactams on silica gel is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[9]

      • A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective for separating compounds with a wide range of polarities.

    • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. For example, alumina can be a good alternative. For very polar compounds, reversed-phase chromatography (e.g., C18) with a polar mobile phase (like water/acetonitrile or water/methanol) might be necessary.[10]

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent.

  • Sample Loading: Dissolve the crude 3-Ethylpiperidin-2-one in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization: Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Solvent Screening Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure 3-Ethylpiperidin-2-one Evaporate->Pure

Caption: Workflow for purification by flash column chromatography.

Distillation

Distillation is suitable for purifying liquids with different boiling points.[11]

FAQ 4: I am trying to purify 3-Ethylpiperidin-2-one by distillation, but it seems to be decomposing. What is happening?

  • Causality: Many organic compounds, especially those with higher boiling points, are not stable at their atmospheric boiling point and can decompose.[12]

  • Troubleshooting Steps:

    • Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure above the liquid reduces its boiling point, often significantly, allowing for distillation at a temperature where the compound is stable.[12]

    • Check for Contaminants: Ensure that no acidic or basic impurities are present, as these can catalyze decomposition at elevated temperatures.

Data Presentation: Boiling Point vs. Pressure

Pressure (mmHg)Approximate Boiling Point of a High-Boiling Amine (°C)
760 (Atmospheric)> 200 (Potential Decomposition)
10~120-140
1~80-100

Note: These are estimated values to illustrate the principle. The exact boiling point of 3-Ethylpiperidin-2-one under vacuum would need to be determined experimentally.

Mandatory Visualization: Purification Logic

Purification_Logic Crude Crude 3-Ethylpiperidin-2-one IsSolid Is the crude product a solid? Crude->IsSolid IsLiquid Is the crude product a liquid? IsSolid->IsLiquid No Recrystallize Recrystallization IsSolid->Recrystallize Yes Chromatography Column Chromatography IsLiquid->Chromatography No Distill Distillation IsLiquid->Distill Yes PurityCheck Check Purity (HPLC, GC, NMR) Recrystallize->PurityCheck Chromatography->PurityCheck Distill->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Purity > 99% Repurify Repurify or change method PurityCheck->Repurify Purity < 99% Repurify->IsSolid

Caption: Decision tree for selecting a purification method.

Stability and Storage

FAQ 5: How should I store purified 3-Ethylpiperidin-2-one?

  • Considerations: Lactams can be sensitive to moisture and high temperatures.[13]

  • Recommendations: Store purified 3-Ethylpiperidin-2-one in a tightly sealed container in a cool, dry place, away from direct light.[13] For long-term storage, refrigeration (2-8 °C) is recommended.[13]

References

  • Purification by Affinity Chromatography and Properties of a β-Lactamase Isolated from Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Biochemical Journal. Available at: [Link]

  • Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. PubMed. Available at: [Link]

  • How can I purified Beta-lactam receptor by affinity chromatography? ResearchGate. Available at: [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles. Available at: [Link]

  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI. Available at: [Link]

  • Experiment 2: Recrystallization. University of Toronto. Available at: [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ResearchGate. Available at: [Link]

  • DISTILLATION. Hacettepe University. Available at: [Link]

  • Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. ARKAT USA. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. Available at: [Link]

  • A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar. Available at: [Link]

  • How To: Purify by Distillation. University of Rochester. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]

  • Recrystallization Techniques in Organic Chemistry. Scribd. Available at: [Link]

  • Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. Available at: [Link]

  • Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1... Google Patents.
  • Method for synthesizing (R)-3-ethyl piperidine hydrochloride. Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS. Available at: [Link]

  • 2.2: Distillation. Chemistry LibreTexts. Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. Available at: [Link]

  • A kind of purification method of high-purity piperidine. Google Patents.
  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. National Center for Biotechnology Information. Available at: [Link]

  • Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. MDPI. Available at: [Link]

  • Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6). Cheméo. Available at: [Link]

  • Understanding 3-Ethylpiperidine: Properties, Uses, and Sourcing from China. Autech Industry Co.,Ltd. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Norwegian Research Information Repository. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Ethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 3-Ethylpiperidin-2-one (and its derivatives). It prioritizes experimental logic, troubleshooting "oiling out" phenomena common to lactams, and scalable solvent selection.[1]

Subject: Recrystallization Solvent Selection & Troubleshooting Applicable Compound Class:


-Lactams (Piperidin-2-ones)
Date:  February 19, 2026[1][2]

Core Technical Assessment: Know Your Molecule

Before selecting a solvent, you must diagnose the physical state of your specific lot of 3-Ethylpiperidin-2-one.[1][2] Substituents at the C3 position of piperidin-2-one significantly alter the melting point (MP).[1][2]

  • Parent Molecule Behavior: Unsubstituted piperidin-2-one (valerolactam) has a MP of ~39°C.[1][2]

  • 3-Ethyl Substituent Effect: The ethyl group introduces chirality.[1][2]

    • Racemate: Often exists as a viscous oil or low-melting solid at room temperature due to packing disruption.[1][2]

    • Pure Enantiomer: More likely to be a crystalline solid.

    • Precursor Confusion: Users often confuse this with Ethyl 2-oxo-3-piperidinecarboxylate, which is a stable solid (MP 80–82°C).[1][2]

Critical Warning: If your crude material is a liquid at room temperature, standard recrystallization will fail unless you use cryogenic techniques or derivative formation (see Section 3).[2]

Solvent Selection Matrix

Use this decision matrix to select the solvent system based on your material's behavior.

Table 1: Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-Solvent)Primary Use CaseTechnical Notes
Standard Ethyl Acetate / Heptane Solid crude (MP > 45°C)Best Starting Point. Lactams show steep solubility curves in EtOAc.[1][2] Heptane acts as a gentle anti-solvent to induce nucleation.
Aromatic Toluene (Single Solvent) High-purity polishingToluene interacts well with amides via

-systems.[1][2] Excellent for removing non-polar impurities.[1][2] Requires slow cooling.[1][2]
Cryogenic Diethyl Ether / Pentane Low-melting solids / OilsRequires cooling to -20°C or -78°C. Ether disrupts intermolecular H-bonding just enough to allow packing upon anti-solvent addition.[1][2]
Polar Acetone / Water Highly polar impuritiesRisk of Hydrolysis. Only use if inorganic salts are present.[2] Water is a strong anti-solvent for lipophilic lactams but difficult to dry.

Experimental Protocols

Protocol A: The "Two-Solvent" Method (Standard)

For material that is solid or semi-solid at room temperature.[1][2]

  • Dissolution: Place crude 3-Ethylpiperidin-2-one in an Erlenmeyer flask. Add boiling Ethyl Acetate dropwise with stirring until just dissolved.

    • Tip: If colored impurities remain, treat with activated charcoal and filter hot.[1]

  • Anti-Solvent Addition: Remove from heat. While still hot, add Heptane dropwise until a faint, persistent cloudiness appears.[1]

  • Clarification: Add 1-2 drops of hot Ethyl Acetate to clear the solution.[1][2]

  • Crystallization:

    • Allow to cool to Room Temperature (RT) undisturbed (2–3 hours).

    • Crucial Step: If oil droplets form instead of crystals, see Troubleshooting (Section 4) .

    • Cool to 4°C in a fridge for final yield maximization.

  • Isolation: Filter and wash with cold Heptane.

Protocol B: Cryogenic Crystallization

For oils or low-melting solids.[1][2]

  • Dissolve the oil in a minimum amount of Diethyl Ether at RT.

  • Add Pentane until the solution is slightly turbid.

  • Seal the flask and place it in a freezer (-20°C) or a dry ice/acetone bath (-78°C).

  • Seed: If available, add a seed crystal of the pure enantiomer. If not, scratch the glass surface with a glass rod to induce nucleation.[1]

Troubleshooting: The "Oiling Out" Phenomenon

Issue: The product separates as a liquid droplet at the bottom of the flask rather than forming crystals. Cause: The melting point of the solute is lower than the saturation temperature of the solvent mixture, or impurities are depressing the melting point.

Corrective Workflow

If your product oils out, do not filter the oil. Follow this recovery logic:

RecrystallizationLogic Start Problem: Product Oils Out Reheat 1. Reheat to redissolve oil Start->Reheat MoreSolvent 2. Add more Good Solvent (EtOAc or Toluene) Reheat->MoreSolvent TempCheck 3. Lower Saturation Temp (Is MP > Saturation Temp?) MoreSolvent->TempCheck Seed 4. Cool to MP - 5°C and Seed/Scratch TempCheck->Seed Decision Did Crystals Form? Seed->Decision Success Success: Filter & Dry Decision->Success Yes Fail Fail: Impurity Level Too High Decision->Fail No AltRoute Switch to Distillation or Column Chromatography Fail->AltRoute

Figure 1: Decision logic for recovering an "oiled out" crystallization.

FAQ: Common User Questions

Q: My 3-Ethylpiperidin-2-one is a dark brown oil. Can I recrystallize it directly? A: No. Recrystallization is a purification technique, not a magic wand.[1] If the impurity profile is high (>10%), the crystal lattice cannot form.

  • Solution: Perform a rapid silica plug filtration (eluting with 50% EtOAc/Hexane) or vacuum distillation to remove the tarry baseline impurities.[2] Recrystallize the resulting light yellow oil/solid.

Q: I need to separate the enantiomers. Will this solvent system work? A: Standard recrystallization separates chemical impurities, not enantiomers (unless you have a conglomerate, which is rare).

  • Solution: To resolve enantiomers, you must form a diastereomeric salt.[3] React your racemic 3-Ethylpiperidin-2-one with a chiral acid such as L-Tartaric Acid or Dibenzoyl-L-tartaric acid .[1][2][4] The resulting salt will likely crystallize from Ethanol or Isopropanol .

Q: Why avoid chlorinated solvents like DCM? A: While 3-Ethylpiperidin-2-one is very soluble in DCM, it is too soluble.[1][2] DCM has a low boiling point (40°C) and a high solubility parameter, making it difficult to create a supersaturated solution that crystallizes upon cooling without rapid evaporation (which yields amorphous solids, not crystals).

References & Authority

  • Solubility of Lactams: Piperidin-2-one derivatives exhibit high solubility in polar aprotic solvents and alcohols due to the amide functionality acting as both H-bond donor and acceptor.[1][2]

    • Source: [1][2]

  • Recrystallization of Piperidine Carboxylates: Precursors like Ethyl 2-oxo-3-piperidinecarboxylate are routinely recrystallized from Petroleum Ether or EtOAc/Hexane mixtures.[1][2]

    • Source: [1][2]

  • General Purification Guide: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals.

    • Source: [1][2]

Sources

controlling moisture sensitivity in 3-Ethylpiperidin-2-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethylpiperidin-2-one Reaction Optimization

Subject: Controlling Moisture Sensitivity in 3-Ethylpiperidin-2-one (Valerolactam derivative) Workflows Ticket ID: #TEC-LCT-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering issues with 3-Ethylpiperidin-2-one (CAS: 13936-02-2) during alpha-functionalization (alkylation/arylation) or metal-catalyzed cross-coupling. While the lactam ring itself is hydrolytically stable under neutral conditions, the enolate intermediates generated during synthesis are intolerant to even trace moisture.

This guide addresses the two distinct moisture failure modes:

  • Enolate Quenching (Immediate): Trace water protonates the reactive intermediate, regenerating starting material and stalling conversion.

  • Hygroscopic Poisoning (Pre-reaction): The lactam absorbs atmospheric moisture, which subsequently destroys the stoichiometric base (e.g., LDA, NaH) before the reaction begins.

Module 1: The Moisture Failure Mechanism

To solve the problem, we must visualize where the failure occurs. In 3-ethylpiperidin-2-one chemistry, the C3-position (alpha to carbonyl) is the nucleophilic center once deprotonated.

Figure 1: The Competitive Pathway of Moisture Interference

MoistureFailure Start 3-Ethylpiperidin-2-one (Starting Material) Enolate Lithium Enolate (Reactive Intermediate) Start->Enolate Deprotonation (-78°C) Base Strong Base (LDA/LiHMDS) Base->Enolate Product C3-Functionalized Product Enolate->Product Kinetic Pathway (Desired) Quenched Regenerated SM (Reaction Failure) Enolate->Quenched Moisture Attack Water Trace Moisture (H₂O) Water->Quenched Protonation (Fast) Electrophile Electrophile (R-X) Electrophile->Product

Caption: Figure 1 illustrates the kinetic competition. Proton transfer between water and the enolate is orders of magnitude faster than the C-C bond formation with the electrophile.

Module 2: Reagent Preparation Protocols

3-Ethylpiperidin-2-one is often an oil or a low-melting solid that is hygroscopic . Standard vacuum drying is insufficient because water binds to the amide hydrogen via hydrogen bonding.

Protocol A: Azeotropic Distillation (The Gold Standard)

Use this protocol if your Karl Fischer (KF) titration reads > 200 ppm water.

  • Dissolution: Dissolve the lactam in anhydrous Toluene (10 mL per gram of substrate). Toluene forms a low-boiling azeotrope with water (85°C).

  • Evaporation: Rotovap the solution at 45–50°C under reduced pressure until dry.

  • Repetition: Repeat this process 3 times . This "sweeps" bound water out of the lattice/oil.

  • Final Storage: Store the dried material under Argon. If the material is an oil, store it as a 1.0 M solution in anhydrous THF over activated 4Å molecular sieves.

Protocol B: Solvent Compatibility Matrix

Choosing the right solvent is critical for moisture control.

SolventSuitabilityMoisture RiskPre-Treatment Required
THF (Tetrahydrofuran) High High (Hygroscopic)Distill over Na/Benzophenone or use Solvent Purification System (SPS).
Toluene High LowStore over Na wire or 4Å sieves. Best for azeotroping.
DMF/DMSO Low Very HighAvoid for enolate chemistry if possible; extremely difficult to dry < 50 ppm.
DCM Medium MediumNot suitable for strong bases (LDA/n-BuLi) due to carbene formation.

Module 3: Reaction Execution (Step-by-Step)

Scenario: C3-Alkylation using Lithium Diisopropylamide (LDA).

  • System Inertion:

    • Flame-dry all glassware under vacuum.

    • Cycle Argon/Vacuum 3 times. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" over the solution.

  • Cryogenic Cooling:

    • Cool the reaction vessel to -78°C (Dry Ice/Acetone).

    • Why? At higher temperatures, the enolate is unstable, and the rate of reaction with adventitious moisture increases.

  • Sequential Addition (The "Cannula" Method):

    • Do not use syringes for volumes > 5 mL; the plunger seal can leak air. Use a double-tipped needle (cannula) to transfer the dried lactam solution into the LDA solution using positive Argon pressure.

  • The "Internal Quench" Test (Validation):

    • Before adding your expensive electrophile, take a 0.1 mL aliquot, quench with D₂O (Deuterium Oxide), and run an NMR.

    • Success: You should see >95% deuterium incorporation at the C3 position (disappearance of the C3-H multiplet).

    • Failure:[1] No deuterium incorporation means your base was killed by moisture before it could form the enolate.

Module 4: Troubleshooting & FAQs

Q1: I am recovering 90% starting material despite using 1.2 equivalents of base. Why? A: This is the classic "Wet Base" scenario.

  • Diagnosis: Your lactam likely contained enough water to quench the 1.2 eq of LDA immediately. 100 mg of water (5.5 mmol) can destroy ~5.5 mmol of base.

  • Fix: Increase base equivalents to 2.0–2.2 eq (using the first equivalent as a "scavenger") OR, preferably, re-dry the starting material using Protocol A .

Q2: The reaction turns black/tarry upon adding the base. A: This indicates decomposition, likely ring opening or polymerization.

  • Cause: Temperature was too high during deprotonation.

  • Fix: Ensure the internal temperature is <-70°C during addition. Add the lactam slowly down the side of the flask to pre-cool the solution before it hits the base.

Q3: Can I use molecular sieves directly in the reaction flask? A: NO.

  • Reason: Commercial sieves often contain iron impurities that can catalyze side reactions with strong bases. Furthermore, sieves can physically trap the enolate anion, lowering yields. Always dry the solvent/reagent before the reaction, then filter (or cannula transfer) away from the sieves.

Q4: My NMR shows a "wet" baseline even after drying. A: 3-Ethylpiperidin-2-one has an amide proton (N-H).

  • Insight: Do not confuse the N-H broad singlet (typically 6.0–8.0 ppm) or H-bonding broadening with water. Run a D₂O shake; if the peak disappears and a distinct HDO peak appears at 4.79 ppm, it was water. If it disappears without a sharp HDO spike, it was the amide proton exchanging.

Module 5: Workflow Visualization

Figure 2: The "Dry" Decision Tree

DryingWorkflow Start Raw 3-Ethylpiperidin-2-one KF_Check Karl Fischer Titration Start->KF_Check Decision Water Content? KF_Check->Decision Azeotrope Azeotropic Distillation (Toluene, 3x) Decision->Azeotrope > 500 ppm Sieves Store over 4Å Sieves (24 Hours) Decision->Sieves 100 - 500 ppm Reaction Proceed to Reaction (Inert Atm) Decision->Reaction < 100 ppm Azeotrope->KF_Check Re-test Sieves->KF_Check Re-test

Caption: A systematic decision tree for reagent preparation based on quantitative water content analysis.

References

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University Theses. Link

    • Relevance: Foundational work on generating enamide anions of piperidine derivatives and the specific handling of 3-substituted systems.
  • Mishra, S., et al. (2023).[2][3][4] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226.[2] Link

    • Relevance: Modern protocols for synthesizing 3-substituted piperidines, highlighting sensitivity to moisture in metal-c
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 26: Alkylation of Enolates. Relevance: Authoritative source on the pKa of lactams (~26-27) and the necessity of kinetic control (LDA/-78°C) vs. thermodynamic control.
  • European Pharmacopoeia (Ph. Eur.). General Text 5.11: Characters Section in Monographs (Hygroscopicity).

Sources

Validation & Comparative

3-Ethylpiperidin-2-one: Spectral Interpretation & Isomer Differentiation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting H-NMR and C-NMR spectra of 3-Ethylpiperidin-2-one Content Type: Technical Reference & Comparison Guide

Executive Summary

3-Ethylpiperidin-2-one (CAS: 2955-65-9) is a critical chiral scaffold in the synthesis of piperidine-based alkaloids and pharmaceutical agents (e.g., kinase inhibitors, racetams). Unlike its achiral precursors, the introduction of the ethyl group at the C3 position creates a stereocenter, introducing complexity into the NMR spectrum via diastereotopic protons.

This guide provides a rigorous analytical framework for researchers to:

  • Validate Synthesis: Confirm the C3-alkylation of

    
    -valerolactam.
    
  • Differentiate Isomers: Distinguish the target 3-ethyl regioisomer from common byproducts like N-ethylpiperidin-2-one and 5-ethylpiperidin-2-one.

  • Analyze Chirality: Interpret diastereotopic splitting patterns arising from the C3 chiral center.

Structural Analysis & Strategic Logic

Before interpreting the spectra, one must understand the magnetic environment created by the molecule's asymmetry.

The Chiral Challenge

The carbon at position 3 (C3) is chiral (


). Consequently, the two protons on any adjacent methylene group (specifically the ethyl 

and the ring C4

) are diastereotopic . They are chemically non-equivalent and will not appear as simple triplets or quartets, but rather as complex multiplets (ABX or AB systems).
Isomer Differentiation Strategy

The synthesis of 3-ethylpiperidin-2-one often involves the alkylation of the enolate of valerolactam. Common impurities include the N-alkylated product or regioisomers if the starting material was substituted.

Figure 1: Isomer Differentiation Logic

IsomerLogic Start Unknown Isomer Sample CheckNH Check H-NMR (5.5 - 8.0 ppm) Is there a broad singlet (NH)? Start->CheckNH NH_No No NH Peak CheckNH->NH_No Absent NH_Yes Yes, NH Peak Present CheckNH->NH_Yes Present Result_N Isomer: N-Ethylpiperidin-2-one (Tertiary Amide) NH_No->Result_N CheckC3 Check C-NMR DEPT-135 Signal at ~40-45 ppm? NH_Yes->CheckC3 C3_Methine Positive Signal (CH) (Methine) CheckC3->C3_Methine CH Detected C3_Methylene Negative Signal (CH2) (Methylene) CheckC3->C3_Methylene CH2 Detected Result_3 Target: 3-Ethylpiperidin-2-one (Alpha-substitution) C3_Methine->Result_3 Result_5 Isomer: 5-Ethylpiperidin-2-one (Gamma-substitution) C3_Methylene->Result_5

Caption: Decision tree for distinguishing 3-ethylpiperidin-2-one from its N-ethyl and 5-ethyl isomers using basic 1D NMR features.

Detailed Spectral Interpretation

H-NMR Spectrum (Proton)

Solvent:


 is standard. Note that 

will sharpen the NH peak and shift it downfield.
PositionTypeShift (

ppm)
MultiplicityInterpretation Notes
NH Amide5.5 - 7.5 Broad SingletConfirms secondary amide (lactam). Disappears with

shake.
H6 Ring

3.2 - 3.4 MultipletDeshielded by adjacent Nitrogen.
H3 Ring

2.2 - 2.4 MultipletDiagnostic Peak. The

-proton. It couples with H4 protons and the ethyl

.
Ethyl

Sidechain1.4 - 1.9 MultipletDiastereotopic. These protons are non-equivalent due to the C3 chiral center. They often overlap with Ring H4/H5.
H4/H5 Ring

1.5 - 2.0 MultipletOverlapping envelope of methylene signals.
Ethyl

Methyl0.9 - 1.0 Triplet (

Hz)
Classic triplet, but may appear slightly distorted if the ethyl rotation is restricted (rare at RT).

Expert Insight: Do not look for a clean quartet for the ethyl


. The chirality at C3 makes these protons magnetically distinct (

and

). They will appear as complex multiplets, often buried within the ring methylene signals.
C-NMR Spectrum (Carbon)

Solvent:


 (77.16 ppm reference).
PositionCarbon TypeShift (

ppm)
DEPT-135 PhaseDifferentiation Note
C2 Carbonyl (

)
172 - 176 Quaternary (No signal)Typical

-lactam carbonyl.
C6 Ring

42 - 43 Negative (Down)Deshielded by Nitrogen.
C3 Ring

40 - 45 Positive (Up) The Smoking Gun. In the 5-ethyl isomer, this region would show a negative (CH2) signal.
C5 Ring

25 - 28 Negative (Down)
Ethyl

Sidechain22 - 26 Negative (Down)
C4 Ring

20 - 22 Negative (Down)
Ethyl

Methyl11 - 12 Positive (Up)

Comparative Analysis: Target vs. Alternatives

This table compares the analytical signature of 3-Ethylpiperidin-2-one against its most likely structural competitors.

Feature3-Ethylpiperidin-2-one (Target)N-Ethylpiperidin-2-one (Byproduct)5-Ethylpiperidin-2-one (Isomer)
NH Signal Present (Broad, >5 ppm)Absent Present
C3 Signal (DEPT) Methine (CH) Methylene (

)
Methylene (

)
N-Adjacent H Ring H6 only (~3.3 ppm)Ring H6 + Ethyl

(Quadruplet ~3.4 ppm)
Ring H6 only
Carbonyl Shift ~174 ppm~169 ppm (Tertiary amides are more shielded)~174 ppm
Chirality C3 is chiralAchiral (unless ring substituted elsewhere)C5 is chiral

Experimental Protocol: Synthesis & Verification

To generate the standard for this spectral analysis, the following self-validating protocol (C3-alkylation) is recommended.

Figure 2: Synthesis & Validation Workflow

Synthesis Start delta-Valerolactam Step1 1. LDA (2.0 eq), THF, -78°C (Dianion Formation) Start->Step1 Step2 2. Ethyl Iodide (1.1 eq) -78°C to RT Step1->Step2 Enolate Alkylation Quench Quench (NH4Cl) Step2->Quench Workup Extraction (DCM) & Drying Quench->Workup Analysis NMR Analysis Workup->Analysis

Caption: Kinetic alkylation workflow to selectively produce 3-ethylpiperidin-2-one.

Step-by-Step Methodology
  • Dianion Generation: Dissolve

    
    -valerolactam in dry THF under Argon. Cool to -78°C. Add Lithium Diisopropylamide (LDA, 2.0 equiv). Note: 2 equivalents are required to deprotonate the Nitrogen first, then the C3-alpha position.
    
  • Alkylation: Add Ethyl Iodide (1.1 equiv) dropwise. The dianion directs alkylation exclusively to the C3 position (thermodynamic product).

  • Workup: Quench with saturated

    
    . Extract with Dichloromethane (DCM).
    
  • Purification: Silica gel chromatography (EtOAc/Hexane).

  • Validation: Run H-NMR. If a quartet appears at ~3.4 ppm, N-alkylation occurred (insufficient base or temperature control). If C3 is a methine in C-NMR, the synthesis is successful.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General principles of diastereotopic splitting and lactam shifts).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
  • PubChem. (n.d.).[1] 3-Ethylpiperidin-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wang, X., et al. (2016).[2] Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-Science A. (Provides analogous spectral data for 3-methyl substituted lactams). Retrieved from [Link]

Sources

FTIR absorption peaks for lactam carbonyl in 3-Ethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Ethylpiperidin-2-one (δ-Lactam derivative) Primary Absorption Peak: 1670 ± 5 cm⁻¹ (Strong, Amide I Band) Key Finding: The ethyl substituent at the


-position exerts a negligible inductive shift compared to the unsubstituted parent lactam (piperidin-2-one), confirming that ring size (strain) and hydrogen bonding are the dominant spectral determinants for this class of compounds.

Structural Context & Theoretical Basis[1][2]

To accurately interpret the FTIR spectrum of 3-ethylpiperidin-2-one, one must isolate the vibrational mode of the lactam carbonyl (


). Unlike ketones (~1715 cm⁻¹), lactams exhibit a lowered stretching frequency due to amide resonance , where the lone pair on the nitrogen donates electron density into the carbonyl antibonding orbital, reducing the 

bond order.
Resonance Mechanism

The position of the peak is a balance between the double-bond character (Form A) and the single-bond character (Form B).

Resonance cluster_0 Resonance Hybridization cluster_1 Observed Shift FormA Form A (Neutral) C=O Double Bond High Frequency FormB Form B (Zwitterionic) C-O Single Bond Low Frequency FormA->FormB Resonance Result Resulting Peak: ~1670 cm⁻¹ (Lower than Ketone) FormB->Result Dominant Effect in Lactams

Figure 1: The resonance interaction reduces the force constant of the carbonyl bond, lowering the wavenumber compared to aliphatic ketones.

Comparative Spectral Analysis

This section compares 3-ethylpiperidin-2-one against structural analogs to isolate the specific effects of ring size and substitution.

The "Ring Strain" Effect

Ring size is the most critical variable. As ring size decreases, angle strain forces the carbonyl carbon to adopt more


-character in the 

-bonds, strengthening the

bond and raising the frequency.
CompoundRing SizeStructureCarbonyl Frequency (cm⁻¹)Strain Status
3-Ethylpiperidin-2-one 6-Membered δ-Lactam 1670 Unstrained
Piperidin-2-one (Parent)6-Memberedδ-Lactam1670 - 1660Unstrained
Pyrrolidin-2-one5-Memberedγ-Lactam1700 - 1690Strained
Caprolactam7-Memberedε-Lactam1660 - 1650Flexible
The Substituent Effect (Ethyl Group)

Researchers often hypothesize that the ethyl group at the C3 (


) position will shift the peak.
  • Inductive Effect (+I): Alkyl groups are weak electron donors. Theoretically, this increases electron density at the carbonyl, slightly weakening the bond (lowering frequency).

  • Steric Effect: The ethyl group is not bulky enough to force a conformation change that would disrupt the amide plane.

  • Experimental Reality: The shift is negligible (< 5 cm⁻¹). The peak remains centered at 1670 cm⁻¹ , indistinguishable from the unsubstituted parent in low-resolution scans.

Phase & Solvent Effects (Critical for Reproducibility)

The Amide I band is highly sensitive to hydrogen bonding.

  • Solid State (KBr/Neat): Extensive intermolecular

    
     hydrogen bonding weakens the 
    
    
    
    bond. Peak: ~1660–1670 cm⁻¹ .
  • Dilute Solution (CHCl₃/CCl₄): Hydrogen bonds are broken. The "free" carbonyl absorbs at a higher energy. Peak: ~1680–1685 cm⁻¹ .

Experimental Protocol

To replicate the 1670 cm⁻¹ peak, follow this self-validating protocol. This method minimizes water interference, which absorbs near 1640 cm⁻¹ (H-O-H bending) and can obscure the lactam peak.

Workflow Diagram

Protocol Start Sample Prep Dry Desiccation (Remove Water) Start->Dry Method Choose Method Dry->Method ATR ATR (ZnSe/Diamond) Direct Application Method->ATR Liquids/Oils KBr Transmission (KBr) 1:100 Ratio Pellet Method->KBr Solids Scan Acquire Spectrum (4 cm⁻¹ Res, 16 Scans) ATR->Scan KBr->Scan Validation Check 1640 cm⁻¹ (Water Artifact?) Scan->Validation Validation->Dry Water Detected Final Assign Peak ~1670 cm⁻¹ Validation->Final Clean

Figure 2: Step-by-step workflow for acquiring artifact-free FTIR data for lactams.

Step-by-Step Methodology
  • Sample Preparation:

    • If the 3-ethylpiperidin-2-one is an oil (common for alkylated lactams), use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.

    • Self-Validation: Ensure the crystal is clean by running a background scan first. It must be a flat line.

  • Desiccation:

    • Lactams are hygroscopic. Dry the sample under high vacuum or over P₂O₅ for 2 hours before analysis.

    • Why? Absorbed water creates a broad band at 3400 cm⁻¹ (OH) and a sharp bend at 1640 cm⁻¹, which appears as a "shoulder" on your target 1670 cm⁻¹ peak, leading to misinterpretation.

  • Acquisition:

    • Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 16 scans to improve Signal-to-Noise ratio.

  • Data Processing:

    • Apply baseline correction.

    • Locate the strongest peak in the 1600–1800 region.

    • Expected Result: A strong, sharp peak at 1670 cm⁻¹ . A secondary weaker band near 3200–3400 cm⁻¹ corresponds to the N-H stretch (Amide A).

Summary of Characteristic Peaks

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Lactam C=O Stretching 1670 ± 5 Strong Diagnostic Peak
Lactam N-HStretching3200 - 3400Medium/BroadH-bonded (Solid/Neat)
Alkyl C-HStretching2960 - 2850MediumEthyl & Ring CH₂
Alkyl C-HBending1450 - 1460MediumScissoring

References

  • Taylor, P. (1992). Aza-enolate alkylation reactions of lactim ethers. University of Bath.

    • Citation Context: Explicitly identifies the carbonyl absorption of 3-ethylpiperidin-2-one
  • NIST Mass Spectrometry Data Center. (2023). 2-Piperidinone Infrared Spectrum. NIST Chemistry WebBook, SRD 69.

    • Citation Context: Provides the baseline spectrum for the parent compound (piperidin-2-one)
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Citation Context: Authoritative source for general lactam ring-size effects and amide resonance theory.
  • Stoltz, B. M., et al. (2008). Supporting Information: Synthesis of Functionalized Piperidinones. California Institute of Technology.

    • Citation Context: Provides experimental spectral data for ethyl-substituted piperidinone deriv

Technical Comparison: Distinguishing 3-Ethylpiperidin-2-one Isomers via GC-MS Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: In pharmaceutical synthesis—particularly in the development of piperidine-based alkaloids and kinase inhibitors—3-ethylpiperidin-2-one (MW 127.18 Da) frequently co-elutes with its structural isomers, most notably N-ethylpiperidin-2-one and 6-ethylpiperidin-2-one . Standard low-resolution GC-MS often yields similar retention times for these lactams, making spectral deconvolution critical.

The Solution: This guide delineates the specific mass spectral "fingerprints" of these isomers. The core differentiator is the McLafferty rearrangement , which is geometrically permitted only in the 3-substituted isomer, producing a diagnostic ion at m/z 99 , whereas the N-substituted isomer is characterized by side-chain alpha-cleavage yielding m/z 98 and m/z 112 .

Mechanistic Fragmentation Analysis

To confidently identify 3-ethylpiperidin-2-one, one must understand the causality behind its fragmentation. Unlike simple spectral matching, understanding the mechanism allows for self-validation of the data.

A. 3-Ethylpiperidin-2-one (Target Analyte)
  • Structure: The ethyl group is attached to C3 (the

    
    -carbon relative to the carbonyl).
    
  • Dominant Mechanism (McLafferty Rearrangement): The ethyl side chain (

    
    ) possesses 
    
    
    
    -hydrogens relative to the carbonyl oxygen. This geometry satisfies the requirement for a six-membered transition state.
    • H-Transfer: A

      
      -hydrogen transfers to the carbonyl oxygen.[1][2]
      
    • Beta-Cleavage: The bond between C3 (ring) and the ethyl methylene group breaks.

    • Result: Loss of a neutral ethylene molecule (

      
      , 28 Da).
      
    • Diagnostic Ion: m/z 99 (Odd electron, radical cation).

B. N-Ethylpiperidin-2-one (Primary Interferent)
  • Structure: The ethyl group is attached to the Nitrogen.

  • Dominant Mechanism (Alpha-Cleavage): The McLafferty rearrangement is geometrically disfavored/impossible involving the N-ethyl group in this configuration. Instead, ionization at the nitrogen triggers alpha-cleavage of the exocyclic bonds.[3]

    • Loss of Methyl: Cleavage of the terminal methyl group of the ethyl chain.

    • Result: m/z 112 (M - 15).

    • Loss of Ethyl: Cleavage of the N-C(ethyl) bond.

    • Result: m/z 98 (M - 29, Even electron cation).

Comparative Data Table: Diagnostic Ions

The following table summarizes the key spectral differences. Use these intensity ratios to validate your peak identity.

Feature3-Ethylpiperidin-2-one N-Ethylpiperidin-2-one 6-Ethylpiperidin-2-one
Molecular Ion (M+) m/z 127 (Distinct)m/z 127 (Strong)m/z 127 (Weak)
Base Peak (Typical) m/z 99 or m/z 55 m/z 98 or m/z 84 m/z 98
Diagnostic Mechanism McLafferty Rearrangement Exocyclic

-Cleavage
Endocyclic

-Cleavage
Key Loss M - 28 (Ethylene)M - 29 (Ethyl radical)M - 29 (Ethyl radical)
Secondary Ions m/z 55, 42m/z 112 (M-15), 42m/z 55
Spectral Logic Presence of m/z 99 confirms 3-substitution.Presence of m/z 112 confirms N-ethyl chain.Loss of ethyl (98) is dominant; 112 is absent.

Visualizing the Fragmentation Pathways[3][4][5][6][7]

The following diagram illustrates the divergent pathways that allow for isomer differentiation.

FragmentationPathways cluster_3ethyl 3-Ethyl Isomer (Target) cluster_Nethyl N-Ethyl Isomer (Interferent) Parent Molecular Ion (M+) m/z 127 McLafferty McLafferty Rearrangement (6-membered transition) Parent->McLafferty Gamma-H Transfer AlphaCleave Alpha Cleavage (Exocyclic) Parent->AlphaCleave Ionization at N Ion99 Diagnostic Ion m/z 99 [M - C2H4]+. McLafferty->Ion99 - Ethylene (28 Da) Ion55 Ring Fragmentation m/z 55 Ion99->Ion55 Ring Opening Ion112 Diagnostic Ion m/z 112 [M - CH3]+ AlphaCleave->Ion112 - Methyl (15 Da) Ion98 Base Peak m/z 98 [M - C2H5]+ AlphaCleave->Ion98 - Ethyl (29 Da)

Caption: Divergent fragmentation pathways. The green node (m/z 99) is the positive identification marker for the 3-ethyl isomer, while red nodes indicate N-ethyl characteristics.

Experimental Protocol: GC-MS Identification

To replicate these results, use the following standardized protocol. This workflow is designed to maximize spectral fidelity and separation resolution.

A. Sample Preparation[8]
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol. DCM is preferred to avoid solvent tailing interference early in the chromatogram.

  • Concentration: Final concentration should be approx. 100 ppm.

  • Derivatization: Not required for these lactams, as they are sufficiently volatile and thermally stable.

B. GC-MS Parameters
  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm). High polarity columns (like Wax) can be used if isomer separation on non-polar phases is insufficient.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 200°C.

    • Ramp: 25°C/min to 300°C (Hold 3 min).

  • MS Source (EI): 230°C, 70 eV.[4]

  • Scan Range: m/z 35–200. (Scanning lower than 35 is unnecessary; scanning higher than 200 reduces sensitivity).

C. Decision Tree for Identification

DecisionTree Start Analyze Spectrum (Precursor m/z 127) Check99 Is m/z 99 present (>20% abundance)? Start->Check99 Check112 Is m/z 112 present? Check99->Check112 No Result3Et ID: 3-Ethylpiperidin-2-one (Confirmed by McLafferty) Check99->Result3Et Yes ResultNEt ID: N-Ethylpiperidin-2-one (Confirmed by Alpha Cleavage) Check112->ResultNEt Yes Result6Et ID: 6-Ethylpiperidin-2-one (Dominant m/z 98, no 112) Check112->Result6Et No

Caption: Logical flow for isomer assignment based on the presence or absence of diagnostic ions m/z 99 and m/z 112.

References

  • NIST Mass Spectrometry Data Center. 2-Piperidinone and Piperidine Derivatives Spectra. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for McLafferty Rearrangement mechanisms).
  • PubChem. Compound Summary: N-ethyl-2-piperidone. National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Analytical Strategies for 3-Ethylpiperidin-2-one Purity Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethylpiperidin-2-one (CAS: 13425-98-4) presents a distinct analytical challenge in pharmaceutical intermediate profiling. As a lactam with a chiral center at the C3 position, its quality control requires a dual-method approach: Reverse-Phase HPLC (RP-HPLC) for chemical purity (assay) and Chiral HPLC for enantiomeric excess (ee). While Gas Chromatography (GC-FID) offers utility for volatile process impurities, it lacks the selectivity for thermally labile hydrolysis products.

This guide details the optimized protocols for determining the purity of 3-Ethylpiperidin-2-one, synthesizing data from lactam analysis standards and piperidine derivative methodologies.

Part 1: The Analytical Landscape

The Molecule & The Challenge
  • Chromophore Limitations: The lactam ring possesses a weak UV chromophore (amide absorption at

    
     ~205-210 nm). Standard detection at 254 nm is often insufficient, necessitating low-UV protocols.
    
  • Stereochemistry: The ethyl group at position 3 creates enantiomers (

    
     and 
    
    
    
    ). Standard C18 columns cannot resolve these; a polysaccharide-based chiral stationary phase is required.
  • Impurities: Common impurities include the hydrolysis product (5-aminoheptanoic acid) and the oxidized precursor (3-ethylpyridin-2(1H)-one).

Method Selection Logic

The choice of method depends strictly on the "Purity" definition required:

  • Chemical Purity: Use RP-HPLC .[1][2][3][4] It separates the lactam from hydrolyzed ring-open impurities and synthetic precursors.

  • Stereochemical Purity: Use Chiral HPLC (NPLC) . It resolves the (

    
    )-3-ethyl and (
    
    
    
    )-3-ethyl enantiomers.
  • Volatile/Solvent Purity: Use GC-FID . Best for residual solvents or low-boiling precursors.

Part 2: Comparative Analysis of Methods

The following table summarizes the performance metrics based on validated protocols for piperidinone derivatives.

FeatureMethod A: RP-HPLC (Recommended) Method B: Chiral HPLC Method C: GC-FID
Primary Utility Chemical Assay & Related SubstancesEnantiomeric Excess (% ee)Residual Solvents & Volatiles
Stationary Phase C18 (Octadecylsilane)Amylose tris(3,5-dimethylphenylcarbamate)5% Phenyl Polysiloxane (e.g., DB-5)
Detection Limit (LOD) ~0.05% (w/w)~0.1% (w/w)~0.01% (w/w)
Linearity (

)
> 0.999> 0.995> 0.999
Run Time 15–25 min (Gradient)10–15 min (Isocratic)20–30 min
Key Limitation Cannot separate enantiomers.Expensive columns; restricted solvent compatibility.Thermal degradation of amides possible.

Part 3: Detailed Experimental Protocols

Method A: RP-HPLC (Chemical Purity)

Objective: Quantification of 3-Ethylpiperidin-2-one and separation from ring-open hydrolysis products.

  • Rationale: A C18 column provides hydrophobic retention for the ethyl group. An acidic mobile phase is critical to protonate any amino-acid impurities (ring-opened forms), preventing peak tailing caused by silanol interactions.

Protocol:

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Kinetex C18 or Symmetry C18,

    
     mm, 3.5 
    
    
    
    m or 5
    
    
    m.
  • Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 3.0 with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold for polar impurities)

    • 2–15 min: 5%

      
       60% B (Linear gradient)
      
    • 15–20 min: 60% B (Wash)

    • 20–25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm (Critical: 254 nm will miss the analyte).

  • Column Temp: 30°C.

  • Injection Volume: 10

    
    L.
    

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
  • % RSD (n=6 injections):

    
    
    
Method B: Chiral HPLC (Enantiomeric Purity)

Objective: Determination of the R/S ratio.[5]

  • Rationale: Amylose-based columns (like Chiralpak IA/AD) form inclusion complexes that discriminate based on the spatial orientation of the 3-ethyl group.

Protocol:

  • Column: Chiralpak IA or AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Note: Ethanol can be used if peak shape is poor, but IPA usually offers better selectivity for lactams.

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm or 215 nm.

  • Sample Diluent: Mobile Phase.

Data Interpretation:

  • Calculate Enantiomeric Excess (

    
    ):
    
    
    
    

Part 4: Visualization of Workflows

Diagram 1: Method Selection Decision Tree

This logic flow ensures the researcher selects the correct validation path based on the specific impurity profile concerns.

MethodSelection Start Sample: 3-Ethylpiperidin-2-one Q1 Primary Analytical Goal? Start->Q1 Goal_Chem Chemical Purity (Hydrolysis/Precursors) Q1->Goal_Chem Assay/Degradation Goal_Stereo Stereochemical Purity (R vs S) Q1->Goal_Stereo Enantiomers Goal_Volatile Residual Solvents (Process Control) Q1->Goal_Volatile Solvents Method_RP Method A: RP-HPLC (C18 / pH 3.0 Buffer) Goal_Chem->Method_RP Method_Chiral Method B: Chiral HPLC (Amylose / Hexane:IPA) Goal_Stereo->Method_Chiral Method_GC Method C: GC-FID (DB-5 / Headspace) Goal_Volatile->Method_GC

Caption: Decision matrix for selecting the appropriate analytical technique based on the specific quality attribute (CQA) being tested.

Diagram 2: RP-HPLC Workflow & Critical Control Points

This diagram illustrates the operational flow for the primary purity assay, highlighting where errors typically occur (e.g., pH adjustment).

HPLCWorkflow cluster_QC QC Check Prep Sample Prep (Dissolve in Mobile Phase) Inject Injection (10 µL) Prep->Inject Buffer Buffer Prep (pH 3.0 Critical) System System Equilibration (Baseline Stability) Buffer->System Degas System->Inject Separation Separation (C18) Gradient Elution Inject->Separation Detect Detection (210 nm) Separation->Detect Data Integration & Purity Calc Detect->Data

Caption: Operational workflow for RP-HPLC analysis. Note the critical control point at Buffer Preparation (pH 3.0) to ensure reproducible retention times.

References

  • Singh, R. et al. (2012). Study on Chiral Separation of Three Drugs Collected Pharmacopoeia N-alkyl Group by HPLC Using Chiral Mobile Phase Additive. Chinese Pharmaceutical Journal. Retrieved from [Link]

  • SPS NHS. (2025). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals: Impurity/Related-Substance Analysis. Retrieved from [Link]

  • SIELC Technologies. (2025). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

A-Comparative-Guide-to-the-Reactivity-of-3-Ethylpiperidin-2-one-and-Valerolactam

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, lactams (cyclic amides) are privileged scaffolds, forming the backbone of everything from nylon polymers to life-saving β-lactam antibiotics. Within this class, six-membered rings, or piperidin-2-ones, offer a unique balance of stability and reactivity. This guide provides a comparative analysis of two such molecules: the unsubstituted δ-valerolactam (henceforth valerolactam) and its C3-substituted counterpart, 3-Ethylpiperidin-2-one.

This document moves beyond a simple catalog of properties, offering a mechanistic exploration of how a simple ethyl substituent at the C3 position fundamentally alters the molecule's reactivity. We will delve into the stereoelectronic factors at play and provide experimental frameworks to validate these differences, empowering researchers to make informed decisions in their synthetic and developmental endeavors.

Molecular Structure: The Foundation of Reactivity

At first glance, the two molecules are highly similar. Both feature a six-membered ring containing an amide bond. However, the introduction of an ethyl group at the C3 position (alpha to the carbonyl) in 3-Ethylpiperidin-2-one is the critical point of divergence.

PropertyValerolactam (2-Piperidinone)3-Ethylpiperidin-2-one
Molar Mass 99.13 g/mol [1]127.19 g/mol (Calculated)
Formula C5H9NO[2]C7H13NO
Appearance White to yellow crystalline solid[2]Not specified, likely a solid or oil
CAS Number 675-20-7[2]14352-61-5

The key difference lies in the steric and electronic environment around the reactive centers of the molecule: the carbonyl carbon, the amide nitrogen, and the alpha-carbons.

  • Valerolactam : Possesses two protons on the C3 carbon, making it a prochiral center. The area around the carbonyl group is relatively unhindered.

  • 3-Ethylpiperidin-2-one : The C3 carbon is a chiral center (usually present as a racemate unless specifically synthesized) and is significantly more sterically encumbered by the ethyl group. This bulk can shield the adjacent carbonyl group from nucleophilic attack and influence the acidity of the remaining alpha-proton.

Comparative Reactivity Analysis

The reactivity of lactams is primarily dictated by three factors: ring strain, amide resonance, and susceptibility to nucleophilic attack at the carbonyl carbon. For six-membered rings like these, ring strain is relatively low compared to highly reactive β-lactams (four-membered rings) or strained γ-lactams (five-membered rings).[3][4] Therefore, the dominant factors in this comparison are the steric and electronic effects of the C3-ethyl group.

Hydrolysis: Stability of the Amide Bond

The hydrolysis of the endocyclic amide bond is a fundamental measure of a lactam's stability. This reaction can be catalyzed by acid or base and proceeds through a tetrahedral intermediate.

It is well-established that the rate of hydrolysis is sensitive to ring size and substitution.[5] While both valerolactam and 3-Ethylpiperidin-2-one are six-membered rings, the steric hindrance imparted by the ethyl group in 3-Ethylpiperidin-2-one is expected to decrease the rate of hydrolysis.

  • Mechanism (Base-Catalyzed): A hydroxide ion attacks the electrophilic carbonyl carbon. The formation of the sp3-hybridized tetrahedral intermediate is often the rate-determining step. The ethyl group in 3-Ethylpiperidin-2-one sterically hinders this approach, raising the activation energy for the transition state and thus slowing the reaction compared to the unhindered valerolactam.

Caption: Fig 1. Comparative Hydrolysis Pathway. k₁ > k₂

Ring-Opening Polymerization (ROP)

Valerolactam is a known monomer for the synthesis of polyamide-5 (Nylon 5).[1] ROP can be initiated by anionic, cationic, or hydrolytic methods. The polymerizability of a lactam is a delicate balance of thermodynamic factors, primarily ring strain, and kinetic accessibility.

While the inherent ring strain of the two piperidinone backbones is nearly identical, the presence of the C3-substituent in 3-Ethylpiperidin-2-one significantly impacts its ability to polymerize.

  • Kinetic Effect: The steric bulk of the ethyl group hinders the approach of the propagating chain end to the monomer's carbonyl group, slowing the rate of polymerization.

  • Thermodynamic Effect: The resulting polymer from 3-Ethylpiperidin-2-one would have repeating ethyl groups along its backbone. This would lead to increased steric interactions and chain stiffness, potentially making the polymer thermodynamically less favorable (a lower ceiling temperature for polymerization) compared to the more flexible polyamide-5 derived from valerolactam. Studies on substituted caprolactones have shown that substituent position dramatically influences polymerization kinetics.[6][7]

Therefore, valerolactam is a far superior monomer for ROP than 3-Ethylpiperidin-2-one.

Alpha-Carbon Chemistry: Enolate Formation and Alkylation

The chemistry of the C3 position is a major point of differentiation. Valerolactam has two acidic protons at C3, allowing for straightforward deprotonation with a suitable base (e.g., LDA, NaH) to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to yield C3-substituted products.

3-Ethylpiperidin-2-one, by contrast, has only one acidic proton at the C3 position. While it can still form an enolate, several factors come into play:

  • Rate of Deprotonation: The steric hindrance from the ethyl group and the adjacent ring atoms may slightly slow the rate of proton abstraction by a bulky base.

  • Further Reaction: The resulting enolate is more sterically crowded. This will influence the stereochemical outcome of subsequent alkylation reactions and may decrease reaction rates with bulky electrophiles compared to the valerolactam enolate.

  • Product Diversity: Valerolactam can be di-alkylated at the C3 position (though the second alkylation is often slower), a pathway not possible for 3-Ethylpiperidin-2-one.

Reduction to Cyclic Amines

Reduction of the lactam amide to the corresponding cyclic amine (a piperidine) is a common transformation, typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH4).

Here, the reaction proceeds via nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. As with hydrolysis, the steric shielding by the C3-ethyl group in 3-Ethylpiperidin-2-one would be expected to slow the rate of reduction compared to valerolactam. While both lactams will ultimately be reduced to the corresponding piperidines (piperidine and 3-ethylpiperidine, respectively), the reaction of 3-Ethylpiperidin-2-one may require longer reaction times or higher temperatures to achieve full conversion.

Experimental Protocol: Comparative Kinetic Analysis of Base-Catalyzed Hydrolysis

This protocol provides a framework for quantitatively comparing the hydrolytic stability of the two lactams using Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress.

Objective: To determine the pseudo-first-order rate constants for the base-catalyzed hydrolysis of valerolactam and 3-Ethylpiperidin-2-one.

Materials:

  • Valerolactam

  • 3-Ethylpiperidin-2-one

  • Sodium Deuteroxide (NaOD) in D₂O, 1.0 M solution

  • Deuterium Oxide (D₂O)

  • NMR tubes

  • 500 MHz NMR Spectrometer

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare a 100 mM stock solution of valerolactam in D₂O.

    • Accurately prepare a 100 mM stock solution of 3-Ethylpiperidin-2-one in D₂O.

  • Reaction Setup (Performed in Parallel):

    • In an NMR tube, combine 450 µL of the valerolactam stock solution with 50 µL of the 1.0 M NaOD solution. The final concentration will be 90 mM lactam and 100 mM NaOD.

    • In a second NMR tube, combine 450 µL of the 3-Ethylpiperidin-2-one stock solution with 50 µL of the 1.0 M NaOD solution.

    • Quickly invert the tubes to mix and place them in the NMR spectrometer, which has been pre-heated and stabilized at a constant temperature (e.g., 50 °C).

  • NMR Data Acquisition:

    • Immediately acquire a ¹H NMR spectrum (t=0) for each sample.

    • Set up an automated experiment to acquire a spectrum at regular intervals (e.g., every 15 minutes) for a total duration sufficient to observe significant conversion (e.g., 8-12 hours).

    • Ensure the chosen signals for integration (a non-overlapping peak from the starting lactam and a corresponding peak from the ring-opened product) are well-resolved.

  • Data Analysis:

    • For each time point, integrate the signal corresponding to the starting material (Lactam) and the product (Product).

    • Calculate the fraction of lactam remaining at each time point: Fraction = [Lactam] / ([Lactam] + [Product]).

    • Plot ln(Fraction) versus time (in seconds).

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). A linear fit confirms the reaction is first-order with respect to the lactam concentration.

Caption: Fig 2. Workflow for Kinetic Analysis.

Summary and Application Outlook

The presence of a C3-ethyl group on the piperidin-2-one scaffold significantly alters its chemical reactivity compared to the parent valerolactam. These differences are crucial for researchers in drug development and materials science.

Reaction TypeValerolactam3-Ethylpiperidin-2-oneRationale
Hydrolysis FasterSlowerSteric hindrance at the carbonyl by the ethyl group disfavors the formation of the tetrahedral intermediate.
ROP Polymerizes readilyUnlikely to polymerizeSteric hindrance slows propagation; the resulting polymer would have unfavorable steric interactions.
Enolate Formation Forms readilyForms readilyBoth have an acidic α-proton, though the rate may be slightly slower for the substituted lactam.
Enolate Alkylation VersatileMore hinderedThe enolate of 3-Ethylpiperidin-2-one is more sterically crowded, affecting reaction rates and stereoselectivity.
Reduction FasterSlowerSteric hindrance slows the rate of hydride attack on the carbonyl carbon.

Implications for Researchers:

  • For Polymer Chemists: Valerolactam is the clear choice for creating linear polyamides. 3-Ethylpiperidin-2-one should not be considered a viable monomer for ROP under standard conditions.

  • For Medicinal Chemists: The increased hydrolytic stability of the 3-Ethylpiperidin-2-one scaffold could be advantageous for developing drug candidates where the lactam ring is a core structural feature intended to resist metabolic degradation. Conversely, if the lactam is part of a prodrug strategy designed to open in vivo, valerolactam might be preferable.

  • For Synthetic Chemists: Valerolactam serves as an excellent starting point for building C3-substituted piperidines via enolate chemistry. 3-Ethylpiperidin-2-one is better viewed as a pre-functionalized building block, where further elaboration would likely occur at the amide nitrogen or other positions on the molecule. The synthesis of 3-substituted piperidines is a significant area of research.[8][9][10][11]

By understanding the fundamental principles of steric hindrance and its effect on reaction kinetics and thermodynamics, scientists can strategically select the appropriate lactam building block to achieve their desired molecular target and functional properties.

References
  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. [Link]

  • Wikipedia. 2-Piperidinone. [Link]

  • Bach, R. D., & Dmitrenko, O. (2006). The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds. Journal of the American Chemical Society, 128(14), 4598-4611. [Link]

  • Al-Barati, K., & Kozuch, S. (2017). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. The Journal of Organic Chemistry, 82(16), 8491–8497. [Link]

  • Clamor, C., Beament, J., Wright, P. M., Cattoz, B. N., O’Reilly, R. K., & Dove, A. P. (2024). Ring-opening polymerisation of alkyl-substituted ε-caprolactones: kinetic effects of substitution position. Polymer Chemistry, 15(9), 1227-1233. [Link]

  • Clamor, C., Beament, J., Wright, P. M., Cattoz, B. N., O'Reilly, R. K., & Dove, A. P. (2024). Ring-opening polymerisation of alkyl-substituted ε-caprolactones: kinetic effects of substitution position. Polymer Chemistry. [Link]

  • ResearchGate. Examples of biologically active 3-substituted piperidines. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

Sources

elemental analysis standards for 3-Ethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Elemental Analysis & Purity Validation for 3-Ethylpiperidin-2-one

Introduction

In the high-stakes arena of pharmaceutical intermediate synthesis, 3-Ethylpiperidin-2-one (C


H

NO) serves as a critical chiral building block, particularly in the development of piperidine-based alkaloids and local anesthetics. However, its validation presents a specific set of challenges: the lactam moiety is prone to hydrolysis under extreme conditions, and the molecule’s polarity can lead to tenacious solvent entrapment (solvatomorphism) and hygroscopicity.

For researchers and drug development professionals, relying solely on a single characterization metric is a point of failure. While Elemental Analysis (EA) via combustion remains the regulatory "gold standard" for establishing bulk purity, modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) offer distinct advantages in specificity.

This guide objectively compares these analytical standards, establishing a self-validating protocol for confirming the identity and purity of 3-Ethylpiperidin-2-one.

Part 1: The Theoretical Standard (Baseline)

Before comparing analytical performance, we must establish the immutable theoretical baseline for 3-Ethylpiperidin-2-one. Any deviation from these values in Experimental EA indicates impurities (water, solvent, inorganic salts, or synthesis byproducts).

Target Molecule: 3-Ethylpiperidin-2-one Molecular Formula: C


H

NO Molecular Weight: 127.18 g/mol
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 712.01184.07766.10%
Hydrogen (H) 131.00813.10410.30%
Nitrogen (N) 114.00714.00711.01%
Oxygen (O) 115.99915.99912.58%

Critical Insight: The high nitrogen content (11.01%) makes the N-value a sensitive probe for unreacted starting materials if nitrogen-rich reagents (like excess amines) were used. Conversely, a low Carbon value often signals trapped inorganic salts or water.

Part 2: Comparative Analysis of Validation Methods

This section compares the "Product" (Classical Elemental Analysis) against its primary modern "Alternatives" (qNMR and HRMS) specifically for characterizing 3-Ethylpiperidin-2-one.

Method A: Classical Combustion Analysis (CHN)

The Regulatory Standard

  • Mechanism: Flash combustion at >900°C; gases (

    
    ) are separated and quantified.
    
  • Performance for 3-Ethylpiperidin-2-one:

    • Pros: The only method that confirms bulk purity (including "invisible" inorganic contaminants like silica or sodium sulfate that qNMR/HRMS miss).

    • Cons: Non-specific. A mixture of isomers or a specific ratio of impurities could theoretically mimic the CHN profile. Highly sensitive to hygroscopic water absorption, which lowers %C and %N proportionally.

  • Acceptance Criteria:

    
     absolute deviation from theoretical values.
    
Method B: Quantitative NMR (qNMR)

The Specific Alternative

  • Mechanism: Proton integration relative to a traceable internal standard (e.g., Maleic acid or TCNB).

  • Performance for 3-Ethylpiperidin-2-one:

    • Pros: Distinguishes the target lactam from ring-opened amino acid byproducts. Can explicitly quantify residual solvent (e.g., Ethyl Acetate, Toluene) and water (if using appropriate solvents).

    • Cons: Requires a high-precision balance and high-purity internal standard. Does not detect inorganic salts directly.

  • Causality: If EA fails (low %C), qNMR is the diagnostic tool to determine why (e.g., "Is it water? Or is it decomposition?").

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Validator

  • Mechanism: Measures exact mass-to-charge ratio (

    
    ).
    
  • Performance for 3-Ethylpiperidin-2-one:

    • Pros: Confirms formula C

      
      H
      
      
      
      NO with <5 ppm error. Excellent for detecting trace organic impurities.
    • Cons: Not quantitative for bulk purity. Ionization efficiency varies; salts are invisible. Cannot differentiate isomers easily without fragmentation analysis.

Summary Comparison Table
FeatureElemental Analysis (CHN) qNMR HRMS
Primary Role Bulk Purity ConfirmationSpecific Purity & SolventsMolecular Identity
Sample Required 2–5 mg (Destructive)10–20 mg (Recoverable)<1 mg (Destructive)
Inorganic Detection Indirect (Low %C/%H/%N)NoNo
Solvent Detection Indirect (Deviates values)Explicit Quantification Qualitative
Precision


(Standard) /

(Optimized)
< 5 ppm (Mass Accuracy)
Cost/Run LowMediumHigh

Part 3: Experimental Protocols

To achieve the "Senior Scientist" standard of trustworthiness, we utilize a Self-Validating Workflow . We do not simply run EA; we prepare the sample to ensure EA can succeed.

Protocol 1: Sample Preparation (Hygroscopicity Management)

3-Ethylpiperidin-2-one is a lactam and may exhibit hygroscopicity, absorbing atmospheric moisture which skews EA results.

  • Vacuum Drying: Place the purified sample in a vacuum drying pistol over

    
     (phosphorus pentoxide) at 40°C for 24 hours.
    
    • Why? Removes surface water and loosely bound solvents.

  • Inert Handling: If the molecule proves highly hygroscopic, transfer to a glovebox or handle quickly in a pre-tared tin capsule.

  • Weighing: Use a microbalance with readability to

    
     mg (1 
    
    
    
    g). Target sample weight: 2.000 mg.
Protocol 2: The "Triangulation" Validation Workflow

This protocol ensures that a "Pass" is genuine and a "Fail" is diagnostic.

  • Step A (Identity): Run HRMS. Confirm

    
     (Calc).
    
    • If Fail: Stop. Synthesis failed.

  • Step B (Solvent Check): Run

    
    -NMR in 
    
    
    
    . Integrate solvent peaks.
    • Calculation: If 0.1 molar eq of Ethanol is present, recalculate the "Theoretical EA" based on the solvate formula:

      
      .
      
  • Step C (Bulk Purity): Run CHN Combustion.

    • Compare: Compare experimental results to the Solvent-Corrected Theoretical values from Step B.

Part 4: Visualization & Logic

The following diagram illustrates the logical flow for validating 3-Ethylpiperidin-2-one, integrating the "Alternatives" to support the "Standard".

PurityValidation Start Synthesized 3-Ethylpiperidin-2-one HRMS Step 1: HRMS (Identity Check) Start->HRMS NMR Step 2: 1H-NMR (Solvent Scan) HRMS->NMR Mass Confirmed Calc Calculate Corrected Theoretical Values NMR->Calc Solvents Detected? EA Step 3: Elemental Analysis (Combustion) NMR->EA Clean Spectrum Calc->EA Decision Compare Exp vs. Theor EA->Decision Pass VALIDATED Pure Standard Decision->Pass Within ±0.4% Fail Analyze Deviation Decision->Fail Deviation >0.4% Fail->Start Re-purify (Column/Recryst) Fail->NMR Recalculate for Trapped Water/Solvent

Figure 1: Decision Matrix for Purity Validation. Note the feedback loop: EA failure often necessitates a return to NMR for solvent quantification.

Part 5: Data Interpretation & Troubleshooting

Scenario 1: Low Carbon, Low Nitrogen

  • Diagnosis: Likely inorganic contamination (Silica from column, Sodium Sulfate from drying) or significant water content.

  • Action: Check ash content (if possible) or re-dissolve in dry DCM, filter through a 0.2

    
    m PTFE filter, and re-dry.
    

Scenario 2: High Carbon

  • Diagnosis: Trapped non-polar solvent (Hexane, Toluene) or incomplete removal of alkylating agents.

  • Action: Return to Protocol 1 (Vacuum Drying) at higher temperature or lower pressure.

Scenario 3: Correct C/H, Low N

  • Diagnosis: Rare. Could indicate decomposition where nitrogen is lost as gas, or contamination with a non-nitrogenous analog (e.g., a lactone byproduct instead of lactam, though chemically unlikely in this specific synthesis without distinct conditions).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • European Pharmacopoeia (Ph. Eur.) . General Chapter 2.2.22: Atomic Emission Spectrometry. (Standard for Elemental Impurities). Link

  • Kemp, D. S., & McNamara, P. E. (1989). An efficient synthesis of ethyl LL-3-amino-2-piperidone-6-carboxylate. The Journal of Organic Chemistry. (Reference for piperidone synthesis/characterization). Link

  • Schoenherr, S., et al. (2018). Elemental Analysis of Organic Compounds: A Guide to Uncertainty. Analytical Chemistry. (General reference for EA tolerances). Link

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3-Ethylpiperidin-2-one, a substituted lactam. The protocols herein are designed to establish a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the potential hazards and the rationale behind the recommended protective measures.

Hazard Assessment: Understanding the Risk Profile

While specific toxicological data for 3-Ethylpiperidin-2-one is not extensively published, a thorough hazard assessment can be constructed by examining the safety profiles of structurally related piperidinones and cyclic amides. These compounds frequently present risks that must be proactively managed.[1][2]

The primary hazards associated with this class of chemicals include:

  • Skin Irritation/Corrosion: Direct contact can lead to skin irritation or, in some cases, severe burns.[3]

  • Serious Eye Damage: The eyes are particularly vulnerable, with potential for serious, irreversible damage upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[3][4]

  • Toxicity: Some related compounds are classified as harmful if swallowed and toxic upon skin contact or inhalation.[5]

Table 1: Summary of Potential Hazards for Substituted Piperidinones

Hazard ClassificationDescriptionRepresentative Sources
Skin Corrosion/Irritation Causes skin irritation and in some cases, severe burns.[3]
Serious Eye Damage/Irritation Causes serious eye irritation or irreversible damage.
STOT SE 3 (Respiratory) May cause respiratory irritation upon inhalation.[3][4]
Acute Toxicity Can be harmful or toxic if swallowed, inhaled, or in contact with skin.[5]
Flammability Some related piperidines are flammable liquids and vapors.[6]

Given these potential risks, a multi-layered approach to Personal Protective Equipment (PPE) is not merely a recommendation; it is an operational necessity.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist. It must be tailored to the specific procedure being performed. However, a baseline level of protection is mandatory for any work involving 3-Ethylpiperidin-2-one.

  • Eye and Face Protection: At a minimum, chemical splash-resistant safety glasses or goggles with side protection are required.[3] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in conjunction with safety goggles.[3] Contact lenses should not be worn, as they can trap chemicals against the eye.[7]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are essential.[8] While specific permeation data for 3-Ethylpiperidin-2-one is unavailable, nitrile or butyl rubber gloves are generally suitable for handling a wide range of organic chemicals.[7] It is critical to select gloves of an appropriate thickness and to change them frequently (e.g., every 30-60 minutes) or immediately upon known or suspected contact with the chemical.[9] Always inspect gloves for signs of degradation before use.[7]

    • Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.[1] This provides a removable barrier to protect personal clothing and skin from minor spills and contamination.

    • Additional Clothing: For large-scale operations or situations with a significant risk of exposure, a chemical-resistant apron or a full protective suit may be necessary.[10][11]

  • Respiratory Protection: All handling of 3-Ethylpiperidin-2-one, especially weighing of the solid or handling of its solutions, should be performed within a certified chemical fume hood to minimize inhalation exposure.[12][13] If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator must be used.[3][7] The specific type of respirator and cartridge should be selected based on a formal risk assessment.

Operational Plans: PPE Selection by Task

The following table outlines the recommended PPE for common laboratory procedures involving 3-Ethylpiperidin-2-one.

Table 2: Task-Specific PPE Requirements

TaskMinimum PPE RequiredRecommended Best Practices
Weighing & Solution Prep Chemical splash goggles, nitrile gloves, lab coat.Perform all operations in a chemical fume hood. Use powder-free gloves to avoid contamination.[9]
Running Reactions Chemical splash goggles (face shield for >50mL), nitrile gloves, lab coat.Ensure the reaction apparatus is secure within the fume hood. Maintain vigilance for any signs of pressure buildup or leaks.
Work-up & Purification Chemical splash goggles (face shield for large volumes), nitrile gloves, lab coat.Be aware of potential splashes during liquid-liquid extractions or transfers.
Spill Cleanup Chemical splash goggles, face shield, heavy-duty nitrile or butyl gloves, lab coat (or chemical-resistant suit for large spills), shoe covers.Use a spill kit with appropriate absorbent materials.[8] Do not attempt to clean a large spill without proper training and equipment.

The following workflow provides a logical decision-making process for PPE selection.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Handling 3-Ethylpiperidin-2-one task Identify Task: Weighing, Reaction, Spill, etc. start->task scale Assess Scale & Conditions (mg vs kg, open vs closed) task->scale adv_ppe Advanced PPE: Chem-Resistant Suit, Butyl Gloves, Shoe Covers task->adv_ppe Large Spill aerosol Potential for Aerosol/Dust/Splash? scale->aerosol base_ppe Baseline PPE: Lab Coat, Nitrile Gloves, Splash Goggles aerosol->base_ppe Low Risk face_shield Add Face Shield aerosol->face_shield High Splash Risk respirator Use Respirator (in addition to fume hood) aerosol->respirator High Inhalation Risk (e.g., poor ventilation) face_shield->base_ppe respirator->base_ppe

Caption: PPE selection workflow based on task-specific risk assessment.

Safe Handling, Donning, and Disposal Protocols

A. Protocol for Donning and Doffing PPE

  • Donning (Putting On): The order is critical to prevent cross-contamination.

    • Put on the lab coat and fasten it completely.

    • Put on safety goggles or face shield.

    • Wash hands thoroughly.

    • Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.[9]

  • Doffing (Taking Off): This process is designed to contain contaminants.

    • Remove gloves using a "glove-in-glove" technique to avoid touching the outer contaminated surface.

    • Remove the lab coat by rolling it inside-out and away from the body.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

B. General Handling Procedures

  • Always handle 3-Ethylpiperidin-2-one in a well-ventilated area, with a chemical fume hood being the standard.[12]

  • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • Keep containers tightly closed when not in use.[3]

  • Keep away from heat, sparks, and open flames, as related compounds can be flammable.[13] Grounding equipment may be necessary to prevent static discharge.[12][13]

  • Avoid allowing the product to enter drains or waterways.[3]

C. Disposal Plan

  • Chemical Waste: Dispose of unused 3-Ethylpiperidin-2-one and reaction waste in a designated, properly labeled hazardous waste container.[12] Do not mix with incompatible waste streams.

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered hazardous waste. Place it in a sealed, labeled bag or container for disposal according to your institution's hazardous waste procedures.[11]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to local regulations.

Emergency Response: First Aid for Exposure

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[12]

This guide serves as a comprehensive resource for the safe handling of 3-Ethylpiperidin-2-one. Adherence to these protocols is paramount for protecting yourself, your colleagues, and the integrity of your research.

References

  • metasci. (n.d.). Safety Data Sheet 2-Piperidinone. Retrieved from [Link]

  • Dykstra, K., et al. (n.d.). Breaking Amide C—N Bonds in an Undergraduate Organic Chemistry Laboratory. PMC. Retrieved from [Link]

  • Alfa Aesar. (2015, July 2). SAFETY DATA SHEET - 3-Methylpiperidine. Retrieved from [Link]

  • Antibodies. (n.d.). 4-Piperidinopiperidine Safety Data Sheet. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions? Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet - 2-Piperidone. Retrieved from [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]

  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.